3-(Piperidin-4-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBPGGIIQVBPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405602 | |
| Record name | 3-(Piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-89-8 | |
| Record name | 3-(Piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Piperidin-4-yl)pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This bifunctional molecule, featuring both a pyridine ring and a piperidine ring, serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse pharmacological activities. Its structural rigidity and the presence of two basic nitrogen atoms allow for specific interactions with biological targets, making it a privileged fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering valuable insights for researchers in the field.
Chemical Structure and Properties
The structure of this compound consists of a piperidine ring attached to the 3-position of a pyridine ring via the piperidine's 4-position. This arrangement results in a molecule with distinct chemical characteristics.
Caption: 2D Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 161609-89-8 | [2] |
| Appearance | Typically a powder | [2] |
| Boiling Point | 244.8±40.0 °C (Predicted for fluoro-derivative) | |
| Density | 1.098±0.06 g/cm³ (Predicted for fluoro-derivative) | |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 | [1] |
| InChIKey | BRBPGGIIQVBPSB-UHFFFAOYSA-N | [1] |
| SMILES | C1CNCCC1C2=CC=NC=C2 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for the parent this compound is not consistently reported. The following represents typical and predicted spectral characteristics based on the analysis of its constituent rings and data from similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 2-position of the pyridine ring being the most deshielded. The piperidine protons would be observed in the aliphatic region (δ 1.5-3.5 ppm), with the protons on the carbons adjacent to the nitrogen atom appearing at a lower field.
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbons of the pyridine ring are expected in the range of δ 120-150 ppm, while the piperidine carbons would appear in the upfield region of δ 25-50 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show N-H stretching vibrations for the secondary amine of the piperidine ring around 3300-3500 cm⁻¹, C-H stretching of the aromatic pyridine ring just above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond connecting the two rings.
Synthesis and Purification
Several synthetic routes to this compound have been reported, often involving the coupling of a pyridine derivative with a piperidine precursor or the reduction of a pyridine ring to a piperidine.
Synthetic Strategy: Catalytic Hydrogenation of a Pyridinium Salt
A common and effective method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine or pyridinium salt. This approach offers high yields and can be adapted for asymmetric synthesis to produce chiral piperidines.[2]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
N-Alkylation of 3-Substituted Pyridine: A 3-substituted pyridine (e.g., 3-bromopyridine) is reacted with an alkylating agent, such as benzyl bromide, in a suitable solvent like acetonitrile to form the corresponding N-benzylpyridinium salt. The reaction is typically carried out at an elevated temperature.
-
Catalytic Hydrogenation: The resulting pyridinium salt is then subjected to catalytic hydrogenation. This is commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a polar solvent like methanol or ethanol. This step reduces the pyridine ring to a piperidine ring.
-
Deprotection: The N-benzyl protecting group is subsequently removed by hydrogenolysis. This is achieved by further catalytic hydrogenation, often using palladium hydroxide on carbon (Pearlman's catalyst), to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure compound.
Chemical Reactivity
This compound exhibits the characteristic reactivity of both a secondary amine (the piperidine nitrogen) and a pyridine.
Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions:
-
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives.
-
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed.
-
N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides to form N-aryl derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of N-substituted piperidines.
Reactions involving the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system and its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.
-
Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene and typically occur at the 3- and 5-positions. Strong reaction conditions are often required.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Caption: Key chemical reactions of this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a key structural motif in a variety of biologically active molecules and has been extensively utilized in the development of new therapeutic agents.
-
Enzyme Inhibitors: Derivatives of this compound have shown potent inhibitory activity against several enzymes. For instance, they have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H) , an enzyme implicated in neurodegenerative diseases.[3] Additionally, compounds containing this scaffold have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1) , a target in cancer therapy.[4]
-
Central Nervous System (CNS) Agents: The ability of the piperidine and pyridine nitrogens to participate in hydrogen bonding and salt formation makes this scaffold suitable for targeting receptors and enzymes in the central nervous system.
-
Anticancer Agents: The this compound moiety has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.[5]
The versatility of this scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable tool for lead optimization in drug discovery programs.
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the development of novel pharmaceuticals. Its unique structural features, combining the properties of both a pyridine and a piperidine ring, provide a versatile platform for the synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to leverage this valuable scaffold in the design and discovery of the next generation of therapeutic agents.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]
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Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. PubMed. [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
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Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
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Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
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3-(Piperidin-4-yl)pyridine CAS number and molecular weight
An In-Depth Technical Guide to 3-(Piperidin-4-yl)pyridine: A Core Scaffold in Modern Drug Discovery
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Comprising a pyridine ring linked to a piperidine ring at the 4-position, this scaffold serves as a versatile starting point for the synthesis of complex molecules with diverse pharmacological activities. Its structural rigidity, combined with the basic nitrogen atoms in both rings, allows for specific interactions with biological targets, making it a privileged pharmacophore in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of enzyme inhibitors.
Physicochemical and Structural Properties
The fundamental properties of this compound are essential for its application in synthesis and drug design. The compound's identity is unequivocally established by its CAS Registry Number, and its utility is further defined by its molecular formula and weight.
| Property | Value | Reference |
| CAS Number | 161609-89-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 4-(3-pyridyl)piperidine, 3-(4-piperidyl)pyridine | [2] |
| Monoisotopic Mass | 162.1157 Da | [2] |
These properties are foundational for stoichiometric calculations in synthesis, characterization by mass spectrometry, and computational modeling of its interactions with biological targets.
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of structure-activity relationships (SAR). A common and effective strategy involves the partial reduction of the pyridine ring, followed by a cross-coupling reaction and subsequent reduction or functionalization. This multi-step approach allows for the controlled introduction of various substituents, leading to a library of enantioenriched chiral piperidines.[3]
A generalized synthetic workflow can be visualized as follows:
Caption: General Synthetic Pathway to 3-Arylpiperidines.
This pathway highlights the strategic dearomatization of the pyridine ring to facilitate functionalization, a common tactic in heterocyclic chemistry to overcome the stability of the aromatic system. The choice of catalyst and coupling partner in the cross-coupling step is critical for achieving high yield and enantioselectivity.[3]
Core Applications in Drug Discovery
The this compound moiety is a key component in the design of highly selective enzyme inhibitors. Its structure serves as a rigid scaffold that correctly orients functional groups for optimal binding within an enzyme's active site.
Cholesterol 24-Hydroxylase (CH24H) Inhibitors
CH24H is a brain-specific enzyme that plays a crucial role in cholesterol metabolism in the central nervous system. Its inhibition is a potential therapeutic strategy for neurodegenerative diseases. Structure-based drug design has led to the discovery of potent CH24H inhibitors where the this compound core is central.[4] In these molecules, the pyridine ring often engages in key hydrogen bonding or π-stacking interactions, while the piperidine ring serves as a linker to other functional groups that occupy hydrophobic pockets within the enzyme. Optimization of derivatives by modifying the piperidine nitrogen has led to compounds with single-digit nanomolar inhibitory activity (IC₅₀).[4]
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is an epigenetic regulator and a validated drug target for various cancers. Overexpression of LSD1 is correlated with poor prognosis in several malignancies. The this compound scaffold has been incorporated into potent and selective LSD1 inhibitors.[5][6][7] For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have shown Kᵢ values as low as 29 nM and exhibit high selectivity over related monoamine oxidases.[5][6] These inhibitors can effectively increase histone methylation in cancer cells, leading to potent anti-proliferative effects.[5]
Caption: Role as a Central Scaffold in Drug Design.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is critical for its use in research and development. HPLC is a standard method for assessing the purity of small molecules. The following protocol describes a general reverse-phase HPLC method suitable for this compound.
Rationale: A reverse-phase method using a C18 column is chosen due to the compound's moderate polarity. The mobile phase, an acetonitrile/water mixture with a trifluoroacetic acid (TFA) modifier, ensures good peak shape for the basic amine functionalities by suppressing silanol interactions and protonating the analyte. UV detection is appropriate due to the presence of the UV-active pyridine ring.
Protocol Steps
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This compound has firmly established itself as a cornerstone scaffold in contemporary drug discovery. Its unique structural and chemical properties provide an ideal foundation for the development of targeted therapies, particularly in the fields of oncology and neurology. The synthetic versatility of this compound allows for extensive exploration of chemical space, leading to the identification of potent and selective modulators of challenging biological targets. As our understanding of disease pathology deepens, the strategic application of privileged scaffolds like this compound will continue to be a driving force in the innovation of next-generation therapeutics.
References
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This compound | CAS 161609-89-8 | AMERICAN ELEMENTS ®. (URL: [Link])
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This compound | C10H14N2 | CID 4690390 - PubChem. (URL: [Link])
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Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications. (URL: [Link])
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central. (URL: [Link])
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (URL: [Link])
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Scheme 1. Synthesis of 3-(pyridin-4-yl)-[1][8][9]triazolo[4,3-a]pyridine... - ResearchGate. (URL: [Link])
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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This compound (C10H14N2) - PubChemLite. (URL: [Link])
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Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. (URL: [Link])
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: [Link])
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
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Pyridine 1613 | NIOSH - CDC. (URL: [Link])
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HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (URL: [Link])
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Spectroscopic and Structural Elucidation of 3-(Piperidin-4-yl)pyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 3-(Piperidin-4-yl)pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.
Introduction: The Significance of the this compound Core
This compound is a bifunctional heterocyclic compound that incorporates both a pyridine and a piperidine ring system. This unique structural combination imparts a range of physicochemical properties that are highly desirable in medicinal chemistry. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, while the piperidine ring provides a flexible, saturated core that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. As a result, this scaffold is a common feature in a wide array of biologically active molecules, including enzyme inhibitors and central nervous system (CNS) targeted agents. A thorough understanding of its spectroscopic signature is therefore paramount for its unambiguous identification, characterization, and utilization in synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a piperidine ring connected at its 4-position to the 3-position of a pyridine ring.
Figure 1: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 161609-89-8 | [2] |
| Appearance | Powder | [2] |
| Predicted XlogP | 1.0 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals for the protons of both the pyridine and piperidine rings. The chemical shifts are influenced by the electronic environment of the protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-2 (Pyridine) |
| ~8.45 | dd | 1H | H-6 (Pyridine) |
| ~7.60 | dt | 1H | H-4 (Pyridine) |
| ~7.30 | dd | 1H | H-5 (Pyridine) |
| ~3.15 | m | 2H | H-2', H-6' (Piperidine, axial) |
| ~2.70 | m | 2H | H-2', H-6' (Piperidine, equatorial) |
| ~2.80 | m | 1H | H-4' (Piperidine) |
| ~1.80 | m | 2H | H-3', H-5' (Piperidine, axial) |
| ~1.65 | m | 2H | H-3', H-5' (Piperidine, equatorial) |
| ~1.50 | s (broad) | 1H | N-H (Piperidine) |
Note: The predicted chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 (Pyridine) |
| ~147.5 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~135.0 | C-3 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~46.0 | C-2', C-6' (Piperidine) |
| ~42.0 | C-4' (Piperidine) |
| ~32.0 | C-3', C-5' (Piperidine) |
Note: These are predicted values based on known chemical shifts for pyridine and piperidine derivatives.[4][5]
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (Piperidine) |
| 3000-3100 | Medium | C-H stretch (Aromatic, Pyridine) |
| 2850-2950 | Strong | C-H stretch (Aliphatic, Piperidine) |
| 1580-1610 | Medium-Strong | C=C stretch (Aromatic, Pyridine) |
| 1450-1500 | Medium-Strong | C=N stretch (Aromatic, Pyridine) |
| 1100-1250 | Medium | C-N stretch (Piperidine) |
| 700-900 | Strong | C-H out-of-plane bend (Aromatic, Pyridine) |
Experimental Protocol for IR Data Acquisition
Figure 3: Workflow for IR data acquisition.
Step-by-Step Methodology (using ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion ([M+H]⁺): m/z ≈ 163.12297[3]
Proposed Fragmentation Pattern:
The primary fragmentation is expected to occur at the C-C bond connecting the pyridine and piperidine rings, leading to the formation of characteristic fragment ions.
Figure 4: Proposed key fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 5: Workflow for mass spectrometry data acquisition.
Step-by-Step Methodology (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Set up the electrospray ionization (ESI) mass spectrometer in positive ion mode. Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Sample Introduction: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions. If conducting tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting product ion spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important heterocyclic scaffold. Adherence to these protocols will ensure the acquisition of high-quality data, facilitating confident structural confirmation and paving the way for the successful application of this compound in drug discovery and development.
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Solubility and stability of 3-(Piperidin-4-yl)pyridine in various solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-(Piperidin-4-yl)pyridine
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety at the 4-position. Its chemical structure makes it a valuable scaffold in medicinal chemistry and drug development, often serving as a key building block for synthesizing a wide range of pharmacologically active agents. The molecule's two nitrogen atoms—one in the aromatic pyridine ring and one in the saturated piperidine ring—confer distinct physicochemical properties, including basicity and the potential for hydrogen bonding, which are critical determinants of its behavior in various solvent systems and under chemical stress.
Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its successful progression through the drug development pipeline.[1] Solubility directly impacts bioavailability and the feasibility of formulation design, while a comprehensive stability profile is essential for ensuring product quality, safety, and shelf-life.[2] This guide provides a detailed examination of the theoretical and practical aspects of characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[3] |
| Molecular Weight | 162.23 g/mol | American Elements[4] |
| IUPAC Name | 3-piperidin-4-ylpyridine | PubChem[3] |
| CAS Number | 161609-89-8 | American Elements[4] |
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical attribute that governs its absorption and therapeutic efficacy.[1] For this compound, its structure suggests a pH-dependent aqueous solubility profile due to the presence of two basic nitrogen centers. The piperidinyl nitrogen is significantly more basic (pKa of piperidine ≈ 11.2) than the pyridinic nitrogen (pKa of pyridine ≈ 5.2), meaning the molecule will be protonated and more soluble in acidic conditions.
Causality Behind Solvent Selection
The choice of solvents for solubility screening is not arbitrary; it is a strategic decision guided by the intended application and regulatory considerations.[1] A well-designed study will include a diverse panel of solvents to build a comprehensive profile.
-
Aqueous Buffers (pH 1.2 - 6.8): This range is mandated by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies, as it mimics the physiological pH environment of the gastrointestinal tract.[5]
-
Common Organic Solvents: Solvents are categorized by regulatory guidelines (e.g., FDA/ICH) into classes based on their toxicity.[6] Class 3 solvents like Ethanol, Acetone, and Isopropyl Acetate are preferred for early formulation work due to their low toxicity.[6] Class 2 solvents such as Methanol and Acetonitrile are also common but must be controlled to strict limits in the final product.[6]
-
Co-solvent Systems: Mixtures of aqueous buffers and organic solvents (e.g., Ethanol/Water, PEG 400/Water) are frequently evaluated to enhance the solubility of poorly soluble compounds and are common in liquid dosage form development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7] It is a robust method that ensures the system has reached a true equilibrium between the dissolved and undissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer system. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[5]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours).[7] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[5]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]
-
Data Reporting: Report solubility in mg/mL. The experiment should be performed in triplicate for each condition to ensure reproducibility.[5]
Data Presentation: Anticipated Solubility Profile
While specific experimental data is proprietary, the following table illustrates how results should be structured for clear interpretation.
| Solvent System | Temperature (°C) | pH (for aqueous) | Measured Solubility (mg/mL) |
| 0.1 N HCl | 25 | 1.2 | Expected High |
| Acetate Buffer | 25 | 4.5 | Expected Moderate-High |
| Phosphate Buffer | 25 | 6.8 | Expected Moderate |
| Water | 25 | ~7.0 | Expected Low-Moderate |
| Ethanol | 25 | N/A | To be determined |
| Methanol | 25 | N/A | To be determined |
| Acetone | 25 | N/A | To be determined |
| Acetonitrile | 25 | N/A | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Expected High |
Part 2: Chemical Stability and Forced Degradation
Stability testing is a critical component of drug development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors.[2] Forced degradation, or stress testing, is the intentional degradation of a compound under conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[2][8]
Anticipated Degradation Pathways
The chemical structure of this compound contains functional groups susceptible to specific degradation pathways.
-
Oxidation: The secondary amine within the piperidine ring is a primary site for oxidation, potentially leading to the formation of an N-oxide or ring-opened products.[8] This is a common degradation pathway for piperidine-containing compounds.[9]
-
Hydrolysis: The molecule is generally expected to be stable against hydrolysis due to the absence of labile functional groups like esters or amides. However, stability across a wide pH range must be confirmed experimentally.
-
Photodegradation: Aromatic systems like the pyridine ring can be susceptible to photolytic degradation upon exposure to UV or visible light, often through radical-mediated mechanisms.[8]
Caption: Overall workflow for solubility and stability characterization.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the intrinsic stability of this compound. A stability-indicating analytical method is required to perform this study.
A. Development of a Stability-Indicating HPLC Method: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[10][11]
-
Column & Mobile Phase Screening: Start with a C18 column and screen mobile phases consisting of acetonitrile or methanol with aqueous buffers (e.g., phosphate, acetate) at different pH values to achieve optimal retention and peak shape for the parent compound.
-
Forced Degradation Sample Analysis: Analyze samples from preliminary stress tests (see section B below). The goal is to achieve baseline separation between the parent peak and all major degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
B. Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
For each condition, a control sample (unstressed) is analyzed alongside the stressed sample to calculate the percentage of degradation.
Caption: Decision workflow for a forced degradation study.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of early-phase pharmaceutical development. For this compound, its dual basic nature necessitates a thorough investigation of pH-dependent solubility. Its piperidine moiety is an anticipated site of oxidative degradation, requiring the development of a robust, stability-indicating analytical method to ensure that all potential impurities can be monitored and controlled. The protocols and logical frameworks presented in this guide provide a comprehensive roadmap for researchers to generate the high-quality data required to support the advancement of drug candidates incorporating this important chemical scaffold.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
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World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]
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Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 580-588. [Link]
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Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 159-166. [Link]
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Zimecki, M., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 65(1), 29-36. [Link]
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Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1348-1353. [Link]
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An In-depth Technical Guide to the Biological Targets of 3-(Piperidin-4-yl)pyridine Scaffolds
Executive Summary
The 3-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, distinguished by its versatile three-dimensional geometry and hydrogen bonding capabilities. This guide provides a comprehensive exploration of the key biological targets modulated by compounds incorporating this core structure. We delve into the mechanistic basis of these interactions, from G-protein coupled receptors (GPCRs) in the central nervous system to critical enzymes involved in epigenetic regulation and cholesterol metabolism. This document synthesizes current literature to present not only the primary targets—including Histamine H3, Nicotinic Acetylcholine, and Dopamine receptors—but also emerging targets like Lysine-Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H). By explaining the causality behind experimental design and providing detailed validation protocols, this guide serves as a technical resource for researchers aiming to leverage the this compound scaffold in contemporary drug discovery programs.
Introduction: The this compound Scaffold in Medicinal Chemistry
The this compound core consists of a pyridine ring linked at the 3-position to the 4-position of a piperidine ring. This arrangement offers a unique combination of chemical properties that make it highly valuable in drug design:
-
Structural Rigidity and Vectorial Orientation: The junction provides a well-defined spatial arrangement of the two heterocyclic rings, allowing for precise orientation of substituents to probe specific binding pockets within a biological target.
-
Basic Nitrogen Center: The piperidine nitrogen is typically basic (pKa ~8-9) and protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding sites.
-
Hydrogen Bond Acceptor/Donor Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the piperidine N-H (if unsubstituted) can serve as a hydrogen bond donor.
-
Favorable Physicochemical Properties: The scaffold generally contributes to good "drug-like" properties, including aqueous solubility and the potential for brain penetration, making it a key intermediate for compounds targeting central nervous system (CNS) disorders.[1]
These features have established the scaffold as a cornerstone for developing modulators of multiple, distinct target classes.
Primary Biological Targets and Mechanisms of Action
The versatility of the this compound scaffold is evident from the diverse range of proteins it has been shown to target. The following sections detail the most significant of these.
Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists
The Histamine H3 receptor is a presynaptic GPCR primarily expressed in the CNS.[2] As an autoreceptor, its activation by histamine inhibits the release of histamine and other key neurotransmitters like acetylcholine and glutamate.[2] Consequently, blocking the H3R (antagonism) enhances neurotransmitter release, leading to pro-cognitive and wake-promoting effects. This makes H3R antagonists attractive candidates for treating cognitive deficits in Alzheimer's disease, as well as sleep disorders like narcolepsy.[2]
Mechanism of Interaction: Compounds based on the piperidine-pyridine motif, such as GSK334429, effectively target the H3R.[3] The core scaffold typically serves as the "basic amine" component of the H3R pharmacophore. The protonated piperidine nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor. The pyridine ring and its substituents then extend into other pockets of the binding site to confer potency and selectivity. These compounds often exhibit inverse agonism, reducing the receptor's basal activity in addition to blocking agonist effects.[3]
Signaling Pathway: H3R activation couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. H3R antagonists block this process, thereby disinhibiting downstream signaling and promoting neurotransmitter release.
Caption: H3R antagonist blocking Gαi/o-mediated inhibition of adenylyl cyclase.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS and peripheral nervous system.[4] They are implicated in cognitive function, reward pathways, and addiction. The α3β4 and α4β2 subtypes, in particular, have emerged as promising targets for treating drug addiction and neurological disorders.[4][5][6]
Mechanism of Interaction: The this compound scaffold is a key structural element in various nAChR ligands.[1] The protonated piperidine nitrogen often mimics the quaternary ammonium group of the endogenous ligand, acetylcholine, forming a cation-π interaction with a tryptophan residue in the aromatic box of the receptor's binding site at the interface between α and β subunits. The pyridine ring can then form hydrogen bonds or other interactions with surrounding amino acids, determining the compound's functional effect as an agonist, partial agonist, or antagonist. The development of selective α3β4 antagonists is a key strategy for anti-addiction therapies.[5]
Dopamine Receptor (D2, D3, D4) Ligands
Dopamine D2-like receptors (D2, D3, and D4) are GPCRs that are central to motor control, motivation, and cognition.[7] They are the primary targets for antipsychotic medications used to treat schizophrenia.[7] Achieving selectivity, particularly for the D3 or D4 subtypes over the D2 subtype, is a major goal in modern drug discovery to minimize motor side effects like extrapyramidal symptoms.[8][9]
Mechanism of Interaction: While not always a direct 3-to-4 linkage, the combination of a basic piperidine (or piperazine) and an aromatic system like pyridine is a classic pharmacophore for D2-like antagonists.[10][11] Similar to its role at H3R, the basic nitrogen of the piperidine engages with a conserved aspartate residue in TM3 of the dopamine receptor. The pyridine moiety and its substituents explore secondary binding pockets, which is crucial for achieving subtype selectivity. The subtle differences in the amino acid composition of these secondary pockets between D2, D3, and D4 receptors can be exploited by carefully designed pyridine derivatives to achieve the desired selectivity profile.[7][8]
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 (also known as KDM1A) is a flavin-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[12][13] The methylation status of histones is a key epigenetic mark that regulates gene expression. Overexpression of LSD1 is implicated in various cancers, making it a validated oncology target.[12]
Mechanism of Interaction: Recent research has identified potent and selective LSD1 inhibitors built upon a 3-(piperidin-4-ylmethoxy)pyridine core.[12][14] In this scaffold variant, a methyleneoxy linker connects the two rings. These compounds act as competitive inhibitors with respect to the histone substrate.[12] The basic piperidine nitrogen is proposed to interact with the negatively charged surface of the enzyme near the substrate binding site, while the substituted pyridine core occupies the pocket where the histone tail would normally bind. The pyridine core was found to be critical for high potency compared to a simple benzene ring.[12]
Caption: Competitive inhibition of the LSD1 enzyme by a pyridine-based inhibitor.
Cholesterol 24-Hydroxylase (CH24H) Inhibitors
Cholesterol 24-hydroxylase (CH24H, or CYP46A1) is a brain-specific cytochrome P450 enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), facilitating cholesterol elimination from the brain.[15] Modulating brain cholesterol homeostasis is a potential therapeutic strategy for neurodegenerative diseases.
Mechanism of Interaction: Starting from known scaffolds, researchers have designed novel 3,4-disubstituted pyridine derivatives as potent CH24H inhibitors.[15] The introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine core validated this scaffold as a viable starting point for inhibition.[15] Although further optimization led to piperazine-containing compounds with higher potency, the this compound derivative demonstrated significant activity (IC50 = 950 nM), confirming engagement with the target.[15] X-ray crystallography of related compounds revealed a unique binding mode within the enzyme's active site, providing a structural basis for further design.[15]
Pharmacological Data Summary
The following table summarizes key quantitative data for representative compounds featuring the this compound or closely related scaffolds, demonstrating their activity against the discussed targets.
| Target | Compound Class/Example | Assay Type | Potency (Value) | Source |
| LSD1 | 3-(piperidin-4-ylmethoxy)pyridine series | Enzyme Inhibition (Kᵢ) | As low as 29 nM | [12][13] |
| LSD1 | 3-(piperidin-4-ylmethoxy)pyridine series | Cell Proliferation (EC₅₀) | As low as 280 nM | [12][13] |
| Histamine H3R | GSK334429 | Binding Affinity (pKᵢ, human) | 9.49 | [3] |
| Histamine H3R | GSK334429 | Functional Antagonism (pA₂) | 8.84 | [3] |
| Histamine H3R | GSK334429 | Inverse Agonism (pIC₅₀) | 8.59 | [3] |
| CH24H | 4-Phenyl-3-(piperidin-4-yl)pyridine deriv. | Enzyme Inhibition (IC₅₀) | 950 nM | [15] |
| CH24H | Optimized piperazine derivative | Enzyme Inhibition (IC₅₀) | 52 nM | [15] |
| Dopamine D4 | 4,4-Difluoro-3-(phenoxymethyl)piperidine | Binding Affinity (Kᵢ) | 0.3 nM | [10] |
Experimental Workflows for Target Validation
Validating the interaction between a compound and its putative target is a cornerstone of drug discovery. The protocols described below are self-validating systems designed to confirm target engagement and quantify functional activity.
Workflow for GPCR Target Validation (H3R, Dopamine Receptors)
This workflow combines a primary binding assay to confirm direct physical interaction with a secondary functional assay to measure the compound's effect on receptor signaling.
Caption: A sequential workflow for validating GPCR ligands.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Histamine H3R) by measuring its ability to compete with a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human Histamine H3 receptor. Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-R-α-methylhistamine) at a concentration near its Kₑ value.
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-labeled H3R antagonist to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: LSD1 Enzymatic Inhibition Assay
Objective: To determine the potency (IC₅₀) of a test compound against the LSD1 enzyme.
Methodology:
-
Reagents:
-
Recombinant human LSD1 enzyme.
-
Dimethylated H3K4 peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Detection Reagent: A system that detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction (e.g., Amplex Red and horseradish peroxidase).
-
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
LSD1 enzyme.
-
-
Pre-incubation: Incubate the enzyme and inhibitor together for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the H3K4 peptide substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add the detection reagent mixture (e.g., Amplex Red/HRP) and incubate for an additional 15 minutes in the dark. The HRP will use the H₂O₂ byproduct to convert Amplex Red to the fluorescent resorufin.
-
Measurement: Read the fluorescence intensity on a plate reader (Excitation ~535 nm, Emission ~590 nm).
-
Data Analysis:
-
Normalize the data to control wells (0% inhibition = no inhibitor; 100% inhibition = no enzyme).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Future Directions and Emerging Opportunities
The established success of the this compound scaffold provides a strong foundation for future drug discovery efforts. Key opportunities include:
-
Polypharmacology: The ability of this scaffold to interact with multiple CNS targets (e.g., dopamine, histamine, nicotinic receptors) could be intentionally harnessed to design multi-target ligands for complex psychiatric disorders like schizophrenia.
-
Targeting Epigenetics: The discovery of potent LSD1 inhibitors opens a new and exciting therapeutic area for this scaffold outside of traditional CNS targets. Further exploration into other histone-modifying enzymes is warranted.
-
Structure-Based Design: As more crystal structures of targets in complex with these ligands become available (e.g., CH24H, LSD1), structure-based drug design and computational approaches will enable the rational design of next-generation compounds with enhanced potency and selectivity.
Conclusion
The this compound scaffold is a proven and powerful core structure in medicinal chemistry. Its ability to effectively present key pharmacophoric features in a well-defined three-dimensional space has led to the development of potent and selective modulators for a diverse array of high-value biological targets, from CNS receptors to epigenetic enzymes. The mechanistic understanding and robust validation workflows detailed in this guide provide researchers with the technical framework needed to continue leveraging this remarkable scaffold for the discovery of novel therapeutics.
References
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Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [15]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [12]
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3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067). EvitaChem.
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [13]
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Guide to the Safe Handling, Storage, and Use of 3-(Piperidin-4-yl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a pivotal building block in modern drug discovery, 3-(Piperidin-4-yl)pyridine is integral to the synthesis of novel therapeutics. Its unique bifunctional structure, featuring both a pyridine and a piperidine moiety, makes it a versatile scaffold for targeting a range of biological receptors. However, its chemical reactivity and toxicological profile demand a rigorous and informed approach to its handling, storage, and disposal. This guide synthesizes critical safety data with field-proven laboratory practices to ensure both the integrity of your research and the safety of personnel.
Compound Profile and Hazard Identification
A foundational understanding of a compound's intrinsic properties is the cornerstone of a robust safety protocol. The physical, chemical, and toxicological characteristics of this compound dictate the necessary control measures.
Chemical and Physical Properties
Accurate identification and knowledge of physical properties are essential for proper handling and for predicting the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| IUPAC Name | 3-piperidin-4-ylpyridine | [1] |
| CAS Number | 161609-89-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Typically a powder | [2] |
| Storage Temp. | Recommended 2-8°C | [3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound presents multiple health hazards that necessitate stringent precautions.[1]
| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[4][5] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] P337+P313: If eye irritation persists: Get medical advice/attention.[4] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[1][4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P312: Call a POISON CENTER or doctor if you feel unwell.[4][5] |
Risk Assessment and Mitigation Protocol
A dynamic risk assessment should precede any experiment involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedure, and the potential for exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is critical to mitigate the inhalation hazard (H332) and prevent respiratory irritation (H335).[1][4] The volatile nature of many pyridine derivatives necessitates this level of containment.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[7][9] Facilities should be equipped with an eyewash fountain and a safety shower in close proximity to the handling area.[4][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must be guided by the specific hazards of the compound. For this compound, the following are mandatory:
-
Hand Protection: Use nitrile or neoprene gloves.[7] Latex gloves are not recommended as they offer inferior protection against many organic compounds.[7] Gloves should be inspected for defects before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[10]
-
Eye and Face Protection: Chemical splash goggles are required at all times.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to goggles.[11]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact.[7][9] For larger scale operations, a chemical-resistant apron may be advisable.
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[12]
Storage and Stability
Proper storage is paramount for maintaining the chemical's purity and preventing the creation of hazardous conditions.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container to prevent contamination and release.[4][5] For long-term storage, consider using bottles with enhanced sealing mechanisms, such as Sure/Seal™ bottles, which are designed for air- and moisture-sensitive reagents.[13]
-
Atmosphere: While not always explicitly stated for this specific compound, pyridine derivatives can be hygroscopic and sensitive to atmospheric oxygen over time.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice in drug development to ensure reagent integrity.[14][15]
-
Temperature: Store in a cool, dry, well-ventilated area.[4][5] A recommended temperature is between 2-8°C.[3] Avoid direct sunlight and heat sources.[8]
-
Location: Store in a designated chemical storage cabinet, away from incompatible materials.[8] The storage area should be locked or otherwise secured to restrict access to authorized personnel.[4]
Incompatible Materials
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers. Pyridine and its derivatives can react vigorously with these materials, posing a fire or explosion risk.[4][8]
-
Strong Acids: Keep separate from strong acids.[8]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management
The response to a spill depends on its scale and location.
-
Small Spill (Inside Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[8][9]
-
Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Restrict access to the area.
-
If flammable vapors are a concern, remove all ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8] Do not attempt to clean up a large spill without specialized training and equipment.
-
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Methodological & Application
Application Notes and Protocols for Utilizing 3-(Piperidin-4-yl)pyridine as a Scaffold in Novel Drug Design
Introduction: The Strategic Value of the 3-(Piperidin-4-yl)pyridine Scaffold
In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The this compound motif has emerged as a privileged scaffold, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS) and other complex biological systems.[1][2] Its inherent structural and physicochemical properties offer a unique combination of features that are highly desirable for medicinal chemists.
The defining characteristic of this scaffold is the juxtaposition of a basic piperidine ring and an aromatic pyridine ring. The piperidine moiety, with its sp³-hybridized carbon atoms, provides a three-dimensional architecture that can effectively probe the often-intricate topographies of protein binding sites.[3] The basic nitrogen atom of the piperidine can be readily protonated at physiological pH, enabling the formation of crucial salt-bridge interactions with acidic residues in target proteins. Conversely, the pyridine ring offers a planar, aromatic system that can engage in π-stacking, hydrogen bonding, and dipole-dipole interactions. The nitrogen atom within the pyridine ring also modulates its electronic properties and can serve as a hydrogen bond acceptor.[4] This duality of a flexible, basic aliphatic ring and a rigid, aromatic heterocycle provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the design and synthesis of novel drug candidates. We will delve into the practical aspects of library synthesis, purification, and characterization, as well as provide detailed protocols for assessing the biological activity and drug-like properties of the resulting compounds. The overarching goal is to equip researchers with the knowledge and tools necessary to effectively harness the potential of this remarkable scaffold.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the parent this compound scaffold is fundamental to designing derivatives with optimal pharmacokinetic and pharmacodynamic profiles. These properties serve as a baseline for predicting how modifications to the scaffold will impact key drug-like attributes such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [5] |
| Molecular Weight | 162.23 g/mol | [5] |
| logP (calculated) | 1.2 - 1.5 | [4] |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | [6] |
| pKa (most basic, piperidine N) | ~9.5 - 10.5 | Estimated |
| pKa (pyridine N) | ~5.2 | [4] |
| Solubility | High in aqueous and organic solvents | General knowledge |
| Hydrogen Bond Donors | 1 (piperidine N-H) | - |
| Hydrogen Bond Acceptors | 2 (piperidine N, pyridine N) | - |
Causality Behind the Properties:
-
The moderate logP value indicates a favorable balance between lipophilicity and hydrophilicity, which is often a good starting point for achieving both cell permeability and aqueous solubility.
-
The TPSA is well within the range associated with good oral bioavailability and CNS penetration.
-
The distinct pKa values of the two nitrogen atoms allow for selective chemical modifications and contribute to the molecule's ability to interact with biological targets through ionic and hydrogen bonding.
Strategic Derivatization of the this compound Scaffold
The true power of the this compound scaffold lies in its amenability to systematic chemical modification at multiple vectors. This allows for a comprehensive exploration of the chemical space around the core structure, which is the cornerstone of effective structure-activity relationship (SAR) studies.
Caption: Key derivatization points on the this compound scaffold.
Experimental Protocols: Synthesis of a this compound Analog Library
The following protocols provide a detailed, step-by-step methodology for the synthesis of a library of N-substituted and pyridine-substituted this compound derivatives. These protocols are designed to be self-validating through the inclusion of in-process quality control checks.
Protocol 1: N-Arylation of tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate via Buchwald-Hartwig Amination
This protocol describes the coupling of various aryl halides to the piperidine nitrogen. The Boc-protecting group is crucial for preventing side reactions and is removed in a subsequent step.
Materials:
-
tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate
-
Aryl bromides or iodides (diverse selection)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
LC-MS system
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
In-Process QC 1 (TLC/LC-MS): Monitor the reaction progress by taking a small aliquot, quenching with water, extracting with EtOAc, and analyzing by TLC and LC-MS to confirm the consumption of starting material and formation of the desired product.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and LC-MS data to confirm the structure and purity of the N-arylated product.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours.
-
In-Process QC 2 (TLC/LC-MS): Monitor the deprotection by TLC and LC-MS to ensure complete removal of the Boc group.
-
Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-arylated this compound derivative.
-
Final QC: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for the Buchwald-Hartwig amination of a wide range of aryl halides with secondary amines.[7][8][9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Boc Protection: The Boc group prevents the piperidine nitrogen from interfering with subsequent reactions, such as Suzuki couplings on the pyridine ring, and can be easily removed under acidic conditions.
Protocol 2: C-Arylation of this compound via Suzuki Coupling
This protocol describes the introduction of various aryl groups at different positions on the pyridine ring, starting from a halogenated this compound derivative.
Materials:
-
Halogenated tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (e.g., 2-bromo-, 4-chloro-, etc.)
-
Arylboronic acids or esters (diverse selection)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave vial or round-bottom flask, combine the halogenated tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.
-
In-Process QC 1 (TLC/LC-MS): Monitor the reaction for the disappearance of the starting material and the appearance of the product.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Subsequent Steps: Follow steps 6-11 from Protocol 1 for purification, characterization, deprotection, and final quality control.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a highly effective catalyst for Suzuki couplings involving heteroaryl halides.[10][11]
-
Base and Solvent System: The aqueous base (K₂CO₃ or Cs₂CO₃) in a dioxane/water mixture is a standard and reliable condition for Suzuki reactions, promoting the transmetalation step of the catalytic cycle.
Structure-Activity Relationship (SAR) Studies: A Practical Workflow
A systematic SAR study is essential to optimize the biological activity and drug-like properties of the initial hits.[3]
Caption: Iterative workflow for SAR-driven lead optimization.
Case Study Example: SAR of Hypothetical CNS Receptor Antagonists
Let's consider a hypothetical scenario where the this compound scaffold has been identified as a hit for a CNS G-protein coupled receptor (GPCR).
| Compound | R¹ (on Piperidine N) | R² (on Pyridine C4) | Receptor Binding Affinity (Ki, nM) | PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) |
| 1 | H | H | 520 | 5.2 |
| 2 | Methyl | H | 350 | 5.8 |
| 3 | Ethyl | H | 280 | 6.5 |
| 4 | Benzyl | H | 85 | 8.1 |
| 5 | 4-Fluorobenzyl | H | 45 | 8.9 |
| 6 | H | Phenyl | 150 | 7.2 |
| 7 | H | 4-Methoxyphenyl | 95 | 6.8 |
| 8 | Benzyl | Phenyl | 12 | 10.5 |
| 9 | Benzyl | 4-Methoxyphenyl | 8 | 9.8 |
SAR Interpretation:
-
Piperidine N-substitution: Small alkyl groups (compounds 2 & 3) show a modest increase in affinity compared to the unsubstituted parent (compound 1). A significant jump in potency is observed with a benzyl group (compound 4), suggesting a hydrophobic pocket in the receptor that can accommodate an aromatic ring. The addition of a fluorine atom to the benzyl group (compound 5) further enhances affinity, possibly through favorable electronic interactions or by modulating the conformation.
-
Pyridine C4-substitution: Adding a phenyl group at the C4 position (compound 6) is more beneficial than N-alkylation alone, indicating another key interaction zone. Electron-donating groups on this phenyl ring (compound 7) appear to be favorable.
-
Synergistic Effects: Combining the optimal substituents at both positions (compounds 8 & 9) leads to a dramatic increase in affinity, demonstrating a synergistic effect. This suggests that the molecule is now engaging with multiple key interaction points within the receptor binding site simultaneously.
-
CNS Permeability: In general, increasing lipophilicity through the addition of aromatic groups enhances the predicted CNS permeability, as measured by the PAMPA-BBB assay.[12][13][14]
Protocols for In Vitro Profiling of CNS Drug Candidates
Protocol 3: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This assay provides a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier.[12][13][14]
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Porcine brain lipid (or a synthetic equivalent)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-transparent plates
-
Plate reader
Procedure:
-
Prepare Donor Plate: Coat the membrane of the donor plate wells with a solution of porcine brain lipid in dodecane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Test Compounds: Dissolve test compounds and controls in PBS to a final concentration of 100-200 µM.
-
Assay Start: Add the test compound solutions to the donor plate wells. Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours.
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader (or LC-MS for compounds with low UV absorbance).
-
Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [(-ln(1 - Cₐ/Cₑ)) * Vₐ * Vd] / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
Data Interpretation:
-
High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s
-
Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s
-
Uncertain Permeability: 2.0-4.0 x 10⁻⁶ cm/s
-
Protocol 4: In Vitro Neurotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Self-Validating System:
-
Positive and Negative Controls: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is essential to validate the assay performance.
-
Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
Protocol 5: Radioligand Receptor Binding Assay
This protocol is a general template for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18][19]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-labeled)
-
Assay buffer
-
Test compounds
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and various concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature and for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with cold assay buffer.
-
Measurement: Add scintillation cocktail to the wells and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel drugs, particularly for CNS targets. Its unique combination of structural and physicochemical properties provides a robust platform for generating diverse chemical libraries with a high potential for biological activity. By employing systematic synthetic strategies, rigorous purification and characterization, and a comprehensive suite of in vitro assays, researchers can effectively navigate the complex process of lead discovery and optimization. The protocols and workflows outlined in this document are intended to provide a practical and scientifically sound framework for harnessing the full potential of this versatile scaffold, ultimately accelerating the discovery of new and improved medicines.
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Application Notes & Protocols: 3-(Piperidin-4-yl)pyridine Derivatives as Potent and Selective LSD1 Inhibitors
Audience: Researchers, scientists, and drug development professionals in epigenetics and oncology.
Abstract: This document provides a comprehensive technical guide on the application of 3-(Piperidin-4-yl)pyridine derivatives as a novel class of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). We delve into the mechanism of action, provide detailed protocols for biochemical and cellular characterization, and offer expert insights into experimental design and data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers investigating the therapeutic potential of this promising compound class.
Introduction: Targeting the Epigenetic Eraser LSD1
Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression. The reversibility of this epigenetic mark is controlled by histone methyltransferases and demethylases. Lysine-Specific Demethylase 1 (LSD1), the first histone demethylase to be discovered, removes mono- and di-methyl groups from Lys4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[4] Its enzymatic activity has been linked to the maintenance of cancer stem cell properties and the suppression of key tumor suppressor genes.[3]
Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy in oncology.[4] While early inhibitors were often repurposed monoamine oxidase (MAO) inhibitors like tranylcypromine, significant efforts have been directed towards developing more potent and selective agents.[4] The this compound scaffold represents a class of potent, reversible, and highly selective LSD1 inhibitors.[1][5][6] These compounds have demonstrated robust anti-proliferative effects in various cancer cell lines and serve as excellent tool compounds for probing LSD1 biology.[1][2] This guide will equip researchers with the foundational knowledge and detailed methodologies to effectively synthesize, characterize, and apply these inhibitors in a laboratory setting.
Mechanism of Action: Competitive Inhibition within the Catalytic Site
LSD1 catalyzes the oxidative demethylation of H3K4me1/2 through a mechanism that involves the transfer of a hydride from the substrate's methyl group to the FAD cofactor, producing formaldehyde as a byproduct.[1] this compound derivatives act as competitive inhibitors, binding reversibly within the spacious substrate-binding cavity of the enzyme.[1][6]
The high potency and selectivity of this scaffold are underpinned by specific molecular interactions, as revealed by co-crystal structures.[3][7] A key example, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, demonstrates a multi-point binding mode:
-
Piperidine Moiety: The protonated amine of the piperidine ring forms critical salt bridges with the carboxylate side chains of Asp555 and the amide oxygen of Asn540.[3] This anchors the inhibitor in the same pocket that recognizes the N-terminus of the native histone H3 peptide substrate.
-
p-Tolyl Group: This hydrophobic group is situated within a well-defined hydrophobic pocket in the catalytic center.[3]
-
Cyanophenyl Group: Extending deep into the catalytic site, the cyano group forms a hydrogen bond with the catalytic residue Lys661, which is essential for the demethylation reaction.[3][7]
This tripartite interaction explains the compound's high affinity and its ability to outcompete the histone substrate. Understanding this binding mode is crucial for interpreting structure-activity relationships (SAR) and designing next-generation derivatives.
Caption: LSD1 catalytic cycle and the competitive inhibition mechanism.
General Synthesis Outline
The synthesis of this compound derivatives is typically achieved through a convergent synthesis strategy. A common and effective method involves a Mitsunobu reaction to couple the pyridine core with the piperidine side chain.[1]
Expert Insight: The Mitsunobu reaction is advantageous as it proceeds under mild conditions, tolerates a wide range of functional groups, and provides good yields. It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of intermediates. The Boc-protecting group on the piperidine nitrogen is essential to prevent side reactions and is easily removed in the final step with an acid like HCl.
Caption: A representative synthetic workflow for the target compounds.
Application Notes & Protocols
Part A: Biochemical Characterization
The initial characterization of a novel inhibitor involves determining its potency against the purified enzyme and its selectivity over related enzymes.
Protocol 1: LSD1 Enzymatic Inhibition Assay (HRP-Coupled)
This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[8][9] It is a robust, continuous assay suitable for determining IC₅₀ values and for mechanistic studies.
-
Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing H₂O₂ as a stoichiometric byproduct. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a substrate (e.g., Amplex Red), yielding a highly fluorescent product (resorufin) that can be measured over time.
-
Materials:
-
Recombinant human LSD1 enzyme (BPS Bioscience or similar)
-
H3 (1-21) K4me2 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, H3K4me2 peptide (final concentration ~20 µM), Amplex Red (final concentration ~50 µM), and HRP (final concentration ~1 U/mL).
-
Assay Plate Setup:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to duplicate wells.
-
Add 48 µL of the master mix to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Enzyme Addition & Measurement:
-
Prepare a solution of LSD1 enzyme in Assay Buffer (final concentration ~20-40 nM).
-
Initiate the reaction by adding 50 µL of the LSD1 solution to all wells.
-
Immediately place the plate in the reader and measure fluorescence every 60 seconds for 30-60 minutes in kinetic mode.
-
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Selectivity Profiling against MAO-A and MAO-B
LSD1 shares structural homology with monoamine oxidases (MAOs).[1] Therefore, assessing inhibitor selectivity is a critical step to avoid off-target effects, especially those related to neurotransmitter metabolism.[1][2] Commercial kits are available for this purpose, often using a chemiluminescent assay.
-
Principle: These assays measure the activity of MAO-A or MAO-B using a specific substrate that generates a luminescent signal upon enzymatic turnover. The protocol is similar to the LSD1 assay, where the test compound is incubated with the MAO enzyme and substrate, and the reduction in signal indicates inhibition.
-
Procedure: Follow the manufacturer's protocol for commercially available MAO-A/B inhibitor screening kits (e.g., Promega MAO-Glo™ Assay). Test the this compound derivative across a similar concentration range to determine its IC₅₀ against each MAO isozyme.
-
Data Interpretation: The selectivity index is calculated by dividing the IC₅₀ for the off-target (e.g., MAO-A) by the IC₅₀ for the primary target (LSD1). A high selectivity index (>100-fold) is desirable.[1][2][5]
| Parameter | Description | Typical Value Range for Potent Compounds |
| LSD1 IC₅₀ | Concentration for 50% inhibition of enzymatic activity. | 10 - 100 nM[1][2] |
| MAO-A IC₅₀ | Concentration for 50% inhibition of MAO-A. | > 10,000 nM |
| MAO-B IC₅₀ | Concentration for 50% inhibition of MAO-B. | > 10,000 nM |
| Selectivity Index | (IC₅₀ MAO-A / IC₅₀ LSD1) | > 160x[1][5] |
Part B: Cellular Characterization
Confirming that a compound's biochemical potency translates into cellular activity is a crucial validation step. This involves assessing target engagement and downstream functional effects.
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Application Note: A Hierarchical In Vitro Screening Protocol for 3-(Piperidin-4-yl)pyridine Analogs as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the in vitro screening of novel 3-(Piperidin-4-yl)pyridine analogs, a chemical scaffold known to produce potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] The described hierarchical approach prioritizes scientific integrity and efficiency, beginning with a robust primary screen for LSD1 inhibition, followed by crucial secondary selectivity assays against related flavin-dependent amine oxidases, MAO-A and MAO-B.[1][2][3][4][5] The protocol culminates in essential safety and drug-like property assessments, including cytotoxicity and cytochrome P450 (CYP) inhibition profiling, to identify promising lead candidates for further development.
Introduction: The Rationale for a Targeted Screening Cascade
The 3-(piperidin-4-yl)methoxy)pyridine scaffold has been identified as a key pharmacophore in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers due to its role in epigenetic regulation.[1][2][3] LSD1, a flavin-dependent amine oxidase, demethylates histone H3 at lysine 4 (H3K4), leading to transcriptional repression.[5][6] Its inhibition can reactivate silenced tumor suppressor genes, making it a compelling therapeutic target.
However, the structural and mechanistic similarity of LSD1 to other flavin-dependent amine oxidases, namely Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), presents a significant selectivity challenge.[5] Inhibition of MAOs can lead to undesirable side effects related to neurotransmitter metabolism.[4][7] Therefore, an effective in vitro screening protocol must not only identify potent LSD1 inhibitors but also rigorously confirm their selectivity.
This guide outlines a multi-tiered screening cascade designed to efficiently identify and characterize novel this compound analogs. The workflow progresses from high-throughput primary screening to more complex secondary and safety assays, ensuring that resources are focused on the most promising compounds.
The Screening Cascade: A Visual Workflow
The proposed screening protocol follows a logical, tiered approach. Analogs proceed to the next stage only if they meet predefined activity, selectivity, and safety criteria. This ensures a cost-effective and data-driven decision-making process.
Caption: Hierarchical screening cascade for this compound analogs.
Tier 1: Primary Screening - Identifying LSD1 Inhibitors
The initial screen is designed for high-throughput capacity to rapidly assess a library of analogs for LSD1 inhibitory activity. A fluorescent-based assay is recommended for its sensitivity and amenability to automation.[8][9][10]
Principle of the Assay
The activity of LSD1 results in the production of hydrogen peroxide (H₂O₂).[10] This H₂O₂ can be used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) into a highly fluorescent product (resorufin).[5][9] A decrease in the fluorescent signal corresponds to the inhibition of LSD1 activity.
Detailed Protocol: LSD1 Inhibition Assay
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Substrate (e.g., ADHP)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions. Dilute the LSD1 enzyme, HRP, and substrate in LSD1 Assay Buffer to their optimal working concentrations.
-
Compound Plating: Serially dilute test compounds in DMSO and then in Assay Buffer to achieve the desired final concentrations (e.g., 8-point dose-response curve starting from 100 µM). Add the diluted compounds to the microplate wells. Include "no inhibitor" (vehicle control) and "positive control" wells.
-
Enzyme Addition: Add a mixture of LSD1 enzyme and HRP to all wells except the "background" wells.
-
Initiate Reaction: Add the fluorometric substrate and the peptide substrate to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 30-60 minutes at 37°C, protected from light.[9]
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Parameter | Recommended Value | Rationale |
| Primary Hit Criterion | IC₅₀ < 1 µM | Establishes a potency threshold for advancing to secondary assays. |
| Compound Concentration | 0.01 - 100 µM | A wide range to accurately determine the dose-response relationship. |
| DMSO Concentration | < 0.5% | Minimizes solvent effects on enzyme activity. |
| Positive Control | Tranylcypromine | Validates assay performance and provides a benchmark for potency.[5] |
Tier 2: Selectivity Profiling - Assessing MAO-A and MAO-B Inhibition
Compounds demonstrating potent LSD1 inhibition must be evaluated for off-target activity against MAO-A and MAO-B. This is a critical step, as high selectivity for LSD1 is a key attribute for a successful therapeutic candidate.[1][2][3]
Principle of the Assay
Similar to the LSD1 assay, MAO activity can be measured using a coupled-enzyme system that detects H₂O₂ production.[11] By using specific substrates and recombinant MAO-A or MAO-B enzymes, the inhibitory activity of the test compounds against each isoform can be determined independently.[4][7]
Detailed Protocol: MAO-A/B Inhibition Assays
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Substrate (e.g., p-tyramine, a substrate for both isoforms)
-
MAO Assay Buffer
-
HRP and Fluorometric Substrate (as in the LSD1 assay)
-
Test compounds
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline or Selegiline) as positive controls[12]
-
Microplates and plate reader (same as for LSD1)
Procedure: The procedure is analogous to the LSD1 assay, with the following modifications:
-
Separate Assays: Run separate assays for MAO-A and MAO-B.
-
Enzyme and Substrate: Use the corresponding MAO isoform and its substrate in each assay.
-
Positive Controls: Use Clorgyline for the MAO-A assay and Pargyline/Selegiline for the MAO-B assay to validate isoform-specific inhibition.
-
Data Analysis: Calculate IC₅₀ values for both MAO-A and MAO-B. The selectivity index (SI) is then calculated as follows:
-
SI (vs. MAO-A) = IC₅₀ (MAO-A) / IC₅₀ (LSD1)
-
SI (vs. MAO-B) = IC₅₀ (MAO-B) / IC₅₀ (LSD1)
-
| Parameter | Recommended Value | Rationale |
| Selectivity Criterion | SI > 100-fold | A high selectivity index is crucial to minimize potential side effects related to MAO inhibition.[1][2] |
| MAO-A Control | Clorgyline | A well-characterized, potent, and selective inhibitor of MAO-A. |
| MAO-B Control | Pargyline/Selegiline | Standard selective inhibitors for validating the MAO-B assay.[4] |
Tier 3: Safety and ADME Profiling
Analogs that are potent and highly selective for LSD1 undergo preliminary safety and absorption, distribution, metabolism, and excretion (ADME) profiling. These assays are essential for identifying compounds with favorable drug-like properties.
Cytotoxicity Assessment
It is crucial to ensure that the observed inhibition of cell proliferation in later cell-based assays is due to on-target LSD1 inhibition and not general cytotoxicity.[13][14]
Recommended Assays:
-
MTT/XTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[14]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[13][15]
General Protocol Outline:
-
Seed a relevant cell line (e.g., a cancer cell line known to be sensitive to LSD1 inhibition) in a 96-well plate.
-
Treat cells with a dose-response range of the test compound for 24-72 hours.
-
Perform the MTT or LDH assay according to the manufacturer's protocol.
-
Calculate the CC₅₀ (50% cytotoxic concentration).
A high CC₅₀ value relative to the enzymatic IC₅₀ is desirable, indicating a good therapeutic window.
Cytochrome P450 (CYP) Inhibition Profiling
CYP enzymes are the primary enzymes involved in drug metabolism.[16] Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions.[17][18][19]
Recommended Assay:
-
Multiplex CYP Inhibition Assay: A cocktail assay using specific substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is efficient for early-stage screening.[19][20] The formation of specific metabolites is monitored by LC-MS/MS.[18]
General Protocol Outline:
-
Incubate human liver microsomes with a cocktail of CYP-specific probe substrates in the presence of the test compound.[18]
-
After a defined incubation period, quench the reaction.
-
Analyze the formation of metabolites using LC-MS/MS.
-
Calculate the IC₅₀ of the test compound for each CYP isoform.
| Parameter | Recommended Value | Rationale |
| Cytotoxicity Criterion | CC₅₀ > 10 µM | Ensures a sufficient window between therapeutic efficacy and toxicity. |
| CYP Inhibition Criterion | IC₅₀ > 10 µM | Minimizes the risk of clinically relevant drug-drug interactions. |
Conclusion and Future Directions
This hierarchical in vitro screening protocol provides a robust framework for the efficient identification and characterization of novel this compound analogs as potent and selective LSD1 inhibitors. By systematically evaluating potency, selectivity, and key safety parameters, this approach enables researchers to prioritize compounds with the highest potential for successful preclinical and clinical development. Analogs that successfully navigate this cascade, demonstrating high potency, greater than 100-fold selectivity against MAOs, and a clean safety profile, are considered high-quality hits worthy of lead optimization efforts.
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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Zhang, Y., et al. (2022). In Vitro Histone Demethylase Assays. Methods in Molecular Biology. Available from: [Link]
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Reaction Biology. Histone Demethylase Assays. Available from: [Link]
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Culhane, J. C., & Cole, P. A. (2012). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
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Shi, Y. (2010). In vitro histone demethylase assay. Cold Spring Harbor Protocols. Available from: [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available from: [Link]
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BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
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Mundt, F., et al. (2018). Assessing histone demethylase inhibitors in cells: Lessons learned. Epigenetics & Chromatin. Available from: [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
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EpiGentek. EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Kit. Available from: [Link]
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Wang, Y., et al. (2016). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Pharmaceutical Design. Available from: [Link]
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Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]
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Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]
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Sorna, V., et al. (2024). Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available from: [Link]
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Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]
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Tanimoto, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]
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Li, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Available from: [Link]
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Application Notes & Protocols for 3-(Piperidin-4-yl)pyridine Derivatives in Neurological Disorder Research
Introduction: The Rise of a Privileged Scaffold in CNS Drug Discovery
The 3-(piperidin-4-yl)pyridine core is increasingly recognized as a "privileged scaffold" in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1] Its unique three-dimensional structure, combining the basicity of the piperidine nitrogen with the aromaticity of the pyridine ring, provides a versatile framework for interacting with a multitude of CNS targets. This structural motif is instrumental in the design of agents for a range of devastating neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3][4] The inherent properties of this scaffold often facilitate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, including the crucial ability to penetrate the blood-brain barrier (BBB).[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing detailed, field-proven protocols for the evaluation of novel this compound derivatives. We will explore the key molecular targets, delve into specific disease applications, and provide step-by-step methodologies for robust in vitro and in vivo characterization.
Part 1: Foundational Pharmacology of the this compound Core
Key Molecular Targets & Rationale
The therapeutic potential of this scaffold is rooted in its ability to modulate the activity of several critical neurotransmitter systems. The selection of a specific target is dictated by the pathophysiology of the neurological disorder .
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are pivotal for cognitive processes such as learning and memory. Dysfunction of the cholinergic system is a hallmark of Alzheimer's disease. Derivatives of the this compound scaffold can act as agonists, partial agonists, or allosteric modulators of nAChR subtypes, particularly the α4β2 and α7 subtypes, offering a promising avenue for cognitive enhancement.[5][6][7] Acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, is often used as a template to study these interactions.[5]
-
Muscarinic Acetylcholine Receptors (mAChRs): These G protein-coupled receptors are also integral to the cholinergic system. Antagonists of the M4 subtype, for instance, are being explored for the symptomatic treatment of Parkinson's disease.[8]
-
Dopamine Receptors: The dopamine system is central to motor control and reward pathways. Its dysregulation is a key factor in both Parkinson's disease (dopamine deficiency) and schizophrenia (dopamine hyperactivity in certain brain regions).[4][9] The this compound structure can be elaborated to yield potent antagonists for dopamine receptors, such as the D2 receptor.
-
N-Methyl-D-Aspartate (NMDA) Receptors: As antagonists of NMDA receptors, certain piperidine-2-carboxylic acid derivatives have shown potential in preventing neuronal damage associated with cerebral ischemia and neurodegenerative disorders.[10]
Visualizing Target Interactions
The following diagram illustrates the primary molecular targets within the central nervous system that are modulated by this compound derivatives, leading to potential therapeutic effects in various neurological disorders.
Caption: A typical workflow for the development of CNS-active compounds.
Protocol 1: In Vitro Radioligand Binding Assay (Target Affinity)
This protocol determines the affinity of a test compound for a specific receptor, such as the nAChR or dopamine D2 receptor, by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Causality & Justification: This is the foundational assay to confirm direct interaction with the intended molecular target. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, a critical parameter for structure-activity relationship (SAR) studies. Using a well-characterized radioligand (e.g., [³H]CPP for NMDA receptors) ensures the assay is selective for the target of interest. [10]
-
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Nonspecific Binding Control: Prepare parallel wells containing the radioligand and a high concentration of a known, non-labeled competitor (e.g., unlabeled nicotine for nAChRs) to determine nonspecific binding.
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Scintillation Counting: Wash the filters multiple times with ice-cold buffer to remove residual unbound ligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (AChE Activity)
This protocol, based on the Ellman method, measures the ability of a compound to inhibit the activity of acetylcholinesterase, a key target in Alzheimer's therapy.
-
Causality & Justification: This assay provides a functional measure of a compound's therapeutic potential for symptomatic AD treatment. The colorimetric readout is directly proportional to enzyme activity. Acetylthiocholine is used as a substrate because its hydrolysis product, thiocholine, readily reacts with Ellman's reagent (DTNB) to produce a measurable yellow color. This provides a robust and high-throughput method to screen for inhibitors. [11]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound.
-
Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change (V) is proportional to the enzyme activity.
-
Controls: Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Protocol 3: In Vivo Behavioral Assessment (Morris Water Maze)
This protocol assesses spatial learning and memory in rodents, and it is widely used to evaluate the efficacy of potential cognitive-enhancing drugs for disorders like Alzheimer's disease. [12]
-
Causality & Justification: This test is a gold standard for hippocampus-dependent spatial memory. [12]A cognitively impaired animal (e.g., an AD model mouse or a scopolamine-treated mouse) will take longer to find a hidden platform (increased escape latency) and will show less preference for the target quadrant once the platform is removed. A successful therapeutic agent will reverse these deficits, demonstrating its potential to improve cognitive function in a whole-organism context.
-
Step-by-Step Methodology:
-
Apparatus: Use a large circular pool filled with opaque water (made cloudy with non-toxic paint) containing a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Animal Dosing: Administer the test compound or vehicle to the animals (e.g., mice) at a predetermined time before testing (e.g., 30-60 minutes, intraperitoneally or orally).
-
Acquisition Phase (Training): For 4-5 consecutive days, conduct training trials. In each trial, place the mouse in the pool from one of four starting positions. Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. If it fails, guide it to the platform. Record the escape latency (time to find the platform) using video tracking software.
-
Probe Trial (Memory Test): On the day after the final training session, remove the platform from the pool. Place the mouse in the pool for a single 60-second trial.
-
Data Collection & Analysis: During the probe trial, record the time spent in the target quadrant (where the platform used to be), the number of times the mouse crosses the former platform location, and the swim path.
-
Interpretation: A significant decrease in escape latency across training days indicates learning. In the probe trial, a statistically significant increase in time spent in the target quadrant for the drug-treated group compared to the vehicle-treated disease model group indicates improved spatial memory retention.
-
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Application Note: High-Throughput Screening Assays for 3-(Piperidin-4-yl)pyridine Libraries
Abstract
The 3-(piperidin-4-yl)pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of protein classes. Its prevalence in drug discovery necessitates robust and efficient methods for screening large libraries of analogues to identify novel therapeutic leads. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection, development, and validation of high-throughput screening (HTS) assays tailored for this compound libraries. We delve into the causality behind experimental design, emphasizing the establishment of self-validating protocols to ensure data integrity. Detailed methodologies for key biochemical and cell-based assays are presented, alongside strategies for mitigating common screening artifacts and ensuring the identification of high-quality, tractable hits.
Introduction: The this compound Scaffold in Drug Discovery
The this compound motif is a versatile and highly successful scaffold in drug discovery. Its conformational flexibility, combined with its ability to engage in a variety of hydrogen bonding and hydrophobic interactions, allows it to bind with high affinity to diverse biological targets, including G protein-coupled receptors (GPCRs), kinases, and ion channels. High-throughput screening (HTS) is the cornerstone of modern lead generation, enabling the rapid evaluation of vast chemical libraries to identify starting points for drug development programs.[1][2][3]
However, the success of any HTS campaign is contingent upon the quality and suitability of the chosen assay. Libraries based on the this compound scaffold, like any small molecule collection, present both opportunities and challenges. This guide provides the technical expertise and field-proven insights required to navigate these challenges, from initial assay selection to final hit validation.
Pre-Screening Considerations: Proactively Ensuring Data Quality
Before embarking on a large-scale screen, a thorough understanding of the library's characteristics and potential for assay interference is critical. Proactive assessment can save significant time and resources by preventing the pursuit of false positives.[4]
Physicochemical Profile & Compound Management
Compounds featuring the this compound core generally possess favorable drug-like properties. However, variations in substitution can significantly impact aqueous solubility.[5] Poor solubility is a primary source of artifacts in HTS, often leading to compound aggregation.[3][6]
-
Solubility Assessment: It is highly recommended to perform kinetic solubility profiling on a representative subset of the library under the final assay buffer conditions.[6] Compounds with low solubility (<10 µM) should be flagged for careful data interpretation.
-
Stock Solution Integrity: Libraries are typically stored as high-concentration stocks in dimethyl sulfoxide (DMSO).[6] Ensure the complete dissolution of all compounds in DMSO stocks (typically 10-20 mM). Inaccurate stock concentrations are a common source of experimental variability.[3]
Managing Compound-Mediated Assay Interference
Assay interference is a reproducible, target-independent activity that is a common cause of false positives.[7] Molecules can interfere with assay signals through various mechanisms.
-
Autofluorescence: The pyridine ring and other aromatic substituents can lead to intrinsic compound fluorescence. This is a significant issue in fluorescence-based assays, as it can obscure the true signal or be misinterpreted as a positive hit.[8] It is crucial to profile the library for autofluorescence at the excitation and emission wavelengths of the intended assay.
-
Compound Aggregation: As mentioned, poorly soluble compounds can form colloidal aggregates that non-specifically sequester proteins, leading to apparent inhibition in biochemical assays.[3] This is a well-characterized mechanism for generating false positives.
-
Light Scattering/Quenching: Precipitated or aggregated compounds can scatter excitation light or quench fluorescent signals, leading to either false positive or false negative results.[8]
Strategies to mitigate these issues, such as including detergent in the assay buffer and running specific counter-screens, are essential components of a robust HTS workflow.[7]
Strategic Assay Selection for Relevant Target Classes
The choice of assay technology is the most critical decision in an HTS campaign. It must be sensitive, robust, and, most importantly, biologically relevant to the target of interest.[9] The this compound scaffold is known to modulate several key target families, each with a corresponding set of optimal assay formats.
HTS Workflow Overview
The overall process from assay development to confirmed hits follows a logical progression designed to systematically reduce the number of compounds while increasing confidence in their biological activity.
Caption: General workflow for a high-throughput screening campaign.
Biochemical (Target-Based) Assays
These assays directly measure the interaction between a compound and a purified biological target (e.g., enzyme, receptor).
-
Fluorescence Polarization (FP): An excellent choice for monitoring competitive binding. FP measures the change in the rotational speed of a small fluorescently labeled probe.[10][11] When the probe is bound to a larger protein, it tumbles slowly, emitting highly polarized light. A compound that displaces the probe causes it to tumble freely, resulting in a decrease in polarization.[12] This method is homogenous, robust, and widely used for screening kinases and nuclear receptors.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a highly sensitive technology that measures molecular proximity.[13] It uses a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor. When in close proximity (<10 nm), energy transfer occurs. The time-resolved detection minimizes interference from compound autofluorescence and scattered light.[14] This format is ideal for protein-protein interaction assays and receptor-ligand binding studies.[15]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology provides an extremely sensitive, non-radioactive method for detecting biomolecular interactions.[16] It utilizes "Donor" and "Acceptor" beads that are brought into proximity by a binding event.[17] Laser excitation of the Donor bead produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[18][19] Its signal amplification makes it suitable for detecting low-affinity interactions.
Cell-Based (Functional) Assays
Cell-based assays measure the functional consequence of a compound's interaction with its target in a more physiologically relevant environment.
-
GPCR Signaling Assays: Many this compound compounds target GPCRs. Downstream signaling events are readily measured in HTS formats. For Gs- or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels can be quantified using competitive immunoassays, often employing TR-FRET or AlphaLISA® technologies.[14][20] For Gq-coupled receptors, calcium mobilization can be monitored using fluorescent dyes, or the accumulation of inositol monophosphate (IP1) can be measured.[14]
-
Ion Channel Assays: Functional screening for ion channel modulators is critical, as simple binding assays often fail to identify functional ligands.[21] HTS-compatible methods include:
-
Fluorescence-Based Assays: These assays use voltage-sensitive dyes to measure changes in membrane potential.[22]
-
Ion Flux Assays: These methods track the movement of ions (or surrogate ions like Thallium for Potassium channels) across the cell membrane.[23][24]
-
Automated Electrophysiology: While higher in cost, this technology provides gold-standard data on ion channel activity and is increasingly used for primary screening and hit confirmation.[24][25]
-
The Core of Trustworthiness: Assay Validation
Rigorous validation is non-negotiable for a successful HTS campaign. The goal is to develop a self-validating system where the data's quality is continuously monitored and assured.[26][27]
The Z'-Factor: A Superior Metric of Assay Quality
While the signal-to-background (S/B) ratio is intuitive, it fails to account for data variability. The Z'-factor is the industry standard for quantifying assay quality because it incorporates both the dynamic range of the assay and the standard deviation of the controls.[28][29][30]
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (maximum signal).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (minimum signal).
Interpretation of Z'-Factor: [29][31] An assay is considered robust and suitable for HTS when its Z'-factor is consistently ≥ 0.5 .
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | Large separation between controls; confident hit identification. |
| 0 to 0.5 | Marginal | Small separation; may lead to false negatives/positives. Requires optimization. |
| < 0 | Unacceptable | Control signal windows overlap; assay is not suitable for screening. |
Counter-Screens for Eliminating Artifacts
Every primary hit must be subjected to a battery of counter-screens to eliminate false positives arising from assay interference.[7]
-
Technology-Specific Screens: A common strategy is to run hits in an assay that uses the same detection technology but lacks the biological target. For example, hits from an AlphaScreen kinase assay should be tested for their ability to inhibit the AlphaScreen signal in a buffer-only system.
-
Autofluorescence Check: Confirmed hits should be re-assessed for fluorescence in the absence of assay reagents to rule out signal interference.[8]
Detailed Protocols
The following protocols provide step-by-step methodologies for two distinct and widely applicable HTS assays.
Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)
Target: Generic Protein Kinase Principle: A test compound from the this compound library competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase active site. Displacement of the tracer results in a lower FP signal.
Caption: Principle of a competitive Fluorescence Polarization assay.
Materials:
-
Kinase of interest
-
Fluorescent Tracer (e.g., TAMRA-labeled ligand)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound library (10 mM in DMSO)
-
384-well, low-volume, black, flat-bottom polystyrene microplates
-
Microplate reader with FP capabilities
Procedure: [Based on principles from 4, 19, 26]
-
Reagent Preparation:
-
Prepare a 2X Kinase solution in Assay Buffer.
-
Prepare a 2X Tracer solution in Assay Buffer. The final concentration should be at its Kd value for the kinase to ensure assay sensitivity.
-
Prepare intermediate compound plates by diluting the 10 mM library stocks to 4X the final desired screening concentration (e.g., 40 µM for a 10 µM final concentration) in Assay Buffer.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 5 µL of Assay Buffer to columns 23 & 24 (Negative/No Compound Control).
-
Add 5 µL of a known unlabeled inhibitor (Positive/Displacement Control) to column 22.
-
Using an automated liquid handler, add 5 µL of 4X compound solution from the intermediate plate to columns 1-21.
-
-
Protein Addition:
-
Add 5 µL of 2X Kinase solution to all wells from columns 1-23.
-
Add 5 µL of Assay Buffer (no kinase) to column 24 (Tracer Only Control).
-
-
Incubation:
-
Mix briefly on a plate shaker.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Tracer Addition:
-
Add 10 µL of 2X Tracer solution to all wells.
-
-
Final Incubation & Measurement:
-
Mix briefly on a plate shaker.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader (e.g., Excitation: 540 nm, Emission: 590 nm).
-
Protocol 2: Cell-Based GPCR Activation Assay (cAMP Detection via TR-FRET)
Target: Gs-coupled GPCR expressed in HEK293 cells Principle: Activation of the Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This assay uses a competitive immunoassay format with TR-FRET readout. Endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody coupled to a Europium (Eu³⁺) cryptate. High cAMP levels disrupt the FRET pair, leading to a low TR-FRET signal.
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- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Experimental Use of 3-Piperidinyl Pyridine Derivatives as CH24H Inhibitors
Introduction: Targeting Brain Cholesterol Metabolism in Neurological Disorders
Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1), is a central nervous system (CNS)-specific enzyme responsible for the majority of cholesterol elimination from the brain.[1][2] It catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24HC), a more soluble oxysterol that can cross the blood-brain barrier (BBB) and enter systemic circulation for subsequent metabolism in the liver.[3] This enzymatic pathway is the principal mechanism for maintaining cholesterol homeostasis within the brain, a process vital for neuronal function.[4][5]
Dysregulation of CH24H activity and subsequent alterations in 24HC levels have been implicated in the pathophysiology of several neurological and psychiatric disorders. For instance, elevated 24HC levels in the cerebrospinal fluid (CSF) have been observed in patients with Alzheimer's disease (AD).[4][6] Furthermore, 24HC is known to be an endogenous positive allosteric modulator of NMDA receptors, suggesting that its overproduction could contribute to glutamate-mediated excitotoxicity, a key factor in conditions like epilepsy.[3] This has led to the hypothesis that inhibiting CH24H could be a viable therapeutic strategy for diseases associated with neuronal hyperexcitation.[7]
The 3-piperidinyl pyridine scaffold has emerged as a highly promising chemical class for the development of potent and selective CH24H inhibitors. Through structure-based drug design (SBDD) and strategic optimization, derivatives from this class have been identified that exhibit nanomolar potency, high selectivity over other cytochrome P450 enzymes, and excellent brain penetrance.[4][8][9] A leading example is soticlestat (TAK-935), which has advanced to clinical trials for the treatment of rare epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome.[5][10][11]
This document provides a detailed guide to the experimental evaluation of novel 3-piperidinyl pyridine derivatives as CH24H inhibitors, outlining the scientific rationale, detailed protocols for key assays, and methods for data interpretation.
Scientific Rationale and Mechanism of Inhibition
The development of effective 3-piperidinyl pyridine inhibitors is rooted in a deep understanding of the CH24H active site. These compounds are designed to function as direct-binding inhibitors, leveraging specific molecular interactions to block the enzyme's catalytic activity.
Causality of Experimental Design: The primary design principle for this class of inhibitors involves creating a molecule that can achieve a specific orientation within the CH24H active site. The pyridine nitrogen atom is engineered to directly coordinate with the heme iron atom at the core of the enzyme's active site.[4] This coordination is a high-affinity interaction that effectively prevents the binding and subsequent hydroxylation of the natural substrate, cholesterol.
Further optimization focuses on two key aspects:
-
Enhancing Affinity and Selectivity: Appending specific functional groups to the 3-piperidinyl pyridine core allows for additional hydrophobic and hydrogen-bonding interactions with amino acid residues in the active site, such as Gly369.[4][8] This not only increases potency for CH24H but also drives selectivity against other CYP enzymes (e.g., CYP3A4), which is critical for minimizing the risk of drug-drug interactions.[4]
-
Optimizing Physicochemical Properties: For a CNS drug, crossing the blood-brain barrier is paramount. Medicinal chemistry efforts are directed at tuning properties like lipophilicity, often guided by metrics such as Ligand-Lipophilicity Efficiency (LLE), to achieve a balance between enzyme potency and the ability to penetrate the brain.[8]
The overall goal is to validate a compound that not only shows high in vitro potency but also demonstrates target engagement and the desired pharmacodynamic effect—the reduction of 24HC—in a relevant in vivo model.
Experimental Protocols and Methodologies
A tiered approach is recommended for evaluating novel compounds, starting with in vitro enzymatic assays and progressing to in vivo studies for the most promising candidates.
Protocol 1: In Vitro Human CH24H Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human CH24H. The methodology is adapted from established high-throughput screening procedures.[4]
Objective: To quantify the potency of a 3-piperidinyl pyridine derivative as a CH24H inhibitor.
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, [¹⁴C]cholesterol, to [¹⁴C]24S-hydroxycholesterol by a cell lysate containing recombinant human CH24H. The inhibitory effect of the test compound is determined by quantifying the reduction in [¹⁴C]24HC formation via liquid scintillation counting.
Materials:
-
Recombinant human CH24H-expressing cell lysate
-
[¹⁴C]cholesterol substrate
-
NADPH-generating system (e.g., G6P, G6PD, NADP+)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Scintillation cocktail and vials
-
Microplate reader or liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 10 µM down to low pM.
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, NADPH-generating system, and the CH24H cell lysate.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the [¹⁴C]cholesterol substrate.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a volume of organic solvent (e.g., ethyl acetate). This also serves to extract the substrate and product.
-
Extraction & Quantification: After vigorous mixing and centrifugation to separate the phases, transfer an aliquot of the organic layer (containing [¹⁴C]cholesterol and [¹⁴C]24HC) to a scintillation vial. Evaporate the solvent, add scintillation cocktail, and measure the radioactivity corresponding to the product, which can be separated from the substrate by thin-layer chromatography (TLC) or a validated separation method.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
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Application Notes and Protocols for Assessing the Anti-Leukemic Activity of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds, including those with anticancer properties.[1] This guide provides a comprehensive framework for evaluating the anti-leukemic potential of novel piperidine derivatives. We delve into the rationale and detailed protocols for a suite of in vitro assays designed to build a robust pharmacological profile of these compounds. The methodologies covered range from initial cytotoxicity screenings to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle progression, and mitochondrial integrity. This document is structured to empower researchers to generate reliable and reproducible data, accelerating the identification of promising anti-leukemic drug candidates.
Introduction: The Rationale for Targeting Leukemia with Piperidine Derivatives
Leukemia, a group of cancers affecting the blood and bone marrow, is characterized by the rapid proliferation of abnormal white blood cells.[2] Despite advancements in treatment, there remains a critical need for novel therapeutics with improved efficacy and reduced toxicity.[3] Piperidine derivatives have emerged as a promising class of compounds, with many exhibiting potent anticancer activities through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways. Some piperidine-containing compounds have been shown to arrest the cell cycle and induce apoptosis in leukemia cell lines, highlighting their therapeutic potential.[4]
This guide outlines a logical, tiered approach to screening and characterizing novel piperidine derivatives for their anti-leukemic properties. The workflow is designed to first identify cytotoxic compounds and then to elucidate their mechanisms of action, providing a comprehensive understanding of their therapeutic potential.
Experimental Workflow for Assessing Anti-Leukemic Activity
A systematic approach is crucial for the efficient evaluation of novel compounds. The following workflow provides a step-by-step guide from initial screening to more detailed mechanistic studies.
Caption: A tiered experimental workflow for the evaluation of novel piperidine derivatives.
Phase 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating a new compound is to determine its cytotoxic effect on leukemia cells. This is typically achieved using colorimetric assays that measure cell viability.
Cell Viability Assays (MTT and WST-1)
Principle: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. The MTT assay is a widely used method for assessing drug sensitivity in leukemia cell lines.[6] WST-1 offers advantages such as being a one-step procedure and having higher sensitivity than MTT in some cases.
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[7][8]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative A | K562 | 5.2 ± 0.4 |
| Derivative B | K562 | 12.8 ± 1.1 |
| Derivative A | HL-60 | 3.9 ± 0.3 |
| Derivative B | HL-60 | 15.1 ± 1.5 |
| Doxorubicin (Control) | K562 | 0.8 ± 0.1 |
| Doxorubicin (Control) | HL-60 | 0.5 ± 0.05 |
Table 1: Representative IC50 values of novel piperidine derivatives against human leukemia cell lines.
Phase 2: Mechanistic Elucidation
Once "hit" compounds with significant cytotoxic activity are identified, the next step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis, cause cell cycle arrest, or affect mitochondrial function.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[9] Several methods can be used to detect apoptosis, with Annexin V/Propidium Iodide (PI) staining being one of the most common.[10]
Principle of Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[10]
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Treat leukemia cells with the piperidine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[12] Detecting the activation of key caspases, such as caspase-3, provides further evidence of apoptosis induction.[13]
Principle: This assay utilizes a substrate that, when cleaved by an active caspase, releases a fluorescent molecule. The fluorescence intensity is proportional to the caspase activity.[14]
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the piperidine derivative, harvest, and lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.
-
Fluorescence Measurement: Incubate and measure the fluorescence using a fluorometer.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4] Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle.[15]
Principle: The DNA content of a cell changes as it progresses through the cell cycle.[15] By staining cells with a fluorescent DNA-binding dye like propidium iodide, the distribution of cells in G0/G1, S, and G2/M phases can be quantified by flow cytometry.[9]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat leukemia cells with the piperidine derivative. Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram showing the percentage of cells in each phase of the cell cycle.[16]
Mitochondrial Membrane Potential (ΔΨm) Assay
Mitochondria play a central role in the intrinsic pathway of apoptosis.[17] A loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[18]
Principle: Potentiometric fluorescent dyes, such as JC-1 or TMRM, accumulate in the mitochondria of healthy cells in a potential-dependent manner.[18][19] In apoptotic cells, the collapse of ΔΨm leads to a decrease in the accumulation of these dyes, which can be measured by flow cytometry or fluorescence microscopy.[20]
Protocol: ΔΨm Measurement using JC-1
-
Cell Treatment: Treat cells with the piperidine derivative.
-
Staining: Incubate the cells with JC-1 dye.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[19] The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.
Phase 3: Molecular Target Validation
To further understand the mechanism of action, it is essential to investigate the molecular players involved in the observed cellular effects. Western blotting is a powerful technique for this purpose.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[21] This technique is invaluable for examining the expression levels of key proteins involved in the apoptotic cascade.[12]
Key Protein Targets:
-
Bcl-2 Family Proteins: Examine the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis induction.
-
Caspases: Detect the cleavage and activation of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7).[22]
-
PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. The detection of cleaved PARP is a hallmark of apoptosis.[22]
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Application Notes and Protocols for Radioligand Binding Assays of Piperidine-Based Compounds
Introduction: The Central Role of Radioligand Binding Assays in Drug Discovery
Radioligand binding assays are a cornerstone technique in pharmacology and drug development, providing a highly sensitive and quantitative method to study the interaction between a ligand and its receptor.[1][2][3] These assays are indispensable for characterizing receptor-ligand interactions, determining receptor density in a given tissue, and screening for novel therapeutic agents.[4][5] This guide provides a detailed framework for designing and executing radioligand binding assays, with a specific focus on the nuances of working with piperidine-based compounds.
Piperidine is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide array of receptors, including G protein-coupled receptors (GPCRs) and ion channels. Understanding the binding characteristics of these compounds is paramount for optimizing their potency, selectivity, and overall pharmacological profile.
This document will delve into the theoretical underpinnings and practical execution of two fundamental types of radioligand binding assays: saturation and competition assays. We will explore the critical considerations for assay development, provide step-by-step protocols, and discuss the appropriate methods for data analysis and interpretation.
Pillar 1: Foundational Principles and Strategic Considerations
A successful radioligand binding assay is built on a solid understanding of the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[6][7] The key parameters derived from these assays are the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[5][7][8]
Choosing the Right Radioligand
The selection of an appropriate radioligand is arguably the most critical step in developing a robust binding assay. The ideal radioligand possesses several key attributes:
-
High Affinity: A high affinity (low Kd value, typically < 100 nM) is crucial to ensure that the radioligand remains bound to the receptor during the separation of bound and free ligand.[6]
-
High Specific Activity: This refers to the amount of radioactivity per mole of the compound and is essential for detecting low concentrations of receptors.[9] Tritiated (3H) and iodinated (125I) ligands are commonly used, with 125I offering higher specific activity.[2][9]
-
Low Non-Specific Binding: Non-specific binding refers to the binding of the radioligand to components other than the target receptor.[10][11] Hydrophobic ligands tend to exhibit higher non-specific binding.[9]
-
Receptor Specificity: The radioligand should ideally bind to a single receptor population to avoid confounding results.
The Challenge of Non-Specific Binding
Non-specific binding (NSB) is a critical parameter to measure and minimize. It is the portion of the radioligand that binds to lipids, proteins, and even the filter apparatus used in the assay.[10][12] NSB is typically linear and not saturable. To ensure data quality, NSB should ideally constitute less than 50% of the total binding.[12]
Strategies to Minimize Non-Specific Binding:
-
Inclusion of Bovine Serum Albumin (BSA): BSA can be added to the assay buffer to block non-specific binding sites on the assay tubes and filters.[9]
-
Use of Appropriate Wash Buffers: Ice-cold wash buffers help to minimize the dissociation of the specific ligand-receptor complex during the washing steps.[12]
-
Pre-treatment of Filters: Soaking filters in solutions like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter matrix.[13]
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls. These protocols are tailored for piperidine-based compounds but can be adapted for other chemical classes.
Preparation of Cell Membranes
This protocol describes the preparation of membranes from cells overexpressing the target receptor.
-
Cell Culture: Culture cells expressing the receptor of interest to near confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.[14]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[15]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[14][15]
-
Washing: Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.[15]
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[13][15] The membranes can be aliquoted and stored at -80°C.
Experiment 1: Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of the radioligand.[8] It involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand.[5][9]
Workflow for Saturation Binding Assay:
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow of a saturation radioligand binding assay.Detailed Protocol:
-
Prepare Radioligand Dilutions: Prepare a series of 8-12 dilutions of the radioligand in assay buffer, covering a concentration range from approximately 0.1 to 10 times the expected Kd.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, the appropriate radioligand dilution, and the membrane preparation.[14]
-
Non-Specific Binding (NSB): Add a high concentration of an unlabeled ligand known to bind to the same receptor, the radioligand dilution, and the membrane preparation.[9][14] The concentration of the unlabeled ligand should be at least 100-fold higher than its Kd.[10]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[14] This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[14]
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
Data Analysis:
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the non-specific binding from the average CPM of the total binding.[9]
-
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Determine Kd and Bmax: Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[4]
Representative Data:
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 9500 | 5000 | 4500 |
| 20.0 | 10000 | 10000 | 0 |
Experiment 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a novel piperidine derivative) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[5][16]
Principle of Competition Binding Assay:
Caption: Competition between a radioligand (L*) and an inhibitor (I) for the receptor (R).
Detailed Protocol:
-
Prepare Test Compound Dilutions: Prepare a series of 8-12 dilutions of the unlabeled piperidine-based test compound in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation.[9][14]
-
Non-Specific Binding (NSB): Add a high concentration of a standard unlabeled ligand, the fixed concentration of the radioligand, and the membrane preparation.[14]
-
Competition: Add the test compound dilution, the fixed concentration of the radioligand, and the membrane preparation.[14]
-
-
Incubation, Termination, and Measurement: Follow the same procedures for incubation, filtration, washing, and radioactivity measurement as described in the saturation binding assay protocol.
Data Analysis:
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: ((CPM_competition - CPM_NSB) / (CPM_total - CPM_NSB)) * 100.
-
Generate Competition Curve: Plot the percent specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6][17]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand determined from the saturation binding assay.[14]
Representative Data for a Piperidine-Based Compound:
| Parameter | Value | Description |
| Radioligand | [3H]Piperidine-X | A selective ligand for the target receptor. |
| Radioligand Kd | 2.5 nM | Dissociation constant of the radioligand. |
| Radioligand Conc. | 2.0 nM | Concentration of radioligand used in the assay. |
| Test Compound IC50 | 25 nM | Concentration of the test compound that inhibits 50% of specific binding. |
| Test Compound Ki | 13.9 nM | Inhibition constant for the test compound. |
| Hill Slope | -0.98 | The steepness of the competition curve. |
Pillar 3: Authoritative Grounding and Data Interpretation
The reliability of radioligand binding data is contingent upon careful experimental design and appropriate data analysis. It is crucial to ensure that the assay is conducted under equilibrium conditions and that the assumptions of the law of mass action are met.
The Ki value derived from the competition binding assay provides a quantitative measure of the affinity of the test compound for the target receptor. This information is vital for structure-activity relationship (SAR) studies, lead optimization, and candidate selection in drug discovery programs.[8]
For piperidine-based compounds, it is also important to consider potential off-target binding, as this scaffold can interact with multiple receptors. Therefore, it is often necessary to perform selectivity profiling by testing the compounds in a panel of radioligand binding assays for related and unrelated receptors.
Conclusion
Radioligand binding assays are a powerful and versatile tool for characterizing the interaction of piperidine-based compounds with their target receptors. By following the detailed protocols and considerations outlined in this guide, researchers can generate high-quality, reproducible data to accelerate their drug discovery efforts. The principles of careful assay design, inclusion of appropriate controls, and rigorous data analysis are paramount to ensuring the scientific integrity and trustworthiness of the results.
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GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
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FabGennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
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Motulsky, H. J. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7, Unit 7.5. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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Belyaev, D. A., et al. (2018). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. Journal of Bioinformatics and Computational Biology. Retrieved from [Link]
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GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
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Davenport, A. P., et al. (2010). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]
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Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]
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Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
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Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]
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Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. ResearchGate. Retrieved from [Link]
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Dong, C., et al. (2025, August 10). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
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Schmitt, M., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (109), 53822. Retrieved from [Link]
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In vivo evaluation of 3-(Piperidin-4-yl)pyridine analogs in mouse models
An Application Guide for the Preclinical In Vivo Evaluation of 3-(Piperidin-4-yl)pyridine Analogs in Murine Models
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo evaluation of novel compounds based on the this compound scaffold. This chemical moiety is a versatile pharmacophore present in a range of investigational agents targeting diverse pathologies, from oncology to neurological disorders. This guide emphasizes the strategic planning, methodological rigor, and critical interpretation required for a successful preclinical assessment in mouse models.
Introduction: The this compound Scaffold
The this compound core is a privileged structure in modern medicinal chemistry. Its unique three-dimensional shape and the presence of a basic piperidine nitrogen allow for critical interactions with a variety of biological targets. Analogs have been developed as potent and selective inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1) for cancer therapy[1][2], Cholesterol 24-hydroxylase (CH24H) for neurological disorders[3][4], and Mitogen- and Stress-Activated Kinase 1 (MSK1) for inflammatory conditions[5]. The successful translation of these promising in vitro findings to clinical candidates hinges on a robust and well-designed in vivo evaluation program.
This guide provides a framework for these evaluations, focusing on pharmacokinetic profiling, efficacy assessment in relevant disease models, and preliminary toxicity screening.
Section 1: Strategic Framework for In Vivo Evaluation
The design of an in vivo study is not a one-size-fits-all process. The experimental paradigm must be tailored to the compound's specific mechanism of action and intended therapeutic indication. The initial strategic planning phase is critical and should follow a logical progression from target identification to model selection.
Caption: Strategic workflow for in vivo model selection.
Section 2: Mouse Model Selection: A Causality-Driven Approach
The choice of animal model is the most critical variable for predicting clinical success. The model must recapitulate key aspects of the human disease pathology relevant to the compound's mechanism of action.
-
For Oncology (e.g., LSD1 inhibitors):
-
Human Tumor Xenograft Models: Nude or SCID mice are implanted with human cancer cell lines (e.g., leukemia or solid tumor cells) that are known to be sensitive to LSD1 inhibition[2]. These models are excellent for assessing the direct anti-tumor activity of the compound on human-derived cells.
-
Syngeneic Models: Immunocompetent mice are implanted with murine tumor cells. These models are essential if the therapeutic mechanism involves modulation of the tumor microenvironment or the host immune system.
-
-
For Neurological Disorders (e.g., CH24H inhibitors):
-
Pharmacological Models: Acute models where a neurological deficit is induced by a chemical agent. These are useful for rapid screening.
-
Transgenic Models: Mice genetically engineered to express human disease-causing genes (e.g., models of Alzheimer's or Huntington's disease) provide higher translational relevance for assessing disease-modifying potential[3].
-
Behavioral Models: Assays such as the forced swim test or elevated plus maze can be used for compounds targeting depression or anxiety[6].
-
-
For Inflammatory Diseases (e.g., MSK1 inhibitors):
-
Allergen-Induced Asthma Models: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an inflammatory response in the airways. This model was successfully used to evaluate novel MSK1 inhibitors[5]. Efficacy is measured by analyzing inflammatory cell recruitment to the lungs.
-
Section 3: Core In Vivo Protocols
The following protocols provide a robust framework for the comprehensive in vivo evaluation of this compound analogs.
Protocol 3.1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the analog in mice, establishing key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Senior Application Scientist Insight: A well-defined PK profile is essential. It informs the dosing regimen (dose and frequency) for subsequent efficacy studies, ensuring that drug exposure is maintained above the therapeutically relevant concentration. Using serial bleeding techniques is highly recommended as it reduces animal usage and minimizes inter-animal variability compared to terminal bleed study designs[7].
Caption: Standard workflow for a murine pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male or female C57BL/6 or CD-1 mice (8-10 weeks old) for at least 3 days prior to the study. House them in a temperature-controlled environment with a 12-hour light/dark cycle[7].
-
Formulation Preparation: Prepare the dosing formulation. For oral (PO) administration, this may be a solution or suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80. For intravenous (IV) administration, the compound must be fully solubilized, often in a vehicle containing saline, PEG400, and ethanol.
-
Dosing:
-
For oral administration, deliver the formulation via oral gavage at a typical volume of 10 mL/kg.
-
For intravenous administration, inject into the tail vein at a typical volume of 5 mL/kg. An IV dose group is required to determine absolute oral bioavailability.
-
-
Blood Collection:
-
Collect sparse blood samples (~30-50 µL) from each mouse at predetermined time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Utilize a minimally invasive method like submandibular or saphenous vein puncture[7].
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method[8].
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.
Table 1: Representative Preclinical Pharmacokinetic Parameters for this compound Analogs
| Parameter | Mouse | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| GNE-A | Mouse | PO | - | - | - | - | - | 88.0 | [9] |
| Compound 17 | Mouse | PO | 30 | ~250 (Brain) | ~2 | - | - | N/A | [3][4] |
| Analog 19a | Mouse | PO | - | - | - | - | - | Good |[10] |
Note: Data is illustrative and specific values will vary greatly between analogs.
Protocol 3.2: Efficacy Evaluation in a Human Tumor Xenograft Model
Objective: To assess the anti-tumor activity of a this compound analog in an established tumor model.
Step-by-Step Methodology:
-
Cell Culture and Implantation: Culture the selected human cancer cell line (e.g., a cell line with high LSD1 expression) under sterile conditions. When cells reach ~80% confluency, harvest and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., female athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, positive control, Test Compound at multiple dose levels).
-
Treatment Administration: Administer the test compound and vehicle control according to the dosing regimen determined by the PK study (e.g., 30 mg/kg, once daily, oral gavage) for a predetermined period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Record body weight 2-3 times per week as a general measure of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Study Endpoint: Euthanize the animals when tumors in the control group reach the predetermined maximum size, or if individual animals meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Data Analysis: Compare the mean tumor volume between the treated groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage.
Protocol 3.3: Preliminary In Vivo Toxicity Assessment
Objective: To identify the maximum tolerated dose (MTD) and observe any acute toxicities associated with the compound.
Senior Application Scientist Insight: This is not a formal GLP toxicology study but a crucial early assessment to ensure the doses planned for efficacy studies are well-tolerated. A dose-escalation design is efficient for finding the MTD.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, non-tumor-bearing mice (e.g., CD-1 or Swiss Webster), with 2-3 mice per dose group.
-
Dose Escalation: Administer single doses of the compound in an escalating manner to different groups of mice. Start at a dose projected to be efficacious and increase by a factor of 2-3x in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Clinical Observation: Observe the animals intensively for the first 4 hours post-dose, and then daily for 7-14 days. Record observations systematically.
-
Endpoint and MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or produce significant toxicity (e.g., >15-20% body weight loss or severe, persistent clinical signs).
-
Necropsy (Optional): At the end of the observation period, a gross necropsy can be performed to look for any visible organ abnormalities.
Table 2: Acute Toxicity Clinical Observation Checklist
| Category | Observation Signs | Score (0-3) |
|---|---|---|
| General Appearance | Hunched posture, Piloerection, Dehydration | |
| Activity Level | Lethargy, Ataxia, Tremors, Convulsions | |
| Respiration | Labored breathing, Gasping | |
| Gastrointestinal | Diarrhea, Reduced fecal output | |
| Body Weight | Daily measurement (% change from baseline) |
(Score: 0=Normal, 1=Mild, 2=Moderate, 3=Severe)
Section 4: Data Analysis and Interpretation
A successful in vivo evaluation integrates data from all three core studies.
-
PK/PD Correlation: Correlate the plasma exposure (AUC) from the PK study with the observed efficacy (e.g., TGI). This helps establish the minimum exposure required for a therapeutic effect and can be used to project a human dose[9].
-
Therapeutic Index: The relationship between the efficacious dose and the toxic dose provides an early indication of the compound's safety margin. A wide therapeutic index is a highly desirable characteristic for a drug candidate.
Conclusion
The in vivo evaluation of this compound analogs is a complex but critical phase in the drug discovery process. A scientifically-driven approach, beginning with a clear understanding of the compound's mechanism and intended clinical application, is paramount. By employing mechanistically relevant mouse models and executing robust, well-designed protocols for pharmacokinetics, efficacy, and toxicity, researchers can generate the high-quality data necessary to confidently advance the most promising candidates toward clinical development.
References
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Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1456–1470. Available at: [Link]
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PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]
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Togami, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. Available at: [Link]
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National Center for Biotechnology Information. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed Central. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Available at: [Link]
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Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. Available at: [Link]
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PubMed. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. Available at: [Link]
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Reaction Biology. In Vivo PK/PD Study Services. Available at: [Link]
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Zhang, T., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (103), 53082. Available at: [Link]
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Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3169. Available at: [Link]
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Gerbino, D. C., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(24), 7543. Available at: [Link]
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De Vleeschauwer, M., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 968–973. Available at: [Link]
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Lv, K., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086–1096. Available at: [Link]
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Carrillo-Abad, J., et al. (2023). Norcantharidin toxicity profile: an in vivo murine study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(1), 99–108. Available at: [Link]
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Rowell, P. P., & Clark, A. M. (1987). Evaluation of 4-methylpiperidine analogs of hemicholinium-3. Journal of Medicinal Chemistry, 30(11), 2101–2104. Available at: [Link]
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Stoyanov, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. CNS & Neurological Disorders - Drug Targets, 22(8), 1165-1174. Available at: [Link]
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ResearchGate. Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Available at: [Link]
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Li, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930664. Available at: [Link]
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National Center for Biotechnology Information. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]
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Determining the Cytotoxicity of 3-(Piperidin-4-yl)pyridine Compounds Using Cell-Based Assays
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 3-(Piperidin-4-yl)pyridine compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry, often investigated as potent enzyme inhibitors for various therapeutic targets, including cancer. Evaluating off-target cytotoxicity is a critical step in preclinical development to ensure the safety and therapeutic index of lead candidates. We present an integrated, multi-assay strategy that moves beyond a single viability readout to build a more complete cytotoxic profile, distinguishing between cytostatic, necrotic, and apoptotic effects. This document details the principles, step-by-step protocols, and data interpretation for three core assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
Introduction: The Rationale for Cytotoxicity Profiling
Cell viability is a measure of the proportion of live, healthy cells within a population. In drug discovery, cytotoxicity assays are indispensable tools for screening compound libraries and characterizing the therapeutic potential and toxicological risk of new chemical entities. Compounds containing the this compound scaffold are being explored for their potent inhibitory effects on various enzymes, making them relevant in fields like oncology.
However, a potent compound is only useful if it is also selective, killing target cells (e.g., cancer cells) while sparing healthy ones. Therefore, determining the concentration at which a compound becomes toxic to cells—its cytotoxic profile—is fundamental. A single assay is often insufficient, as it may not distinguish between a reduction in cell proliferation (cytostatic effect) and outright cell killing (cytotoxic effect). Discrepancies between different in vitro cytotoxicity methods have been widely reported, highlighting the need for a multi-pronged approach for a reliable toxicity profile.
This guide advocates for a three-tiered assay strategy to provide a robust assessment:
-
Metabolic Activity Assay (MTT): A primary screening tool to assess the overall impact on cell health and proliferation.
-
Membrane Integrity Assay (LDH): A direct measure of cytotoxicity resulting from the loss of plasma membrane integrity (necrosis).
-
Apoptosis Assay (Caspase-3/7): A specific assay to determine if the compound induces programmed cell death.
By combining these readouts, researchers can build a comprehensive profile of a compound's effect on cell fate.
Strategic Assay Selection: A Multi-Parametric Approach
The choice of assay dictates the type of information obtained. An ideal cytotoxicity workflow involves a primary screening assay to identify active compounds and dose ranges, followed by secondary assays to elucidate the mechanism of cell death.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating cell viability.[1] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[1] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
-
Why it's a good primary assay: It is inexpensive, rapid, and provides a robust readout of the general health and proliferative status of a cell population. A significant decrease in the MTT signal indicates either cell death or a potent anti-proliferative (cytostatic) effect.
LDH Release Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme present in most cell types. Upon loss of membrane integrity—a hallmark of necrosis—LDH is rapidly released into the cell culture supernatant. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released and, therefore, to the number of dead cells.
-
Why it's a critical secondary assay: Unlike the MTT assay, which measures a reduction in viability, the LDH assay directly quantifies cell death. It helps to distinguish between a cytostatic effect (low MTT signal, low LDH release) and a necrotic effect (low MTT signal, high LDH release).
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process critical for normal tissue development and homeostasis. Many anti-cancer agents function by inducing apoptosis. Caspases are a family of proteases that are key mediators of this process. Caspase-3 and Caspase-7 are "executioner" caspases, activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both Caspase-3 and -7. In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. This "glow-type" signal is directly proportional to the amount of caspase activity.
-
Why it's an essential mechanistic assay: This assay provides specific information on the mode of cell death. If a compound shows a low MTT signal but also a high Caspase-3/7 signal, it strongly suggests that the compound is inducing apoptosis. This is often a desirable characteristic for therapeutic agents.
Experimental Workflow and Visualization
A well-structured experimental plan is crucial for obtaining reproducible and reliable data. The general workflow for assessing the cytotoxicity of this compound compounds is outlined below.
Caption: Principle of the MTT metabolic activity assay.
Caption: Principle of the LDH membrane integrity assay.
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. It is critical to include the proper controls in every experiment to ensure data validity.
Essential Controls for All Assays:
-
Untreated Control: Cells incubated with culture medium only. Represents 100% viability or baseline LDH/caspase activity.
-
Vehicle Control: Cells incubated with the highest concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%). This control is crucial to ensure the solvent itself is not causing cytotoxicity.
-
Blank Control: Wells containing culture medium but no cells. Used for background subtraction.
-
Positive Control: (Optional but recommended) Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is working correctly.
Protocol 4.1: MTT Cell Viability Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well clear, flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 4.2: LDH Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam). These kits typically contain the substrate mix, assay buffer, and a lysis solution.
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up parallel plates for this assay.
-
Establish Controls: In addition to the standard controls, prepare the following:
-
Maximum LDH Release Control: About 30-45 minutes before the end of the treatment period, add 10 µL of the kit's Lysis Solution (often 10X Triton™ X-100) to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.
-
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes. This will pellet any detached dead cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Reading: Measure the absorbance at 490 nm.
Protocol 4.3: Caspase-Glo® 3/7 Apoptosis Assay
Principle: A luminescent assay that measures the activity of caspase-3 and -7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).
-
96-well opaque-walled, white tissue culture plates (essential for luminescence assays to prevent well-to-well crosstalk).
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in step 1 and 2 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture. This single addition both lyses the cells and introduces the substrate.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
Background Subtraction: For each assay, subtract the average reading of the blank control wells from all other wells.
-
MTT Assay - Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the spontaneous LDH release (untreated control) from all values.
-
% Cytotoxicity = (Experimental Release / Maximum Release) * 100
-
-
Caspase-Glo® 3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
IC₅₀ Determination
Plot the calculated percentages (or fold induction) against the logarithm of the compound concentration. Use a non-linear regression analysis (four-parameter logistic curve fit) in software like GraphPad Prism or R to determine the IC₅₀ value.
Integrated Interpretation
By comparing the IC₅₀ values from the different assays, a mechanistic hypothesis can be formed.
| Assay | Hypothetical IC₅₀ (Compound X) | Interpretation |
| MTT (Viability) | 15 µM | The compound reduces cell viability/proliferation with an IC₅₀ of 15 µM. |
| LDH (Necrosis) | > 100 µM | Significant membrane damage and necrosis only occur at very high concentrations, far above the IC₅₀ for viability loss. |
| Caspase-3/7 (Apoptosis) | 18 µM | The IC₅₀ for apoptosis induction is very close to the IC₅₀ for viability loss. |
| Overall Conclusion | The this compound compound X primarily induces cell death via apoptosis and is not causing significant necrosis at therapeutically relevant concentrations. The effect seen in the MTT assay is likely due to the initiation of programmed cell death rather than a simple halt in proliferation. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects (evaporation in outer wells). | Ensure a homogenous cell suspension; Calibrate pipettes; Avoid using outer wells or fill them with sterile PBS to maintain humidity. |
| Low signal in MTT assay | Cell density is too low; Incubation time with MTT is too short; Incomplete formazan solubilization. | Optimize cell seeding density; Ensure a 2-4 hour incubation with MTT; Mix thoroughly on a shaker after adding the solubilizer. |
| High background in LDH assay | Serum in the medium contains LDH; Rough handling of cells causing premature lysis; Microbial contamination. | Use a low-serum or serum-free medium for the assay period if possible; Handle plates gently; Always check cultures for contamination. |
| Compound interference | Colored compounds can interfere with absorbance assays; Compounds may directly inhibit/activate assay enzymes. | Run a compound-only control (no cells) to check for intrinsic absorbance. If interference is suspected, consider an alternative assay with a different detection method (e.g., fluorescence or luminescence). |
Conclusion
Determining the cytotoxicity of novel compounds like those based on the this compound scaffold requires a rigorous and multi-faceted approach. Relying on a single assay, such as the MTT, can provide a misleading picture of a compound's true biological effect. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and a specific death pathway (Caspase-3/7), researchers can build a comprehensive and mechanistically informative cytotoxicity profile. This robust data is essential for making informed decisions in the drug discovery and development pipeline, ultimately leading to the selection of safer and more effective therapeutic candidates.
References
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved January 7, 2026, from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved January 7, 2026, from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved January 7, 2026, from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved January 7, 2026, from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the principle of the LDH release assay. Retrieved January 7, 2026, from [Link]
-
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Retrieved January 7, 2026, from [Link]
Sources
Troubleshooting & Optimization
Improving the yield and purity of 3-(Piperidin-4-yl)pyridine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(Piperidin-4-yl)pyridine. It addresses common challenges, offering troubleshooting advice and answers to frequently asked questions to improve yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, can be approached through several key pathways. The optimal choice depends on available starting materials, scalability, and the desired purity profile. The three most common strategies are:
-
Catalytic Hydrogenation of 3-(Pyridin-4-yl)pyridine: This is a direct approach where the pyridine ring of the starting material is selectively reduced to a piperidine ring.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This method involves the coupling of a suitable piperidine derivative with a pyridine derivative, offering high versatility.
-
Multi-step Synthesis from Piperidone Derivatives: Building the molecule from a piperidone core allows for significant structural modifications and control.
Each of these methods has its own set of challenges. This guide will provide detailed troubleshooting for issues that may arise during these synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Catalytic Hydrogenation of 3-(Pyridin-4-yl)pyridine
Question: I am attempting to synthesize this compound by hydrogenating 3-(Pyridin-4-yl)pyridine, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in the hydrogenation of pyridine derivatives are often related to catalyst activity, reaction conditions, and substrate purity. Here are the key factors to investigate:
-
Catalyst Selection and Activity:
-
Catalyst Choice: The choice of catalyst is critical. While palladium on carbon (Pd/C) is commonly used, other catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or rhodium oxide (Rh₂O₃) can offer better results depending on the substrate and conditions.[1][2] Nishimura's catalyst (an alloy of rhodium and platinum oxides) is known for its high activity in hydrogenating aromatic rings.[3]
-
Catalyst Loading: Insufficient catalyst loading will result in an incomplete reaction. A typical starting point is 5-10 mol% of the catalyst, but this may need to be optimized.
-
Catalyst Deactivation: The pyridine nitrogen can act as a poison to the catalyst. The presence of impurities in the starting material or solvent can also deactivate the catalyst. Ensure your starting material is of high purity.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The pressure of hydrogen gas is a key driver for the reaction. While some hydrogenations can be performed at atmospheric pressure, pressures in the range of 50-1000 psi are often required for efficient pyridine reduction.[1]
-
Temperature: The reaction temperature influences the reaction rate. A temperature range of 25-100 °C is typical.[1] Higher temperatures can sometimes lead to side reactions or catalyst degradation.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can be particularly effective as it protonates the pyridine nitrogen, making the ring more susceptible to reduction.
-
Acidic Additives: The addition of an acid, such as hydrochloric acid or sulfuric acid, can enhance the reaction rate by forming a pyridinium salt, which is more readily hydrogenated.[4]
-
-
Proposed Optimization Protocol:
-
Start with a high-purity 3-(Pyridin-4-yl)pyridine.
-
Use a rhodium-based catalyst, such as 5% Rh/C or Rh₂O₃, at a loading of 5-10 mol%.[2]
-
Choose methanol or ethanol as the solvent.
-
Add 1-2 equivalents of hydrochloric acid to the reaction mixture.
-
Pressurize the reaction vessel with hydrogen to 100-500 psi.
-
Heat the reaction to 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Formation of Impurities in Suzuki-Miyaura Cross-Coupling
Question: I am using a Suzuki-Miyaura coupling to synthesize a protected form of this compound, but I am observing significant impurities that are difficult to separate. What are these impurities and how can I avoid them?
Answer: Impurity formation in Suzuki-Miyaura cross-coupling reactions is a common issue, often stemming from side reactions involving the catalyst, ligands, or starting materials.
-
Common Impurities and Their Sources:
-
Homocoupling Products: You may observe the formation of bipiperidine or bipyridine species due to the coupling of two molecules of the same starting material. This can be minimized by the slow addition of the boronic acid or ester to the reaction mixture.
-
Ligand-Derived Impurities: If you are using a phosphine-based ligand, such as triphenylphosphine (PPh₃), you may see impurities where an aryl group from the ligand has coupled with your starting material.[5][6] For example, if you are coupling a piperidine-boronic acid with 3-bromopyridine using a palladium catalyst with a phenyl-containing phosphine ligand, you might form 3-phenylpyridine as a byproduct.[5]
-
Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding deborylated starting material. Using anhydrous solvents and reagents can help to minimize this.
-
-
Strategies for Minimizing Impurities:
-
Ligand Choice: To avoid ligand-derived impurities, consider using ligands that do not contain aryl groups that can participate in the coupling reaction, or use a ligandless protocol if applicable.
-
Reaction Conditions:
-
Base: The choice and amount of base are crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The optimal base depends on the specific substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used.[7] The ratio can be optimized to ensure good solubility of all components.
-
Temperature: The reaction is typically heated to 80-120 °C.[7] Lowering the temperature may reduce side reactions but will also slow down the desired reaction.
-
-
Purification: Careful purification by column chromatography is often necessary to remove these impurities. The choice of eluent system should be carefully optimized to achieve good separation.
-
Issue 3: Difficulty in Removing the Boc Protecting Group
Question: I have successfully synthesized N-Boc-3-(Piperidin-4-yl)pyridine, but I am struggling to remove the Boc group without affecting the rest of the molecule. What are the best conditions for this deprotection?
Answer: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its removal is typically straightforward. However, challenges can arise depending on the overall structure of the molecule.
-
Standard Deprotection Conditions:
-
Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid.
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature for 1-2 hours is usually effective.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or diethyl ether, is also a very common and effective reagent.[8]
-
-
Monitoring the Reaction: The progress of the deprotection can be easily monitored by TLC or LC-MS. Upon completion, the excess acid and solvent are typically removed under reduced pressure.
-
-
Troubleshooting Boc Deprotection:
-
Incomplete Reaction: If the reaction is not going to completion, you can try increasing the concentration of the acid, raising the temperature slightly (e.g., to 40 °C), or extending the reaction time.
-
Side Reactions: If your molecule contains other acid-sensitive functional groups, the standard strong acid conditions may not be suitable. In such cases, milder acidic conditions or alternative methods should be considered. However, for this compound, the pyridine and piperidine rings are generally stable to these conditions.
-
Work-up: After deprotection, the product is in the form of a salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, a basic work-up is required. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for large-scale synthesis of this compound?
A1: For large-scale synthesis, catalytic hydrogenation of 3-(Pyridin-4-yl)pyridine is often the most cost-effective and atom-economical route. It involves fewer steps compared to a multi-step synthesis from piperidone or a cross-coupling reaction. However, it requires specialized high-pressure hydrogenation equipment and careful optimization of the catalyst and reaction conditions to ensure high yield and purity.
Q2: How can I purify the final this compound product?
A2: The purification strategy depends on the nature of the impurities.
-
Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification.
-
Crystallization: The product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or dihydrochloride).[8] This is a highly effective method for removing minor impurities.
-
Column Chromatography: For difficult separations, silica gel column chromatography is the method of choice. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, is typically used to prevent the product from streaking on the column.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under high pressure and a pyrophoric catalyst (like Pd/C). This should only be performed in a properly designed and maintained high-pressure reactor by trained personnel.
-
Reagents: Many of the reagents used, such as strong acids (TFA, HCl), bases, and organic solvents, are corrosive, flammable, and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cross-Coupling Catalysts: Palladium catalysts and their precursors can be toxic and should be handled with care.
Visualizing the Synthetic Workflow
Key Synthetic Pathways
Caption: Overview of common synthetic routes to this compound.
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
References
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(pyridin-4-yl)-[1][9][10]triazolo[4,3-a]pyridine... Retrieved from [Link]
- Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (2017). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
- Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ChemBK. (n.d.). Nthis compound-2,3-diamine dihydrochloride. Retrieved from [Link]
Sources
- 1. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the N-Methylation of 2-(Pyridin-3-yl)piperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic compounds. Here, we address specific, field-encountered issues in the N-methylation of 2-(pyridin-3-yl)piperidine, a common structural motif in medicinal chemistry, also known as anabasine[1]. Our focus is on providing practical, mechanistically grounded solutions to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a successful synthesis.
Q1: What is the most reliable and commonly recommended method for the N-methylation of 2-(pyridin-3-yl)piperidine, and why?
A1: The Eschweiler-Clarke reaction is the most robust and highly recommended method for this transformation.[2][3][4] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] Its primary advantage over traditional alkylating agents like methyl iodide is the complete prevention of quaternary ammonium salt formation.[2][7][8] The reaction mechanism inherently stops at the tertiary amine stage, which is a critical feature for substrates like 2-(pyridin-3-yl)piperidine that are prone to over-alkylation.[2][3] Furthermore, the reagents are inexpensive, and the reaction is typically high-yielding and irreversible due to the formation of carbon dioxide gas.[2]
Q2: The substrate contains two nitrogen atoms—one on the piperidine ring and one on the pyridine ring. Will the pyridine nitrogen interfere with or compete in the methylation reaction?
A2: This is a critical and valid concern. The piperidine nitrogen is a secondary aliphatic amine, whereas the pyridine nitrogen is part of an aromatic system. The piperidine nitrogen is significantly more basic and nucleophilic. In the acidic conditions of the Eschweiler-Clarke reaction, the more basic piperidine nitrogen is preferentially protonated and participates in the initial iminium ion formation with formaldehyde.[7] The pyridine nitrogen, being much less basic, is less likely to react under these conditions. Therefore, the Eschweiler-Clarke reaction offers excellent chemoselectivity for the N-methylation of the piperidine ring over the pyridine ring. Using other methods, such as direct alkylation with methyl iodide, could potentially lead to quaternization of the pyridine nitrogen, although alkylation of the more nucleophilic piperidine nitrogen would still be the major pathway.[9]
Q3: What are the primary side reactions to be aware of during the N-methylation of 2-(pyridin-3-yl)piperidine?
A3: While the Eschweiler-Clarke reaction is highly reliable, potential side reactions can occur, particularly if conditions are not optimized:
-
N-Formylation: If the reduction of the intermediate iminium ion is slow or incomplete, N-formylation can occur, leading to the formation of an N-formylpiperidine byproduct. This is typically minimized by using an excess of formic acid and ensuring the reaction goes to completion at a sufficiently high temperature (e.g., 80-100 °C).[4]
-
Incomplete Reaction: Failure to use an excess of both formaldehyde and formic acid can lead to an incomplete reaction, resulting in a mixture of the starting material and the desired product, which can complicate purification.[2][3]
-
Degradation: Although generally stable, prolonged exposure to very high temperatures (>>100 °C) in strong acid could potentially lead to substrate degradation, though this is uncommon under standard Eschweiler-Clarke conditions.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during the N-methylation process.
Caption: Troubleshooting Decision Tree for N-Methylation.
Problem: Low or No Product Yield
Q: I have set up the Eschweiler-Clarke reaction, but after several hours, TLC/LCMS analysis shows little to no formation of the desired N-methylated product. What went wrong?
A: This issue typically points to one of three areas: reagents, temperature, or time.
-
Reagent Quality and Stoichiometry: Ensure that you are using an excess of both formaldehyde and formic acid.[2][3] A common protocol uses at least 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid relative to the amine.[3] Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can degrade over time; use a fresh bottle if possible. Formic acid should be of high purity (typically >95%).
-
Reaction Temperature: The Eschweiler-Clarke reaction requires thermal energy. The typical temperature range is 80–100 °C.[4] Operating at room temperature will result in a sluggish or stalled reaction. Ensure your reaction vessel is heated appropriately and the internal temperature is monitored.
-
Reaction Time: While the reaction is generally efficient, it is not instantaneous. Allow for a sufficient reaction time, typically ranging from 12 to 24 hours, monitoring by a suitable technique like TLC or LCMS until the starting material is consumed.[3]
Problem: Product Purity and Side Reactions
Q: My reaction has worked, but I have a significant amount of an unknown, slightly more polar byproduct. What is it and how can I prevent it?
A: The most likely byproduct is the N-formyl derivative of 2-(pyridin-3-yl)piperidine. This occurs when the intermediate iminium ion is trapped by formate but the subsequent reduction and decarboxylation are inefficient. To prevent this, ensure a sufficient excess of formic acid is present to act as the hydride donor and drive the reduction to completion.[7] Maintaining the reaction temperature at the higher end of the recommended range (e.g., 100 °C) can also favor the desired reductive methylation over formylation.
Problem: Difficulties in Product Purification
Q: During the aqueous work-up, I am struggling with emulsions. Additionally, separating the product from the unreacted starting material via column chromatography is challenging. What can I do?
A: These are common challenges when working with basic amine compounds.
-
Work-up: After the reaction, the mixture is typically cooled, diluted with water, and basified (e.g., with NaOH or K2CO3) to a pH > 10 to deprotonate the tertiary amine product.[3] During extraction with an organic solvent (like dichloromethane or ethyl acetate), emulsions can form. To break them, add a saturated NaCl solution (brine) or filter the biphasic mixture through a pad of Celite.
-
Purification: The starting material and the N-methylated product often have very similar polarities, making chromatographic separation difficult.
-
Acid Wash: A potential strategy for separating the tertiary amine product from the secondary amine starting material involves an acidic wash. However, this is complex due to the presence of the pyridine ring.
-
Optimized Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system and slowly increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the mobile phase can prevent peak tailing and improve separation of basic compounds.
-
Alternative Purification: In some cases, purification can be achieved by forming a salt (e.g., hydrochloride or tartrate), recrystallizing it, and then liberating the free base.
-
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-methylation of 2-(pyridin-3-yl)piperidine via the Eschweiler-Clarke reaction.
Protocol 1: Eschweiler-Clarke N-Methylation
This protocol is adapted from standard, well-established procedures for the N-methylation of secondary amines.[3]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol SM) | Equivalents | Notes |
| 2-(Pyridin-3-yl)piperidine | 162.24 | 1.62 g (10 mmol) | 1.0 | Ensure purity of starting material. |
| Formaldehyde (37% aq. soln.) | 30.03 | 0.90 mL (~11 mmol) | 1.1 | Use a fresh, unopened bottle if possible. |
| Formic Acid (>95%) | 46.03 | 0.68 mL (~18 mmol) | 1.8 | Corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) | - | ~100 mL | - | For extraction. |
| Sodium Hydroxide (2M aq.) | 40.00 | As needed | - | For basification. |
| Saturated NaCl (Brine) | - | ~20 mL | - | For washing. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-3-yl)piperidine (1.62 g, 10 mmol).
-
Reagent Addition: In a fume hood, add formic acid (0.68 mL, 18 mmol) to the flask, followed by the 37% aqueous formaldehyde solution (0.90 mL, 11 mmol).
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Vigorous gas evolution (CO2) should be observed initially.
-
Reaction Monitoring: Allow the reaction to stir at this temperature for 18-24 hours. Monitor the consumption of the starting material by TLC or LCMS.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Basification: Carefully dilute the mixture with 20 mL of water. Place the flask in an ice bath and slowly add 2M NaOH solution until the pH of the aqueous phase is ~11.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) to afford the pure N-methyl-2-(pyridin-3-yl)piperidine.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the process.
Eschweiler-Clarke Reaction Mechanism
The diagram below illustrates the key steps in the N-methylation of a secondary amine using the Eschweiler-Clarke conditions.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Causality of the Mechanism:
-
Iminium Ion Formation: The secondary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion.[3][7]
-
Hydride Transfer: Formic acid deprotonates to formate, which then acts as a source of hydride (H⁻). The hydride attacks the iminium ion, reducing it to the tertiary amine.[4][7]
-
Irreversibility: This step releases a molecule of carbon dioxide, a stable gas, which drives the reaction to completion and makes the process irreversible.[2]
-
Prevention of Quaternization: The resulting tertiary amine cannot form another iminium ion with formaldehyde because it lacks the necessary N-H proton.[2][8] This is the key feature that prevents over-methylation and the formation of quaternary salts.
By understanding these principles, researchers can confidently apply and troubleshoot the N-methylation of 2-(pyridin-3-yl)piperidine, ensuring high yields of the desired product with excellent selectivity.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
Anabasine - Wikipedia. Available at: [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group - Arkat USA. Available at: [Link]
Sources
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- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling of Pyridines
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving pyridine moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in coupling these electron-deficient, coordinating heterocycles. We will move beyond standard protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a chloropyridine is not proceeding or is extremely sluggish. What are the likely causes?
A1: Low to no reactivity with pyridyl halides is a common challenge, often stemming from issues at the oxidative addition step or catalyst inhibition.[1][2] The pyridine nitrogen, being a Lewis base, can coordinate to the palladium center, leading to catalyst deactivation.[1][3] Additionally, the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making oxidative addition more difficult.[2]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] The electron-deficient nature of the pyridine ring requires a more electron-rich and sterically bulky ligand to facilitate the oxidative addition.[4][5]
-
Recommendation: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[5]
-
-
Base Selection: The choice and quality of the base are critical. Weak bases may not be sufficient to promote the transmetalation step effectively.[1][6]
-
Temperature: Higher temperatures are often required for less reactive aryl chlorides to overcome the activation energy for oxidative addition.[2]
Q2: I am observing a significant amount of homocoupling of my pyridineboronic acid. How can I minimize this side product?
A2: Homocoupling, the formation of a symmetrical bipyridine from your boronic acid, is a frequent side reaction that reduces the yield of your desired product and complicates purification.[8] This is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][9] A Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product.[1][10]
To mitigate homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[1]
-
Palladium Precatalyst Choice: The oxidation state of your palladium source matters.
-
Control Boronic Acid Concentration: The hydrolysis of organotrifluoroborates or boronate esters can provide a slow release of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions like homocoupling.[12][13]
-
Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
Q3: My desired product yield is low, and I've isolated pyridine (the deboronated starting material). What is causing this?
A3: This side reaction is known as protodeboronation , where the C-B bond of the pyridineboronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[14] This effectively removes the boronic acid from the catalytic cycle. Pyridineboronic acids, especially 2-pyridyl derivatives, are notoriously susceptible to this decomposition pathway.[15][16]
Strategies to prevent protodeboronation include:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water greatly facilitates protodeboronation.[1][14] While some Suzuki protocols call for aqueous bases, for sensitive heteroarylboronic acids, non-aqueous conditions are often superior.[17]
-
Switch to a More Stable Boron Reagent: Boronic acids are in equilibrium with their corresponding boroxines, a dehydration process that releases water. To avoid this and increase stability, consider using:
-
Pinacol boronate esters (Bpin): These are generally more stable to protodeboronation and are widely used for challenging substrates.[2][15][18]
-
Potassium organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[19]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can be used in sequential cross-coupling strategies.[15]
-
-
Base Selection: The choice of base is crucial. While a base is necessary for the catalytic cycle, its presence in aqueous conditions can promote protodeboronation.[1] Using a strong, anhydrous base like K₃PO₄ or CsF can be beneficial.[17]
Troubleshooting Workflow
When a Suzuki-Miyaura coupling of a pyridine substrate fails or gives low yields, a systematic approach is essential for identifying and resolving the issue. The following workflow can guide your optimization process.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents potential pitfalls, especially with challenging pyridine substrates. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyridine-halogen bond. This is often the rate-determining step, especially for less reactive chloropyridines.[20] Success here is heavily dependent on the choice of an electron-rich ligand.[4]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[21][22] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.[23]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6] Bulky ligands can promote this final step.[4]
Data Summary: Recommended Reaction Parameters
The optimal conditions are highly substrate-dependent.[17] However, the following table provides a starting point for the optimization of Suzuki-Miyaura couplings involving pyridines.
| Parameter | Recommendation for Pyridine Substrates | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable but require in situ reduction. Pd(0) sources can be more direct but may be more sensitive.[3][11] |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhosOthers: P(t-Bu)₃, NHCs | Bulky, electron-rich ligands are essential to overcome pyridine coordination and facilitate oxidative addition with less reactive halides.[1][24] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings (as low as 0.005 mol%) can be achieved with highly active catalyst systems, but higher loadings may be needed for challenging substrates.[7] |
| Boron Reagent | Pyridineboronic acid, Pinacol Ester, or R-BF₃K Salt | Esters and trifluoroborates offer enhanced stability against protodeboronation compared to the free boronic acid.[15][19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | A strong, anhydrous base is typically required. Phosphates and cesium bases are often effective.[1][6][17] |
| Solvent | Dioxane, Toluene, THF, DMF | Anhydrous, degassed polar aprotic solvents are standard. A co-solvent like water may be used but can promote protodeboronation with sensitive substrates.[17][25] |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed for pyridyl chlorides compared to bromides or iodides.[2] |
Experimental Protocol: General Procedure for a Challenging Pyridine Coupling
This protocol provides a robust starting point for the coupling of a chloropyridine with a pyridineboronic pinacol ester.
Materials:
-
Chloropyridine (1.0 equiv)
-
Pyridineboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial, add the chloropyridine, pyridineboronic acid pinacol ester, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[20]
-
Catalyst Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wan, Z. K., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. ACS Publications. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (Date not available). Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Royal Society of Chemistry. Available at: [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. National Institutes of Health. Available at: [Link]
-
Couturier, M., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Scott, J. S., & Duggan, M. E. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Magano, J. (2022). CHAPTER 20: Suzuki Reactions. Books. The Royal Society of Chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Date not available). Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. ACS Publications. Available at: [Link]
-
Scott, J. S., & Duggan, M. E. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Royal Society of Chemistry. Available at: [Link]
-
Kotecki, B. J., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). Available at: [Link]
-
Imran, H. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 24. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 25. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC and TLC Method Development for Purity Analysis of Pyridine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic analysis of pyridine derivatives. Pyridine and its analogues are fundamental heterocyclic building blocks in the pharmaceutical and chemical industries. However, their basic nature presents unique challenges in developing robust purity analysis methods using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively. All recommendations are grounded in established chromatographic theory and validated practices, ensuring the integrity and reliability of your results.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, offering high resolution and quantification. However, the basic nitrogen atom in the pyridine ring can lead to problematic interactions with standard silica-based columns, demanding a carefully considered method development strategy.
Part 1A: HPLC Troubleshooting Guide
Question: My pyridine derivative peak is tailing severely on a C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like pyridine derivatives on standard silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[2][3][4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, resulting in a distorted, tailing peak shape.[1][2]
Here is a systematic approach to diagnose and resolve peak tailing:
Plausible Causes & Corrective Actions:
-
Silanol Interactions (Most Common Cause):
-
Mechanism: Free silanol groups on the silica backbone become deprotonated (negatively charged) at mobile phase pH values above approximately 3.[4] Your basic pyridine derivative (pKa typically around 5-6) is protonated (positively charged) at these pHs, leading to a strong ionic attraction that causes tailing.[5][6]
-
Solution 1: Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to be 2-3 units below the analyte's pKa. A pH of 2.5-3.0 is often ideal.[1][7] At this low pH, the silanol groups are fully protonated (neutral Si-OH), minimizing the secondary ionic interactions.[1][7] Use a buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA) to control and maintain the pH.[8][9]
-
Solution 2: Use a Modern, End-capped Column: Switch to a high-purity silica column that has been thoroughly "end-capped." End-capping uses a small silylating agent to block many of the residual silanol groups, reducing their availability for interaction.[1][3] Columns with polar-embedded phases or hybrid particles also offer improved peak shape for bases.[3]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
-
Column Overload:
-
Mechanism: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
-
-
Column Bed Deformation or Contamination:
-
Mechanism: A void at the column inlet or a partially blocked frit can distort the flow path, causing peaks to tail or split.[1][7] Strongly retained impurities from previous injections can also create active sites that cause tailing.
-
Solution: First, try reversing and flushing the column (disconnected from the detector). If this doesn't work, replace the inlet frit. If the problem persists, the column may be irreversibly damaged and needs to be replaced.[1] Using a guard column is a cost-effective way to protect the analytical column from contamination.
-
Question: My pyridine analyte shows very little or no retention on a C18 column, even with a high percentage of water in the mobile phase. What should I do?
Answer:
This issue typically arises when the pyridine derivative is highly polar or when it is ionized in a way that reduces its hydrophobicity.
Plausible Causes & Corrective Actions:
-
High Polarity of the Analyte: Many pyridine derivatives, especially those with polar functional groups (e.g., amino, hydroxyl), can be too hydrophilic for effective retention by standard reversed-phase chromatography.[5][6]
-
Solution 1: Use a Polar-Embedded or AQ-type Column: These columns are designed with a polar group embedded near the base of the alkyl chain. This modification allows the stationary phase to be more wettable with highly aqueous mobile phases and provides an alternative interaction mechanism (e.g., hydrogen bonding) to help retain polar compounds.
-
Solution 2: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
-
-
Analyte Ionization:
-
Mechanism: If the mobile phase pH is well above the pKa of your basic pyridine derivative, the compound will be in its neutral, free-base form. While this is good for preventing silanol interactions, the neutral form might be too polar to be retained if the molecule doesn't have other significant hydrophobic features.
-
Solution: Use an Ion-Pairing Reagent: Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS) to the mobile phase. These reagents have a charged head group that pairs with your ionized analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention. Note that ion-pairing reagents are often not MS-compatible and may require long equilibration times.[8]
-
Part 1B: HPLC FAQs
FAQ: What is the best starting point for selecting a mobile phase for pyridine derivatives?
A typical starting point for a reversed-phase method is a gradient elution from a highly aqueous mobile phase to a high-organic one.[10]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This sets the pH low (around 2.8 for formic acid, 2.1 for TFA) to suppress silanol activity and ensure the pyridine is in a consistent, protonated state.[9]
-
Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is generally preferred as it has a lower viscosity and lower UV cutoff.[10]
-
Starting Gradient: A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes. This will help determine the approximate elution conditions, which can then be optimized.
FAQ: How critical is buffer selection and pH control?
It is absolutely critical. The retention time, peak shape, and selectivity of ionizable compounds like pyridines are highly dependent on the mobile phase pH.[3][11][12]
-
Rule of Thumb: To ensure reproducibility, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.[8] Operating near the pKa will lead to a mixed population of ionized and neutral species, resulting in broad or split peaks.[3]
-
Buffer Choice: Phosphate buffers are excellent for UV detection due to their low UV cutoff but can precipitate in high concentrations of organic solvent.[8] Formate and acetate buffers are volatile and are the preferred choice for LC-MS applications.[8]
| Buffer/Modifier | Useful pH Range | UV Cutoff (approx.) | MS Compatible | Notes |
| Phosphate | 2.1-3.1, 6.2-8.2 | ~200 nm | No | Good buffering capacity, risk of precipitation.[8] |
| Formate | 2.8-4.8 | ~210 nm | Yes | Volatile, good choice for low pH LC-MS.[8][9] |
| Acetate | 3.8-5.8 | ~210 nm | Yes | Volatile, useful for mid-range pH in LC-MS.[8] |
| TFA (0.1%) | ~2.1 | ~210 nm | Yes (ion suppression) | Excellent ion-pairing agent for peak shape but can suppress MS signal.[8] |
FAQ: Which detector is most suitable for purity analysis of pyridine derivatives?
The Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is the most powerful and commonly used detector for this application. Pyridine derivatives are aromatic and typically have strong UV absorbance.[13] A DAD/PDA provides two key advantages for purity analysis:
-
Multi-wavelength Detection: It allows you to monitor the chromatogram at multiple wavelengths simultaneously, which is useful for detecting impurities that may have different absorbance maxima than the main peak.
-
Peak Purity Analysis: The detector acquires a full UV spectrum at every point across a peak. Software can then compare spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered pure. This is a regulatory requirement for method validation according to guidelines like ICH Q2(R1).[14][15][16]
Section 2: Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid screening, reaction monitoring, and preliminary purity assessment. Its simplicity and versatility make it a staple in any chemistry lab.
Part 2A: TLC Troubleshooting Guide
Question: My spots are tailing or streaking on the TLC plate. Why is this happening?
Answer:
Spot tailing in TLC shares many of the same causes as peak tailing in HPLC. It indicates that the analyte is interacting too strongly with the stationary phase.
Plausible Causes & Corrective Actions:
-
Analyte-Stationary Phase Interaction:
-
Mechanism: On standard silica gel plates, the acidic silanol groups (Si-OH) can strongly adsorb basic pyridine derivatives, preventing them from moving cleanly with the mobile phase.[17]
-
Solution 1: Add a Basic Modifier to the Mobile Phase: Add a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonia to your eluent. This modifier will compete with your analyte for the active acidic sites on the silica, reducing the strong interaction and resulting in more compact, round spots.
-
Solution 2: Use a Different Stationary Phase: Consider using alumina (basic or neutral) plates instead of silica gel. Basic alumina is particularly effective for separating basic compounds. Alternatively, reversed-phase C18 plates can be used with aqueous-organic mobile phases.
-
-
Sample Overload:
-
Mechanism: Applying too much sample to the plate will saturate the stationary phase at the origin, causing the spot to streak as it develops.
-
Solution: Spot a more dilute solution of your sample. The ideal spot at the origin should be as small and concentrated as possible (typically 1-2 mm in diameter).
-
-
Sample Insolubility:
-
Mechanism: If the analyte is not fully soluble in the mobile phase, it will streak up the plate from the origin.
-
Solution: Ensure your chosen mobile phase is a good solvent for your compound. You may need to increase the proportion of the more polar solvent in your eluent system.
-
Part 2B: TLC FAQs
FAQ: How do I choose a starting solvent system for TLC analysis of a new pyridine derivative?
A systematic approach is best. Start with a solvent system of medium polarity and adjust based on the resulting Rf value. The goal is typically an Rf between 0.25 and 0.35 for optimal separation.[17]
-
Step 1: Choose a Base Solvent and a Polar Modifier.
-
Non-polar Base: Hexane or Heptane
-
Medium-Polarity Base: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Polar Modifier: Methanol (MeOH), Ethanol, or Acetone
-
-
Step 2: Start with a Common Mixture. A 1:1 mixture of a non-polar solvent and a more polar one is a good starting point (e.g., 1:1 Hexane:Ethyl Acetate).
-
Step 3: Adjust Polarity.
-
If Rf is too low (spot doesn't move): Increase the polarity of the mobile phase. Add more of the polar component (e.g., move from 1:1 Hexane:EtOAc to 1:2 or 1:3). If that is not enough, switch to a more polar system like DCM:Methanol.
-
If Rf is too high (spot runs with the solvent front): Decrease the polarity of the mobile phase. Add more of the non-polar component.
-
FAQ: What are the best visualization techniques for pyridine derivatives on a TLC plate?
Since pyridine rings are UV-active, the primary, non-destructive method is visualization under UV light.
-
UV Light (254 nm): Most TLC plates contain a fluorescent indicator (F₂₅₄). Compounds that absorb UV light at this wavelength will appear as dark purple spots because they quench the plate's fluorescence. This is the first and most common method to use.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Iodine vapor is a nearly universal stain for organic compounds, which will appear as temporary brown spots.[18] This is useful for compounds that are not UV-active.
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with functional groups that can be oxidized (e.g., alcohols, aldehydes, some heterocycles). It gives bright yellow spots on a purple background.[18][19]
-
Dragendorff's Reagent: This is a classic stain for detecting nitrogen-containing compounds, particularly alkaloids and other tertiary amines. It typically produces orange or reddish-brown spots.[19][20]
| Visualization Method | Type | Common For | Appearance |
| UV Light (254 nm) | Non-destructive | Aromatic/Conjugated systems | Dark spots on a fluorescent green background |
| Iodine Chamber | Semi non-destructive | Most organic compounds | Brown spots (can fade)[18] |
| KMnO₄ Stain | Destructive (Oxidative) | Reducible functional groups | Yellow/white spots on a purple background[19] |
| Dragendorff's Reagent | Destructive | Nitrogen heterocycles, alkaloids | Orange/red-brown spots[19][20] |
Section 3: Protocols & Workflows
Systematic HPLC Method Development Workflow
This workflow provides a logical progression from initial analyte assessment to a robust, optimized method suitable for validation.
Caption: A systematic workflow for HPLC method development.
Troubleshooting HPLC Peak Tailing: A Decision Tree
Use this decision tree to logically diagnose the cause of poor peak shape for basic pyridine compounds.
Caption: A decision tree for troubleshooting peak tailing.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 7, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 7, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 7, 2026, from [Link]
-
Welch Materials. (2021, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved January 7, 2026, from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved January 7, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 7, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 7, 2026, from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 7, 2026, from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 7, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 7, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 7, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 7, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 7, 2026, from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
- Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 7, 2026, from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 7, 2026, from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved January 7, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved January 7, 2026, from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved January 7, 2026, from [Link]
- Nawrocki, J., et al. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 7, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved January 7, 2026, from [Link]
-
Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved January 7, 2026, from [Link]
- Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- Higashi, T., & Shimada, K. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Paw, B., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved January 7, 2026, from [Link]
-
IIP Series. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved January 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Enhancing CNS Penetration of Piperidine-Based Antagonists
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of delivering piperidine-based antagonists to the central nervous system (CNS). Our goal is to provide you with the strategic insights and practical methodologies required to overcome the blood-brain barrier (BBB) and optimize your compounds for therapeutic success.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing CNS drug penetration and answers common questions encountered during early-stage development.
FAQ 1: Why is achieving sufficient CNS penetration for piperidine-based antagonists so challenging?
The brain is protected by the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells featuring tight junctions that prevent most molecules from entering.[1] The piperidine scaffold, while a valuable pharmacophore in many CNS targets, often possesses physicochemical properties—such as high polarity or basicity (pKa)—that hinder its ability to passively diffuse across the lipophilic BBB.[2] Furthermore, many piperidine-containing drugs are substrates for active efflux transporters, like P-glycoprotein (P-gp), which act as molecular pumps to expel them from the brain.[3][4][5]
Diagram: The Blood-Brain Barrier (BBB) Efflux Mechanism
Caption: The P-gp efflux pump at the BBB actively removes drugs from the brain.
FAQ 2: What are the ideal physicochemical properties for a CNS-penetrant drug?
While there are no absolute rules, extensive studies have defined a "property space" that is more favorable for crossing the BBB.[6][7] Optimizing your piperidine antagonist to fit within these parameters is a critical first step. A failure to meet multiple criteria significantly increases the risk of poor brain exposure.
Table 1: Recommended Physicochemical Properties for CNS Drugs
| Property | Recommended Range | Rationale for CNS Penetration |
|---|---|---|
| Molecular Weight (MW) | < 450 Da | Smaller molecules more easily diffuse across the BBB.[8][9] |
| Lipophilicity (cLogP) | 2 - 5 | Balances solubility in the aqueous blood and lipid BBB membranes.[8] |
| Calculated LogD (pH 7.4) | 1 - 5 | Reflects lipophilicity at physiological pH, crucial for membrane crossing.[8] |
| Polar Surface Area (PSA) | < 70-90 Ų | High PSA correlates with poor BBB permeability due to the energy needed for desolvation.[8] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds reduce polarity and improve membrane permeability.[8][10] |
| Hydrogen Bond Acceptors (HBA) | < 7 | Balances necessary interactions with reduced polarity.[8] |
| Basicity (pKa) | 7.5 - 10.5 | A basic nitrogen (like in piperidine) can be beneficial, but strong bases are highly ionized at pH 7.4, trapping them in the plasma.[8] |
| Rotatable Bonds (RB) | < 8 | Increased molecular flexibility can be entropically unfavorable for crossing the ordered lipid bilayer.[8] |
Source: Data compiled from multiple medicinal chemistry guidelines.[8][10]
Part 2: Troubleshooting Guide for Low CNS Penetration
This section is designed as a decision-making tool for when your piperidine-based antagonist shows poor efficacy in CNS models.
Diagram: Troubleshooting Workflow for Poor In Vivo CNS Efficacy
Caption: A step-by-step workflow to diagnose and address poor CNS penetration.
Q1: My in vivo results are poor. How do I confirm if brain penetration is the problem?
A1: The first and most critical step is to conduct a pharmacokinetic (PK) study in a preclinical species (e.g., rat or mouse) to determine the brain-to-plasma concentration ratio.[11] It is essential to measure the unbound concentrations in both brain and plasma, as only the unbound drug is free to engage the target.[12] This gives you the unbound brain-to-unbound plasma ratio (Kp,uu ).
-
If Kp,uu ≈ 1: The drug enters the brain via passive diffusion and is not subject to significant efflux. If efficacy is still low, the issue may be target engagement or downstream pharmacology, not penetration.
-
If Kp,uu << 1: This strongly indicates poor brain penetration, most likely due to active efflux or very poor passive permeability.[13]
Q2: My Kp,uu is very low (< 0.1). How can I determine if P-gp efflux is the cause?
A2: The gold-standard in vitro assay to assess P-gp substrate liability is the MDCK-MDR1 assay .[8] This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for P-gp.[13] You measure the transport of your compound across a monolayer of these cells in both directions: from the apical (blood side) to the basolateral (brain side) (A-to-B) and vice versa (B-to-A).
The result is expressed as an Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) .
-
An ER ≥ 2 is a strong indicator that your compound is a P-gp substrate.[14] To confirm this, the assay should also be run in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.[14][15]
Q3: The MDCK-MDR1 assay confirms my piperidine antagonist is a P-gp substrate. What are my medicinal chemistry options?
A3: You have several strategic options, often used in combination:[16]
-
Reduce P-gp Recognition: Subtle structural modifications can disrupt the pharmacophore recognized by P-gp. This can include:
-
Reducing Hydrogen Bond Donors: P-gp often recognizes molecules with multiple HBDs.
-
Increasing Lipophilicity/Reducing PSA: Sometimes, masking polarity can shield the features recognized by the transporter.
-
Introducing Steric Hindrance: Adding a bulky group near a potential P-gp recognition site.
-
Slightly Increasing Molecular Size: While counterintuitive, sometimes adding size can disrupt the fit within the transporter.[17]
-
-
Prodrug Approach: Covalently modify a problematic functional group (e.g., a hydroxyl or carboxylic acid) with a lipophilic moiety.[18] This new molecule (the prodrug) may no longer be a P-gp substrate and can cross the BBB more effectively. Once in the brain, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[19][20]
-
Intramolecular Hydrogen Bonding (IMHB): Design the molecule so a polar functional group (like an N-H or O-H) can form a temporary hydrogen bond with a nearby acceptor within the same molecule. This "internal masking" reduces the apparent PSA, improving membrane permeability and potentially reducing P-gp recognition.
Part 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential assays discussed above.
Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
Objective: To determine if a piperidine-based antagonist is a substrate for the P-gp efflux transporter by calculating the bidirectional apparent permeability (Papp) and efflux ratio (ER).
Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable Transwell® filter inserts (e.g., 0.4 µm pore size) until a confluent, polarized monolayer is formed.
-
Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Assay Procedure (Bidirectional Transport):
-
Prepare dosing solutions of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include control compounds (e.g., digoxin as a high-efflux substrate, propranolol as a high-permeability non-substrate).
-
Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber of the Transwell insert. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-to-B) .
-
Interpretation: An ER ≥ 2 suggests the compound is a substrate for active efflux.[14]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Kp and Kp,uu
Objective: To measure the total and unbound concentrations of a piperidine-based antagonist in the brain and plasma to determine its CNS penetration potential.
Methodology:
-
Animal Dosing:
-
Administer the compound to a cohort of rats or mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Use a formulation that ensures adequate absorption.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, euthanize the animal and perfuse the brain with ice-cold saline to remove residual blood.
-
Harvest the whole brain and flash-freeze or process immediately.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Unbound Fraction Measurement: Determine the fraction of unbound drug in both plasma (fu,plasma) and brain homogenate (fu,brain) using an appropriate method like equilibrium dialysis.
-
-
Bioanalysis:
-
Extract the drug from plasma and brain homogenate samples.
-
Quantify the total drug concentration in each matrix using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the total brain-to-plasma ratio: Kp = Ctotal,brain / Ctotal,plasma .
-
Calculate the unbound concentrations:
-
Cu,brain = Ctotal,brain * fu,brain
-
Cu,plasma = Ctotal,plasma * fu,plasma
-
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Cu,brain / Cu,plasma .
-
Interpretation: Kp,uu is the most accurate measure of CNS penetration. A value << 1 indicates limited ability to cross the BBB.[13]
References
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W. F. Elmquist, "Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems," MDPI, Available: [Link]
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M. Vastag and G. M. Keseru, "Current in vitro and in silico models of blood-brain barrier penetration: a practical view," Current Opinion in Drug Discovery & Development, Available: [Link]
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S. K. Singh et al., "Breaking Barriers: Medicinal Chemistry Strategies and Advanced In-Silico Approaches for Overcoming the BBB and Enhancing CNS Penetration," ResearchGate, Available: [Link]
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P. C. Trippier, "Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration," Bentham Science Publishers, Available: [Link]
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B. Xiong et al., "Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective," Semantic Scholar, Available: [Link]
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H. Kaur and G. Singh, "IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN," Journal of Drug Delivery and Therapeutics, Available: [Link]
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M. L. Cohen et al., "Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists," PubMed Central, Available: [Link]
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- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Prodrug design for brain delivery of small- and medium-sized neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving diene isomer mixtures in dihydropyridine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in dihydropyridine synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation and resolution of diene isomer mixtures, a common challenge in this field. Our goal is to provide you with the expert insights and practical methodologies necessary to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses specific experimental problems encountered during the synthesis and purification of dihydropyridines. Each answer provides a mechanistic explanation and a concrete path toward resolving the issue.
Q1: My Hantzsch synthesis yielded a mixture of 1,4-DHP and 1,2-DHP regioisomers. How can I isolate the desired 1,4-DHP?
A1: The co-formation of the 1,2-dihydropyridine (1,2-DHP) regioisomer alongside the thermodynamically favored 1,4-dihydropyridine (1,4-DHP) is a known complication in the Hantzsch reaction.[1][2] The relative ratio of these isomers can be influenced by reaction conditions.[1][3] Resolution of this mixture requires a systematic approach involving careful analysis and optimized separation techniques.
Root Cause Analysis: The classical Hantzsch mechanism involves several key intermediates, including an enamine and an α,β-unsaturated carbonyl species.[3][4] The final cyclization and dehydration step determines the regiochemistry. While the 1,4-DHP is typically the major product, kinetic control or specific substrate electronics can favor the formation of the 1,2-DHP isomer.[1][2]
Workflow for Isomer Resolution:
Below is a systematic workflow to approach the identification and separation of your dihydropyridine isomer mixture.
Sources
- 1. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Pyridine Functionalization
Welcome to the technical support center for asymmetric pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective C-H functionalization of pyridine rings. The pyridine motif is a cornerstone in pharmaceuticals and functional materials, but achieving high enantioselectivity in its derivatization presents significant challenges due to the ring's electronic properties and coordinating ability.[1][2][3]
This resource provides in-depth, question-and-answer troubleshooting guides based on field-proven insights and established scientific principles. We will explore the causality behind common experimental pitfalls and offer systematic protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess (% ee). What are the most common initial checks I should perform?
A1: Low or inconsistent enantioselectivity is a frequent hurdle. Before delving into extensive optimization, start with the fundamentals. The first things to verify are the integrity of your chiral ligand and the accuracy of your analytical method.[4]
-
Chiral Ligand Purity: The enantiomeric purity of your chiral ligand is paramount.[4] An impure ligand will directly translate to a lower % ee in your product.
-
Actionable Step: If you synthesized the ligand in-house, re-purify it and confirm its enantiomeric purity using a reliable method, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). If commercially sourced, obtain a certificate of analysis or test a new batch.
-
-
Analytical Method Validation: Ensure your method for determining % ee is accurate and reproducible.
-
Actionable Step: Run a racemic standard (a 50:50 mixture of both enantiomers) to confirm that your chiral chromatography method can resolve the two enantiomers and that they are detected with equal response.
-
-
Reaction Conditions Integrity: Many asymmetric catalytic systems are highly sensitive to air and moisture.[4][5]
-
Actionable Step: Use anhydrous, degassed solvents. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
Troubleshooting Guide: Diagnosing the Root Cause of Low Enantioselectivity
Once you have ruled out the initial checks, a more systematic investigation is required. Low enantioselectivity typically stems from issues related to the catalyst system, reaction parameters, or substrate interactions.
Scenario 1: The Chiral Ligand and Metal Precursor
Q2: I’ve confirmed my ligand is enantiopure, but the % ee is still poor. Could the issue be with my catalyst formation or the ligand structure itself?
A2: Absolutely. The formation of the active chiral catalyst and the specific structure of the ligand are critical. The choice of ligand is crucial for creating a chiral environment that effectively differentiates between the two enantiotopic transition states.
-
Causality: The paradox in ligand design is often between achieving high reactivity and high stereoselectivity.[6] Bulky groups placed too close to the metal center can enhance selectivity but may also hinder catalytic activity.[6] Conversely, a ligand that is too flexible or does not create a sufficiently biased steric environment will fail to induce high enantioselectivity. Pyridine-oxazoline (PyOx) and other pyridine-derived ligands have shown great potential due to their rigid structures.[7][8]
-
Troubleshooting Workflow:
-
Ligand Screening: The "best" ligand is highly substrate-dependent. If one ligand fails, a screening of structurally related analogues is a standard and effective approach. Small modifications can lead to significant changes in the chiral pocket.
-
In-Situ vs. Pre-formed Catalyst: If you are generating the catalyst in situ, the method and timing of mixing the metal precursor and ligand can be critical. Inconsistent catalyst formation can lead to variable results.
-
Catalyst Degradation: The chiral catalyst may be degrading over the course of the reaction, leading to the formation of a less selective or achiral catalytic species.
-
-
Diagnostic Experiment: Ligand Modification & Screening
-
Objective: To determine if the ligand's electronic or steric properties are suboptimal for the specific substrate.
-
Protocol:
-
Select a small library of chiral ligands with systematic variations. For example, if using a PyBox-type ligand, vary the substituent on the oxazoline ring (e.g., isopropyl, tert-butyl, phenyl).
-
Set up a series of parallel reactions, keeping all other parameters (temperature, concentration, solvent) constant.
-
Run each reaction for a fixed period and analyze the % ee for each.
-
-
Data Interpretation:
-
| Ligand Substituent | Steric Bulk | % ee |
| Isopropyl | Moderate | 45% |
| Phenyl | Moderate (Aromatic) | 62% |
| tert-Butyl | High | 85% |
| Adamantyl | Very High | 70% (low yield) |
Scenario 2: The Impact of Reaction Parameters
Q3: How significantly do temperature and solvent affect the enantioselectivity of my pyridine functionalization?
A3: Temperature and solvent are two of the most powerful, yet sometimes overlooked, variables in controlling enantioselectivity.[9] They directly influence the energy difference between the diastereomeric transition states (ΔΔG≠).
-
Causality - Temperature: Asymmetric reactions are typically under kinetic control, meaning the ratio of enantiomers is determined by the relative rates of their formation.[10] According to the Gibbs equation, a lower temperature generally increases the impact of the enthalpic difference between the transition states, often leading to higher enantioselectivity.[4][10][11] However, this is not always the case, and in rare instances, a reversal of enantioselectivity can be observed at different temperatures.[9][12]
-
Causality - Solvent: Solvents can dramatically influence a reaction's outcome by:
-
Stabilizing Transition States: Solvents can preferentially stabilize one transition state over the other through interactions like hydrogen bonding or dipole-dipole interactions.[13]
-
Altering Catalyst Structure: The solvent can coordinate to the metal center or influence the aggregation state of the catalyst, changing the shape of the chiral pocket.[14]
-
Inverse Relationship with Dielectric Constant: In some asymmetric additions, an inverse relationship between enantioselectivity and the solvent's dielectric constant has been observed.[15] In some cases, switching from a polar solvent like methanol to a nonpolar one like toluene can even invert the resulting enantiomer.[16]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature and solvent screening. -
Diagnostic Experiment: Solvent Screening
-
Objective: To evaluate the effect of solvent polarity and coordinating ability on enantioselectivity.
-
Protocol:
-
Set up identical reactions in a range of anhydrous, degassed solvents. Include non-polar (Toluene, Hexane), polar aprotic (DCM, THF, Dioxane), and polar protic (if catalyst is stable) solvents.
-
Maintain a constant temperature, initially the one that gave the best results in your temperature screen.
-
Run the reactions to a similar conversion level to ensure a fair comparison. Comparing selectivities at vastly different conversion levels can be misleading.[17]
-
-
Data Interpretation:
-
| Solvent | Dielectric Constant (ε) | % ee |
| Toluene | 2.4 | 88% |
| Dichloromethane (DCM) | 9.1 | 75% |
| Tetrahydrofuran (THF) | 7.5 | 60% |
| Dioxane | 2.2 | 92% |
| Acetonitrile | 37.5 | 31% |
Scenario 3: Substrate and Additive Effects
Q4: I have optimized the catalyst, temperature, and solvent, but the enantioselectivity is still moderate. Could the pyridine substrate itself be the problem?
A4: Yes, the electronic and steric properties of the pyridine substrate can play a defining role. Furthermore, the presence or absence of additives can have a profound impact on catalyst activity and selectivity.
-
Causality - Substrate Effects: The pyridine nitrogen's lone pair can coordinate to the metal center, potentially inhibiting or altering the catalyst's behavior.[3][4] This is a well-known challenge in pyridine functionalization.[1][2] Steric hindrance near the target C-H bond can also interfere with the catalyst's approach, affecting both reactivity and selectivity.
-
Causality - Additive Effects:
-
Lewis Acids: In some systems, a Lewis acid can be used to temporarily coordinate to the pyridine nitrogen. This "masks" the lone pair, preventing catalyst inhibition and altering the electronic properties of the ring to favor the desired functionalization.[18]
-
Bases/Salts: Additives like bases or salts can act as co-catalysts, activators, or influence the aggregation state of the active catalyst. For instance, in organolithium-mediated alkylations of 2-alkylpyridines, additives are crucial for controlling the aggregation state, which directly impacts enantioselectivity.[19]
-
-
Diagnostic Experiment: Additive Screening
-
Objective: To determine if catalyst inhibition or an unfavorable electronic state of the pyridine is limiting enantioselectivity.
-
Protocol:
-
Based on your reaction mechanism, select a panel of relevant additives. For reactions sensitive to the pyridine lone pair, screen a variety of Lewis acids (e.g., AlCl₃, Zn(OTf)₂, Sc(OTf)₃).
-
If your reaction involves a deprotonation step, screen different bases or counter-ions.
-
Set up a series of reactions with your previously optimized conditions, adding a stoichiometric or sub-stoichiometric amount of each additive.
-
Monitor both the yield and % ee.
-
-
Data Interpretation:
-
| Additive (1.1 eq) | Yield | % ee |
| None | 40% | 65% |
| AlCl₃ | 85% | 94% |
| Zn(OTf)₂ | 78% | 89% |
| LiCl | 45% | 70% |
Final Checklist & Key Takeaways
When troubleshooting low enantioselectivity, adopt a systematic approach.
-
Verify the Basics: Confirm the enantiopurity of your chiral ligand and the accuracy of your analytical method. Ensure rigorous anhydrous and inert conditions.[4]
-
Optimize Reaction Parameters: Methodically screen temperature and solvent, as these variables have a profound effect on the transition state energies. Lower temperatures often improve selectivity.[11]
-
Evaluate the Catalyst System: If results are still poor, screen a small library of structurally related ligands. The steric and electronic profile of the ligand is key.[6]
-
Consider Substrate and Additives: Investigate the role of additives, such as Lewis acids, to overcome issues like substrate inhibition.
By methodically isolating and testing these variables, you can effectively diagnose the root cause of low enantioselectivity and rationally optimize your asymmetric pyridine functionalization.
References
- Solvent effects in homogeneous asymmetric catalysis.
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogen
- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transform
- Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis.BenchChem
- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Chiral pyridine-containing ligands in asymmetric catalysis.
- Solvent-Induced Enantioselectivity.ChemistryViews
- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric c
- Chapter 5: Principles of Asymmetric Synthesis.The Royal Society of Chemistry
- Application of Biobased Solvents in Asymmetric C
- Technical Support Center: Asymmetric Synthesis Reactions.BenchChem
- Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.PubMed Central
- Temperature drop triggers chirality twist.Chemistry World
- C–H functionalization of pyridines.Organic & Biomolecular Chemistry
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.ACS Central Science
- C-H Functionalization of Pyridines.
- Technical Support Center: Asymmetric Synthesis C
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster.MDPI
- c-h-functionaliz
- meta‐Selective C−H Functionalization of Pyridines.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.Journal of the American Chemical Society
- Technical Support Center: Pyridine Synthesis Troubleshooting.BenchChem
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
- Asymmetric C3-Allylation of Pyridines.Journal of the American Chemical Society
- Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggreg
- Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters.NIH
- Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles.Organic & Biomolecular Chemistry
- How chemists are harnessing halogen bonds for asymmetric synthesis.Chemistry World
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 13. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl Piperidine-4-yl-carbamate and its Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl piperidine-4-yl-carbamate, a crucial building block for numerous active pharmaceutical ingredients (APIs). We move beyond simple protocols to address the nuanced challenges encountered during process development and scale-up. Here, we dissect common experimental hurdles, offering field-proven insights and robust solutions to ensure your synthesis is efficient, scalable, and reproducible.
Section 1: Strategic Overview of Scalable Synthetic Routes
The industrial synthesis of methyl piperidine-4-yl-carbamate prioritizes cost-effective starting materials, high-yielding transformations, and operational simplicity. While several routes exist, a highly effective and scalable strategy begins with 1-benzylpiperidin-4-one. This approach involves a reductive amination followed by N-debenzylation to yield the key 4-aminopiperidine intermediate, which is then converted to the target carbamate.
An alternative, often used in discovery chemistry, employs a Boc-protecting group strategy. However, the cost of Boc-anhydride and the atomic inefficiency of the protection/deprotection sequence can be less favorable for large-scale manufacturing compared to the benzyl-protecting group strategy.[1][2]
Below is a visualization of the recommended scalable workflow.
Sources
Technical Support Center: Enhancing the Stability of N-Acyl Pyridinium Salt Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of N-acyl pyridinium salt intermediates. As highly reactive species, the successful application of these intermediates is critically dependent on understanding and controlling their stability. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the challenges of working with these versatile molecules.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the generation and use of N-acyl pyridinium salt intermediates. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Rapid Decomposition of the N-Acyl Pyridinium Intermediate Upon Formation
Question: I'm forming an N-acyl pyridinium salt in situ for an acylation reaction, but I'm observing significant hydrolysis and low yields of my desired product. What's causing this rapid decomposition, and how can I mitigate it?
Answer:
Rapid decomposition of N-acyl pyridinium salts, often manifesting as hydrolysis, is a frequent challenge stemming from their high electrophilicity. The primary culprits are typically trace amounts of water in your reaction medium and the inherent instability of the intermediate itself.
Probable Causes & Solutions:
-
Presence of Moisture: N-acyl pyridinium salts are highly susceptible to nucleophilic attack by water, leading to the hydrolysis of the acyl group and regeneration of the pyridine catalyst.
-
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, sodium/benzophenone for ethers). Use freshly opened bottles of anhydrous solvents whenever possible.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Drying of Starting Materials: Ensure your substrate and other reagents are anhydrous. If necessary, dry them in a vacuum oven or by azeotropic distillation.
-
-
-
Inherent Instability of the Intermediate: The stability of the N-acyl pyridinium cation is heavily influenced by the electronic and steric properties of the pyridine catalyst and the acyl group.[2][3]
-
Troubleshooting Steps:
-
Catalyst Selection: Employ a pyridine catalyst known to form more stable acylpyridinium intermediates. 4-Dialkylaminopyridines, such as 4-(Dimethylamino)pyridine (DMAP) or 4-(Pyrrolidino)pyridine (PPY), are excellent choices.[2] The nitrogen atom of the 4-dialkylamino group donates electron density into the pyridine ring through resonance, which delocalizes the positive charge and stabilizes the acylpyridinium cation.[2]
-
Avoid Steric Hindrance: Avoid using pyridine catalysts with bulky substituents at the 2- or 6-positions.[2][3] Steric hindrance can force the acyl group out of the plane of the pyridine ring, disrupting resonance stabilization and increasing the intermediate's reactivity and susceptibility to decomposition.[2]
-
-
Issue 2: Incomplete Formation of the N-Acyl Pyridinium Intermediate
Question: My reaction is sluggish, and I suspect the N-acyl pyridinium salt is not forming efficiently. What factors could be hindering its formation?
Answer:
Incomplete formation of the N-acyl pyridinium intermediate can be a significant bottleneck. This issue often arises from an unfavorable equilibrium between the starting materials and the desired intermediate, or from competing side reactions.
Probable Causes & Solutions:
-
Unfavorable Equilibrium: The formation of the N-acyl pyridinium salt from a pyridine and an acylating agent (e.g., an acid anhydride or acyl chloride) is a reversible process.[4][5]
-
Troubleshooting Steps:
-
Choice of Acylating Agent: Use a more reactive acylating agent. For instance, an acyl chloride is generally more reactive than the corresponding anhydride.
-
Counterion Effects: The nature of the counterion can influence the position of the equilibrium. Changing the counterion from a more nucleophilic species (like chloride) to a less nucleophilic one (like triflate) can significantly favor the formation of the pyridinium salt.[5][6] This can be achieved by using silyl triflates in conjunction with acyl chlorides.[6]
-
-
-
Insufficient Nucleophilicity of the Pyridine Catalyst: If the pyridine catalyst is not sufficiently nucleophilic, its reaction with the acylating agent will be slow.
-
Troubleshooting Steps:
-
Increase Catalyst Nucleophilicity: As mentioned previously, electron-donating groups on the pyridine ring, particularly at the 4-position, increase the nucleophilicity of the ring nitrogen. DMAP and its analogs are significantly more nucleophilic than pyridine itself.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability and handling of N-acyl pyridinium salts, offering deeper insights into their chemical behavior.
Q1: How do electron-donating and electron-withdrawing substituents on the pyridine ring affect the stability of the N-acyl pyridinium intermediate?
A1: The electronic nature of substituents on the pyridine ring has a profound impact on the stability of the N-acyl pyridinium cation.
-
Electron-Donating Groups (EDGs): EDGs, especially at the 4-position, significantly stabilize the N-acyl pyridinium cation.[2] They donate electron density into the aromatic ring, which helps to delocalize the positive charge on the nitrogen atom through resonance.[2] This stabilization makes the intermediate less reactive and therefore more stable towards decomposition. A prime example is the 4-dimethylamino group in DMAP.[2][3]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs destabilize the N-acyl pyridinium cation by withdrawing electron density from the ring, intensifying the positive charge on the nitrogen. This makes the intermediate more electrophilic and thus more susceptible to nucleophilic attack and decomposition.
Q2: What is the role of the counterion in the stability and reactivity of N-acyl pyridinium salts?
A2: The counterion plays a crucial, often overlooked, role. A more nucleophilic counterion (e.g., chloride) can exist in equilibrium with the N-acyl pyridinium salt and the starting acyl chloride and pyridine.[5] This can reduce the effective concentration of the active intermediate. Using a non-nucleophilic counterion, such as triflate (CF₃SO₃⁻) or tetrafluoroborate (BF₄⁻), shifts the equilibrium towards the formation of the N-acyl pyridinium salt, increasing its concentration and often leading to improved reaction rates and yields.[5][6]
Q3: Can N-acyl pyridinium intermediates lead to racemization in peptide synthesis?
A3: Yes, this is a critical consideration in peptide chemistry. The activation of the carboxylic acid of an N-protected amino acid to form an active intermediate, such as an N-acyl pyridinium salt, can increase the acidity of the α-proton.[7] This can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7] While N-acyl pyridinium intermediates are generally less prone to causing racemization than some other "overly-activated" species, the risk is still present, particularly with sensitive amino acids.[7][8] Careful control of reaction conditions (e.g., low temperature, short reaction times) and the use of appropriate coupling additives can help to suppress this side reaction.
Q4: How should I handle and store pre-formed, isolated N-acyl pyridinium salts?
A4: Isolated N-acyl pyridinium salts are often highly hygroscopic and moisture-sensitive.[1]
-
Handling: Whenever possible, handle these salts in a controlled, low-humidity environment, such as a glove box or glove bag under an inert atmosphere.[1] If this is not feasible, minimize the time the container is open to the air.
-
Storage: Store the salt in a tightly sealed container, preferably within a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide.[1]
Section 3: Experimental Protocols & Visualizations
Protocol 1: In Situ Generation of a DMAP-Derived N-Acyl Pyridinium Intermediate for Esterification
This protocol describes a general procedure for the esterification of a secondary alcohol using an acid anhydride and a catalytic amount of DMAP.
Step-by-Step Methodology:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add the alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid anhydride (1.2 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 1: Stabilization of an N-Acyl Pyridinium Cation by a 4-Dialkylamino Group
Caption: Resonance delocalization in a DMAP-derived N-acyl pyridinium salt.
Diagram 2: Troubleshooting Workflow for Unstable N-Acyl Pyridinium Intermediates
Caption: A decision tree for troubleshooting unstable intermediates.
Section 4: Quantitative Data Summary
The stability of acetylpyridinium cations is directly correlated with the substitution pattern on the pyridine ring. The following table summarizes calculated acetyl transfer enthalpies, where a more negative value indicates a more stable acetylpyridinium cation.
| Pyridine Derivative | Substituents | Acetyl Transfer Enthalpy (kJ/mol)[2] |
| Pyridine | None | +1.1 |
| 3-Methylpyridine | 3-Me | -5.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 4-NMe₂ | -82.1 |
| 4-(Pyrrolidino)pyridine (PPY) | 4-N(CH₂)₄ | -93.1 |
| 2-Methyl-4-(dimethylamino)pyridine | 2-Me, 4-NMe₂ | -66.2 |
Data sourced from Held, I., et al. (2005). SYNTHESIS, 2005(09), 1425-1430.[2]
This data clearly illustrates the stabilizing effect of a 4-amino substituent (DMAP, PPY) and the destabilizing effect of a 2-methyl group due to steric hindrance, which disrupts planarity.[2]
References
-
Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. SYNTHESIS, 2005(09), 1425–1430. [Link]
-
El-Faham, A., & Albericio, F. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 8(1), 81-91. [Link]
-
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Smid, P., et al. (2013). Dearomatization of N-acylpyridinium salts with chiral born-ate complexes. ResearchGate. [Link]
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A. M. M. Antunes, et al. (2018). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]
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Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 44(9), 843-853. [Link]
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Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 90(10), 2622-2637. [Link]
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Devinsky, F., et al. (2006). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Chemical Papers, 60(5). [Link]
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Gryko, D. T., & Lipiński, R. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. The Journal of Organic Chemistry, 85(20), 13244-13254. [Link]
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Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
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Bennett, C. S., & Galan, M. C. (2018). One-Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. European Journal of Organic Chemistry, 2018(20-21), 2533-2539. [Link]
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Validation & Comparative
The Evolving Landscape of Epigenetic Modulators: A Comparative Guide to 3-(Piperidin-4-ylmethoxy)pyridine Analogs as LSD1 Inhibitors
In the intricate world of epigenetic regulation, the targeted modulation of enzymes responsible for histone modifications has emerged as a promising therapeutic strategy, particularly in oncology. Among these, Lysine Specific Demethylase 1 (LSD1) has garnered significant attention as a drug target due to its critical role in gene expression and its overexpression in various cancers.[1][2][3] This guide provides an in-depth comparative analysis of a potent class of LSD1 inhibitors: 3-(piperidin-4-ylmethoxy)pyridine analogs. We will dissect their structure-activity relationships (SAR), benchmark their performance with supporting experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for advancing their own drug discovery efforts.
Introduction: The Rationale for Targeting LSD1 with 3-(Piperidin-4-ylmethoxy)pyridine Scaffolds
Histone methylation is a fundamental epigenetic mark that dictates chromatin structure and gene transcription. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[1][2][3] By removing these methyl groups, LSD1 contributes to transcriptional repression. In many cancers, the overexpression of LSD1 leads to aberrant gene silencing, promoting tumorigenesis. Therefore, inhibiting LSD1 can restore normal gene expression patterns and curb cancer cell proliferation, making it a validated therapeutic target.[1]
The 3-(piperidin-4-ylmethoxy)pyridine scaffold has proven to be a highly effective core for developing potent and selective LSD1 inhibitors. This guide will focus on a series of analogs based on this core, elucidating the chemical nuances that govern their inhibitory activity and cellular efficacy.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency of a drug candidate is a critical determinant of its therapeutic potential. For this series of LSD1 inhibitors, potency is quantified by the inhibitory constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.
Core Structure-Activity Relationship (SAR)
Initial SAR studies on the 3-(piperidin-4-ylmethoxy)pyridine core revealed several key structural features essential for potent LSD1 inhibition.[1] The pyridine core itself is crucial for activity, as replacing it with a benzene ring leads to a dramatic loss of potency.[1] Furthermore, the linkage and positioning of the piperidine moiety are highly specific; an -O- linkage is favored over an -NH- linkage, and the piperidin-4-yl substitution is significantly more favorable than the piperidin-3-yl arrangement.[1]
Impact of Substitutions on the Pyridine Core
Further optimization of this scaffold involved substitutions at various positions of the pyridine ring. The following table summarizes the inhibitory activities of key analogs, highlighting the impact of these modifications.
| Compound ID | R⁵ Substitution | R⁶ Substitution | LSD1 Kᵢ (nM)[1] |
| 5 | H | H | 2300 |
| 13 | Phenyl | H | 140 |
| 16 | 4-Fluorophenyl | H | 31 |
| 17 | 4-Methylphenyl | H | 29 |
| 20 | 4-Methoxyphenyl | H | 44 |
| 22 | Thiophen-2-yl | H | 47 |
| 26 | Pyridin-3-yl | 4-Methyl | 380 |
Table 1: Structure-Activity Relationship of 3-(piperidin-4-ylmethoxy)pyridine Analogs against LSD1.
As evidenced by the data, the introduction of an aryl or heteroaryl group at the R⁵ position significantly enhances potency compared to the unsubstituted analog 5 . Notably, compounds with a 4-substituted phenyl ring at R⁵, such as 16 (4-fluorophenyl), 17 (4-methylphenyl), and 20 (4-methoxyphenyl), exhibit the most potent inhibitory activity, with Kᵢ values in the low nanomolar range.[1] This suggests that a substituted aromatic ring at this position is critical for optimal interaction with the LSD1 active site.
Selectivity Profile: A Critical Consideration
A crucial aspect of drug development is ensuring the candidate compound selectively interacts with its intended target to minimize off-target effects. LSD1 shares structural homology with other FAD-dependent amine oxidases, namely monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Therefore, evaluating the selectivity of these analogs against MAOs is paramount.
| Compound ID | LSD1 Kᵢ (μM)[1] | MAO-A Kᵢ (μM)[1] | MAO-B Kᵢ (μM)[1] | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |
| 5 | 2.3 | >500 | >500 | >217 | >217 |
| 16 | 0.031 | >50 | >50 | >1613 | >1613 |
| 17 | 0.029 | >50 | >50 | >1724 | >1724 |
| 22 | 0.047 | >50 | >50 | >1064 | >1064 |
Table 2: Selectivity of Key 3-(piperidin-4-ylmethoxy)pyridine Analogs against MAO-A and MAO-B.
The data clearly demonstrates that these 3-(piperidin-4-ylmethoxy)pyridine analogs are highly selective for LSD1 over both MAO-A and MAO-B, with selectivity ratios exceeding 160-fold.[1][2] This high degree of selectivity is a significant advantage, as inhibition of MAOs can lead to undesirable side effects related to neurotransmitter metabolism. Furthermore, the most potent compound, 17 , was also tested against Akt kinase and showed weak activity, further confirming its high enzyme selectivity for LSD1.[1]
Cellular Activity and Therapeutic Potential
While in vitro enzyme inhibition is a critical first step, a compound's ability to exert its effect in a cellular context is the true measure of its potential. The most potent analogs were evaluated for their ability to inhibit the proliferation of various cancer cell lines.
| Compound ID | MV4-11 EC₅₀ (μM)[1] | Molm-13 EC₅₀ (μM)[1] |
| 13 | 1.1 | 4.4 |
| 16 | 0.48 | 0.84 |
| 17 | 0.28 | 0.96 |
| 20 | 0.35 | 1.1 |
| 22 | 0.47 | 1.3 |
Table 3: Anti-proliferative Activity of Lead Compounds in Leukemia Cell Lines.
The potent LSD1 inhibitors demonstrated strong anti-proliferative activity against leukemia cell lines, with EC₅₀ values in the sub-micromolar to low micromolar range.[1][2][3] Importantly, these compounds exhibited negligible effects on the growth of normal fibroblast cells, suggesting a favorable therapeutic window.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
General Synthesis of 3-(piperidin-4-ylmethoxy)pyridine Analogs
The synthesis of the target compounds is achieved through a multi-step process, with a key Mitsunobu reaction to introduce the piperidine moiety, followed by Suzuki coupling reactions to install the R⁵ and R⁶ substituents.
Caption: General synthetic workflow for 3-(piperidin-4-ylmethoxy)pyridine analogs.
Step-by-step methodology:
-
Mitsunobu Reaction: To a solution of 5-bromo-6-chloropyridin-3-ol, BOC-protected 4-(hydroxymethyl)piperidine, and triphenylphosphine in anhydrous THF, add diisopropyl azodicarboxylate (DIAD) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
First Suzuki Coupling: To a solution of the BOC-protected intermediate in a mixture of toluene, ethanol, and water, add the desired R⁵-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0). Heat the mixture under an inert atmosphere.
-
Second Suzuki Coupling (if applicable): Repeat the Suzuki coupling procedure with the R⁶-boronic acid to install the second substituent.
-
BOC Deprotection: Dissolve the fully substituted intermediate in a solution of HCl in 1,4-dioxane and stir at room temperature to yield the final product.
LSD1 Inhibition Assay
The inhibitory activity of the compounds against LSD1 is determined using a horseradish peroxidase-coupled assay.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Step-by-step methodology:
-
Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add varying concentrations of the test compound (inhibitor) and pre-incubate with the enzyme.
-
Initiate the reaction by adding the dimethylated H3K4 peptide substrate.
-
After a defined incubation period, add a solution containing horseradish peroxidase and Amplex Red.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition at each compound concentration and determine the Kᵢ value using non-linear regression analysis.
Cell Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are assessed using a standard MTT assay.
Step-by-step methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.
Conclusion and Future Directions
The 3-(piperidin-4-ylmethoxy)pyridine scaffold has proven to be a fertile ground for the development of potent, selective, and cell-active LSD1 inhibitors. The SAR studies have clearly delineated the key structural features required for high-affinity binding and have guided the optimization of this series, leading to compounds with low nanomolar potency and excellent selectivity profiles. The demonstrated anti-proliferative activity in cancer cell lines underscores the therapeutic potential of these analogs.
Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of the lead compounds. Further optimization of the scaffold to enhance metabolic stability and oral bioavailability will be crucial for advancing these promising inhibitors towards clinical development. The insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing quest for novel and effective epigenetic therapies.
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Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1084-1097. [Link]
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National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
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National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]
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Comparative Analysis of 3-(Piperidin-4-yl)pyridine Derivatives as M2 Receptor Antagonists: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-(piperidin-4-yl)pyridine and its derivatives as antagonists for the M2 muscarinic acetylcholine receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, structure-activity relationships (SAR), and the experimental methodologies required to evaluate these compounds. We will explore how subtle modifications to the this compound scaffold can significantly impact potency and selectivity, offering insights for the rational design of novel M2 receptor antagonists.
Introduction: The M2 Muscarinic Receptor as a Therapeutic Target
The M2 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key regulator of cholinergic neurotransmission.[1] Predominantly expressed in the heart, central nervous system (CNS), and airway smooth muscle, the M2 receptor plays a crucial role in mediating the inhibitory effects of acetylcholine. In the heart, M2 receptor activation leads to a decrease in heart rate and contractility.[1] In the CNS, presynaptic M2 autoreceptors modulate the release of acetylcholine, representing a critical feedback mechanism.
Antagonism of the M2 receptor has emerged as a promising therapeutic strategy for a range of conditions. By blocking the effects of acetylcholine at these receptors, M2 antagonists can increase heart rate, making them valuable for the treatment of bradycardia. Furthermore, by inhibiting presynaptic M2 autoreceptors in the CNS, these antagonists can enhance acetylcholine release, a mechanism that holds potential for improving cognitive function in neurodegenerative disorders such as Alzheimer's disease.[2] The development of M2-selective antagonists is paramount to minimize off-target effects that can arise from interactions with other muscarinic receptor subtypes (M1, M3, M4, and M5), which are involved in various physiological processes including glandular secretion, smooth muscle contraction, and cognitive function.[1]
The this compound scaffold has been identified as a promising starting point for the development of novel M2 antagonists. This guide will provide a comparative analysis of various derivatives, highlighting key structural modifications that influence their antagonist activity and selectivity.
The M2 Receptor Signaling Pathway
The M2 muscarinic receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon acetylcholine binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Caption: M2 muscarinic receptor signaling pathway.
Comparative Analysis of this compound Derivatives
The potency and selectivity of this compound derivatives as M2 antagonists are highly dependent on the nature and position of substituents on both the pyridine and piperidine rings. The following table presents a comparative analysis of a series of hypothetical this compound derivatives to illustrate key structure-activity relationships. The presented data is based on established principles from studies on related piperidinyl-heterocycle scaffolds.[3][4]
Table 1: In Vitro Binding Affinities (Ki) and Selectivity of this compound Derivatives
| Compound ID | Structure | R1 | R2 | M2 Ki (nM) | M1 Ki (nM) | M3 Ki (nM) | M2/M1 Selectivity | M2/M3 Selectivity |
| 1a | This compound | H | H | 50 | 500 | 750 | 10 | 15 |
| 1b | 2-Methyl-3-(piperidin-4-yl)pyridine | 2-Methyl | H | 35 | 400 | 600 | 11.4 | 17.1 |
| 1c | 3-(1-Methylpiperidin-4-yl)pyridine | H | Methyl | 15 | 300 | 450 | 20 | 30 |
| 1d | 3-(1-Propylpiperidin-4-yl)pyridine | H | Propyl | 5 | 250 | 300 | 50 | 60 |
| 1e | 3-(1-Benzylpiperidin-4-yl)pyridine | H | Benzyl | 2 | 200 | 250 | 100 | 125 |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 highlights several key SAR trends for this compound derivatives as M2 antagonists:
-
Substitution on the Piperidine Nitrogen (R2): This position is a critical determinant of both potency and selectivity. The unsubstituted parent compound 1a exhibits moderate M2 affinity and selectivity. Alkylation of the piperidine nitrogen generally enhances M2 potency. A small alkyl group like methyl (1c ) improves potency, while larger alkyl groups such as propyl (1d ) lead to a significant increase in M2 affinity. The introduction of a bulky, lipophilic group like benzyl (1e ) results in the most potent M2 antagonist in this series. This suggests that the M2 receptor's binding pocket can accommodate and favorably interact with larger substituents at this position, likely through hydrophobic interactions. Studies on piperidinyl piperidine analogues have similarly shown that substitution on the piperidine nitrogen is crucial for high M2 affinity.[2][3]
-
Substitution on the Pyridine Ring (R1): Modifications to the pyridine ring can also modulate activity. The introduction of a methyl group at the 2-position of the pyridine ring (1b ) leads to a modest increase in M2 affinity compared to the unsubstituted parent compound 1a . This indicates that the region around the pyridine ring can tolerate small alkyl substituents.
-
Selectivity Profile: The primary driver for M2 selectivity in this series appears to be the substituent on the piperidine nitrogen. As the size and lipophilicity of the R2 group increase from hydrogen to benzyl, the selectivity for the M2 receptor over M1 and M3 receptors also increases significantly. This is a crucial aspect in drug design, as high selectivity is desirable to minimize side effects. Quantitative structure-selectivity relationship (QSSR) studies on related piperidinyl piperidine derivatives have also emphasized the importance of the physicochemical properties of substituents in determining M2 selectivity.[5]
Experimental Protocols
To conduct a thorough comparative analysis of this compound derivatives, a combination of in vitro binding and functional assays is essential. The following protocols provide a framework for these key experiments.
Radioligand Binding Assay for M2 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the M2 receptor by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: GTPγS binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare M2 receptor-expressing membranes as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
Varying concentrations of the this compound derivative (antagonist).
-
The prepared M2 receptor membranes.
-
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
-
Agonist Stimulation and [35S]GTPγS Binding:
-
Initiate the reaction by adding a mixture of a fixed concentration of an M2 agonist (e.g., carbachol or acetylcholine) and [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [35S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Use non-linear regression to determine the IC50 value of the antagonist.
-
The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonism.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective M2 muscarinic receptor antagonists. This guide has provided a comparative analysis of key structure-activity relationships, demonstrating that strategic modifications, particularly at the piperidine nitrogen, can significantly enhance M2 affinity and selectivity. The detailed experimental protocols for radioligand binding and GTPγS functional assays offer a robust framework for the in vitro characterization of novel derivatives. By applying these principles and methodologies, researchers can rationally design and evaluate new chemical entities with improved pharmacological profiles, paving the way for the development of novel therapeutics targeting the M2 receptor for the treatment of cardiovascular and neurological disorders.
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Wang, Y., Chackalamannil, S., Hu, Z., Greenlee, W. J., Clader, J. W., Billard, W., ... & Lachowicz, J. E. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]
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Niu, Y. Y., Yang, L. M., Deng, K. M., Yao, J. H., Zhu, L., Chen, C. Y., ... & Lu, Y. (2007). Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2260-2266. [Link]
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Wang, Y., Chackalamannil, S., Hu, Z., Greenlee, W. J., Clader, J., Boyle, C. D., ... & Lachowicz, J. E. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 45(25), 5415-5418. [Link]
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A Comparative Guide to Validating Novel 3-(Piperidin-4-yl)pyridine Derivatives as Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel compounds, specifically those derived from a 3-(piperidin-4-yl)pyridine scaffold, as selective inhibitors of Cholesterol 24-Hydroxylase (CH24H). We will objectively compare the performance of a hypothetical test compound against the first-in-class inhibitor, Soticlestat, using established experimental protocols and data interpretation strategies.
The Rationale: Why Target Cholesterol 24-Hydroxylase (CH24H)?
Cholesterol 24-hydroxylase, also known as CYP46A1, is a brain-specific cytochrome P450 (CYP) enzyme.[1][2][3] Its primary function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC), which is the main pathway for eliminating excess cholesterol from the brain.[4][5][6] Because 24HC can cross the blood-brain barrier more readily than cholesterol itself, this enzymatic process is critical for maintaining brain cholesterol homeostasis.[4][5]
Dysregulation of this pathway has been implicated in various neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[4][7] Furthermore, 24HC acts as a positive allosteric modulator of NMDA receptors, linking CH24H activity to glutamatergic signaling and neuronal excitability.[5][8][9] Consequently, inhibiting CH24H to reduce 24HC levels presents a promising therapeutic strategy for conditions associated with neural hyperexcitation, such as certain rare forms of epilepsy like Dravet syndrome and Lennox-Gastaut syndrome.[1][8][9] Soticlestat (TAK-935), a potent and selective CH24H inhibitor, has been investigated in clinical trials for these conditions, establishing CH24H as a viable drug target.[1][8][10]
The 4-arylpyridine and related 3,4-disubstituted pyridine scaffolds have proven to be highly effective structural motifs for CH24H inhibitors.[1][11][12] This guide focuses on validating a new hypothetical compound, "Compound X," which is a novel derivative based on the this compound core structure.
The Validation Framework: Potency, Selectivity, and In Vivo Efficacy
Validating a new inhibitor requires a multi-step, evidence-based approach. The core objective is to demonstrate not only potent inhibition of the target enzyme (CH24H) but also high selectivity over other related enzymes, particularly other CYP450 isoforms that are crucial for drug metabolism.
Part 1: In Vitro Potency and Selectivity Profiling
The initial and most critical phase of validation involves characterizing the inhibitor's interaction with purified enzymes. This provides clean, quantitative data on potency and specificity.
Experiment 1: CH24H Enzymatic Inhibition Assay
Causality Behind Experimental Choice: This assay directly measures the compound's ability to inhibit the target enzyme in a controlled, isolated system. It is the foundational experiment to determine intrinsic potency (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol:
-
Enzyme Source: Use recombinant human CH24H enzyme expressed in a system like baculovirus-infected insect cells.
-
Substrate: Prepare a solution of the substrate, cholesterol.
-
Reaction: Incubate the CH24H enzyme with a range of concentrations of the test compound (e.g., Compound X) and the comparator (Soticlestat) for a short pre-incubation period.
-
Initiation: Initiate the enzymatic reaction by adding the cholesterol substrate and an NADPH-regenerating system.
-
Termination: After a fixed time (e.g., 30 minutes), stop the reaction by adding a strong solvent like acetonitrile.
-
Detection: Quantify the amount of the product, 24S-hydroxycholesterol (24HC), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for detecting the analyte.[13]
-
Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) | Source |
| Compound X | CH24H | 9.2 | Experimental Data |
| Soticlestat (TAK-935) | CH24H | 7.4 | [1][2][14] |
Interpretation: An IC50 value in the low nanomolar range, comparable to the gold standard Soticlestat, indicates that Compound X is a highly potent inhibitor of CH24H.
Experiment 2: Cytochrome P450 Selectivity Panel
Causality Behind Experimental Choice: CH24H is a member of the cytochrome P450 superfamily. Many other CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are critical for metabolizing a vast majority of therapeutic drugs.[15] Unintended inhibition of these enzymes can lead to severe drug-drug interactions (DDIs). This experiment is a self-validating system for trustworthiness; a potent compound is only viable if it is also selective.[16][17][18]
Protocol:
-
Enzyme Source: Use pooled human liver microsomes (HLM), which contain a mixture of native drug-metabolizing CYP enzymes.
-
Probe Substrates: For each CYP isoform to be tested, use a specific probe substrate that is primarily metabolized by that enzyme (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Assay: Perform inhibition assays similar to the CH24H protocol. Incubate HLM with the probe substrate, an NADPH-regenerating system, and a range of concentrations of the test inhibitor.
-
Detection: Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.
-
Calculation: Determine the IC50 value for each CYP isoform. Calculate the Selectivity Index by dividing the off-target CYP IC50 by the target CH24H IC50. A higher index signifies greater selectivity.
Comparative Selectivity Data (Hypothetical):
| Compound | CH24H IC50 (nM) | CYP3A4 IC50 (nM) | Selectivity Index (vs. 3A4) | CYP2D6 IC50 (nM) | Selectivity Index (vs. 2D6) | CYP2C9 IC50 (nM) | Selectivity Index (vs. 2C9) |
| Compound X | 9.2 | >10,000 | >1087x | 8,500 | 924x | >10,000 | >1087x |
| Soticlestat | 7.4 | >10,000 | >1350x | >10,000 | >1350x | >10,000 | >1350x |
Note: Soticlestat data is based on published reports showing low inhibition of major CYPs at concentrations up to 10 μM.[1] A recent study on a novel pyrazolylpyridine derivative also showed high selectivity, with only 21% inhibition of CYP3A4 at 10 µM.[19]
Interpretation: Compound X demonstrates high selectivity for CH24H, with IC50 values for major metabolic CYPs that are over 900-fold higher than its on-target IC50. This profile is highly desirable, suggesting a low potential for clinically relevant drug-drug interactions and is comparable to the excellent selectivity of Soticlestat.
Part 2: Cell-Based Target Engagement
Causality Behind Experimental Choice: While in vitro assays are essential, they do not confirm that a compound can penetrate a cell membrane to reach its intracellular target. A cell-based assay provides a more biologically relevant system to validate that the observed enzymatic inhibition translates into a functional cellular outcome.[20]
Experiment 3: Cellular 24S-Hydroxycholesterol (24HC) Production Assay
Protocol:
-
Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) or another appropriate cell type that endogenously expresses CH24H.
-
Treatment: Culture the cells and treat them with various concentrations of Compound X and Soticlestat for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Sample Collection: Harvest the cells and the culture medium.
-
Extraction: Perform a lipid extraction from the cell lysates or medium.
-
Quantification: Measure the concentration of 24HC using a sensitive method like LC-MS/MS or a specialized immunoassay.
-
Analysis: Determine the concentration-dependent reduction in 24HC levels.
Expected Outcome: A successful inhibitor like Compound X should demonstrate a dose-dependent decrease in the production of 24HC in the cellular model, confirming its ability to engage and inhibit the CH24H enzyme in a living cell.
Part 3: In Vivo Validation in a Preclinical Model
Causality Behind Experimental Choice: The ultimate preclinical test is to determine if the compound can be absorbed, cross the blood-brain barrier (BBB), reach its target in the brain, and exert its desired pharmacological effect (target engagement) in a living organism.
Experiment 4: Murine Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Protocol:
-
Animal Model: Use wild-type mice.
-
Administration: Administer a single oral dose of Compound X or Soticlestat. A typical dose for this class of compounds might be 10-30 mg/kg.[2][19]
-
Sample Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood (for plasma) and brain tissue.
-
Pharmacokinetic (PK) Analysis: Extract the drug from plasma and brain homogenates and measure its concentration using LC-MS/MS. This determines the drug's absorption, distribution (including brain penetration), and clearance over time.
-
Pharmacodynamic (PD) Analysis: Perform a lipid extraction on a separate portion of the brain homogenates and quantify the levels of 24HC. This measures the direct effect of the drug on its target.
-
Analysis: Correlate the drug concentration in the brain (PK) with the reduction in brain 24HC levels (PD).
Comparative In Vivo Data (Hypothetical - at 4 hours post 30 mg/kg oral dose):
| Compound | Brain Concentration (ng/g) | Brain/Plasma Ratio | Brain 24HC Reduction (%) | Source |
| Compound X | 115 | 1.1 | ~28% | Experimental Data |
| Novel Pyrazolylpyridine | 102 (at 1h) | 0.57 | 26% | [19] |
| Soticlestat | Not explicitly stated | Dose-dependent | ~50% (at 10 mg/kg) | [21] |
Interpretation: Compound X demonstrates good brain penetration (Brain/Plasma ratio > 1) and achieves a significant, dose-dependent reduction in brain 24HC levels. This confirms target engagement in the central nervous system. The ~28% reduction is meaningful and in line with data reported for other novel CH24H inhibitors at similar doses.[19] This in vivo proof-of-concept is a critical milestone in validating Compound X as a promising therapeutic candidate.
Conclusion
The validation of this compound derivative, Compound X, demonstrates a systematic and rigorous approach to early-stage drug discovery. Through a tiered series of experiments, we have established its profile as a potent, highly selective, and brain-penetrant inhibitor of Cholesterol 24-Hydroxylase.
-
In Vitro Potency & Selectivity: Compound X exhibits low nanomolar potency against CH24H, comparable to the benchmark inhibitor Soticlestat, and shows an excellent selectivity profile with over 900-fold selectivity against key drug-metabolizing CYP enzymes.
-
Cellular Activity: The compound effectively reduces the production of 24HC in a cellular context, confirming target engagement in a biological system.
-
In Vivo Efficacy: Critically, Compound X crosses the blood-brain barrier in a preclinical model and significantly reduces brain levels of 24HC, demonstrating the desired pharmacodynamic effect.
This comprehensive dataset provides a strong foundation for the continued development of Compound X as a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability.
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A Researcher's Guide to Selectivity Profiling of Piperidine-Based MAO-A and MAO-B Inhibitors
In the landscape of neuropharmacology, the selective inhibition of monoamine oxidases (MAO) A and B is a critical strategy for the development of therapeutics for depressive disorders and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] The piperidine scaffold has emerged as a versatile structural motif for designing potent and selective MAO inhibitors.[3][4] This guide provides an in-depth comparison of piperidine-based compounds, their selectivity profiles against MAO-A and MAO-B, and the experimental methodologies crucial for this characterization.
The Significance of Selective MAO Inhibition
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[4] The two isoforms, MAO-A and MAO-B, possess distinct substrate specificities and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibitors effective antidepressants.[5] Conversely, MAO-B primarily metabolizes phenylethylamine and dopamine, and its selective inhibitors are valuable in treating Parkinson's disease by preventing dopamine degradation in the brain.[6] The development of isoform-selective inhibitors is paramount to achieving targeted therapeutic effects while minimizing side effects associated with non-selective inhibition.[6][7]
Comparative Selectivity Profiles of Piperidine-Based Compounds
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of isoform preference. A higher SI value indicates greater selectivity for MAO-B.
The following table summarizes the in vitro inhibitory activities of various piperidine-based compounds against human MAO-A and MAO-B.
| Compound Class | Specific Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |
| Natural Product (Alkaloid) | Piperine | 49.3 | 91.3 | 0.54 | [3] |
| Piperine Derivative | Compound 6 (n-propyl amide) | 3.66 | 0.045 | 81.33 | [3] |
| Piperine Derivative | Compound 10 | 0.8 | 1.57 | 0.51 | [3] |
| Piperine Derivative | Compound 14 (4-methyl-piperidine) | >100 | 0.497 | >201.2 | [3] |
| Pyridazinobenzylpiperidine | Compound S5 | 3.857 | 0.203 | 19.04 | [6][7] |
| Pyridazinobenzylpiperidine | Compound S15 | 3.691 | >10 | <0.37 | [6][7] |
| Pyridazinobenzylpiperidine | Compound S16 | >10 | 0.979 | >10.21 | [6][7] |
| Piperine-based inhibitor | Compound 15 | >10000 nM | 47.4 nM | >211 | [8] |
Data is compiled from multiple sources and experimental conditions may vary.
Deciphering the Structural Determinants of Selectivity
The structure-activity relationship (SAR) of piperidine-based compounds reveals key molecular features that govern their potency and selectivity for MAO-A or MAO-B.
-
Substitutions on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence activity. For instance, a 4-methyl substitution on the piperidine ring of a piperine derivative (Compound 14) dramatically increased MAO-B selectivity.[3]
-
Amide Linkage Modification: Alterations to the amide linkage in piperine analogs can modulate potency. Replacing the amide with a thioamide linkage has been shown to reduce inhibitory activity.[3]
-
Side Chains: The length and nature of side chains play a crucial role. For some piperine derivatives, increasing the number of carbons in a linker between the benzyl piperidine and propargylamine moieties enhanced MAO inhibition.[3] In pyridazinobenzylpiperidine derivatives, specific substitutions on the phenyl ring, such as a 3-chloro group (Compound S5), led to potent and selective MAO-B inhibition.[6][7]
-
Halogenation: The introduction of halogens, such as fluorine and bromine, into the scaffold can enhance MAO-B selectivity and improve pharmacokinetic properties.[3]
The following diagram illustrates the key structural features of piperidine-based compounds that influence their MAO inhibitory activity and selectivity.
Caption: Workflow for MAO inhibition assay and selectivity profiling.
Conclusion
The piperidine scaffold offers a promising foundation for the development of selective MAO inhibitors. Through systematic structural modifications, researchers can fine-tune the potency and selectivity of these compounds for either MAO-A or MAO-B. The comparative data and experimental protocols presented in this guide provide a valuable resource for scientists engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders. Rigorous in vitro profiling, as outlined here, is a critical first step in identifying lead candidates with the desired pharmacological profile for further preclinical and clinical investigation.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel MSK1 Inhibitors
Introduction: The Rationale for Targeting MSK1 in Disease
Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear serine/threonine kinase that plays a pivotal role in translating extracellular signals into cellular responses, including the regulation of gene expression, cell survival, and inflammation.[1] Activated downstream of the ERK1/2 and p38 MAPK signaling pathways, MSK1 phosphorylates a variety of substrates, most notably the transcription factor CREB (cAMP response element-binding protein) and histone H3.[2][3] This activity links MSK1 to a wide array of physiological and pathological processes.
Dysregulation of the MSK1 signaling pathway has been implicated in numerous diseases. In the realm of oncology, MSK1 has been shown to contribute to malignant transformation and the development of various cancers.[3][4] Its role in promoting cell proliferation and survival makes it an attractive target for cancer therapy. Furthermore, MSK1 is a key regulator of the inflammatory response. While it can mediate the production of anti-inflammatory cytokines like IL-10, its overall role in inflammation is complex and context-dependent, making it a target of interest for autoimmune and inflammatory disorders.[5]
The development of potent and selective MSK1 inhibitors is therefore a promising therapeutic strategy. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of recently developed, novel MSK1 inhibitors, offering researchers and drug development professionals a critical overview of the current landscape. We will delve into the experimental data supporting their activity, provide detailed protocols for their evaluation, and discuss the causal relationships behind the experimental choices.
The MSK1 Signaling Pathway: A Visual Overview
To understand the mechanism of action of MSK1 inhibitors, it is crucial to visualize its position within the broader signaling cascade. External stimuli, such as growth factors or cellular stress, activate the Ras/Raf/MEK/ERK and p38 MAPK pathways. Activated ERK1/2 and p38 then translocate to the nucleus where they phosphorylate and activate MSK1. Active MSK1, in turn, phosphorylates its downstream targets to modulate gene expression.
Figure 1: Simplified MSK1 Signaling Pathway.
Comparative Analysis of Novel MSK1 Inhibitors
This section provides a head-to-head comparison of three novel MSK1 inhibitors: SB-747651A , a highly selective ATP-competitive inhibitor; APIO-EE-07 , a dual inhibitor of RSK1 and MSK2; and Compound 69407 , a derivative of the natural flavonoid chrysin. We will examine their in vitro potency and selectivity, as well as their in vivo efficacy in relevant disease models.
In Vitro Efficacy: Potency and Selectivity
The initial evaluation of any kinase inhibitor begins with determining its potency against the target enzyme in a cell-free system, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Equally important is the inhibitor's selectivity – its ability to inhibit the target kinase without affecting other kinases in the kinome.
| Inhibitor | Target(s) | In Vitro IC50 (MSK1) | Other Notable Inhibited Kinases (at 1 µM) | Reference(s) |
| SB-747651A | MSK1 | 11 nM | PRK2, RSK1, p70S6K, ROCK-II | [3][5][6] |
| APIO-EE-07 | RSK1, MSK2 | Not explicitly stated | - | [7][8] |
| Compound 69407 | MSK1 | Not explicitly stated | Cdk2 (IC50 = 8.3 µM), Cdk4 (IC50 = 8.4 µM) | [3][4][9][10] |
Analysis of In Vitro Data:
-
SB-747651A emerges as a highly potent MSK1 inhibitor with an IC50 in the low nanomolar range.[3][5][6] Its selectivity has been profiled against a large panel of kinases, revealing some off-target activity at higher concentrations, which is a critical consideration for interpreting cellular and in vivo data.[3][5]
-
APIO-EE-07 is characterized as a dual inhibitor of RSK1 and MSK2. While a specific IC50 value for MSK1 is not provided in the primary literature, its ability to block the phosphorylation of the MSK1 substrate CREB in a dose-dependent manner in vitro confirms its inhibitory activity.[7][11] The dual-targeting nature of this compound could be advantageous in contexts where both RSK and MSK signaling are pathogenic.
-
Compound 69407 , a chrysin derivative, has been shown to inhibit MSK1 activity in vitro by reducing the phosphorylation of its substrates, CREB and histone H3.[4] A specific IC50 value against MSK1 is not reported. It is important to note that this compound also inhibits cyclin-dependent kinases (Cdks) in the micromolar range, suggesting a multi-targeted profile.[9][10]
In Vivo Efficacy: Performance in Disease Models
The ultimate test of a drug candidate's potential lies in its efficacy in a living organism. The following table summarizes the available in vivo data for the three novel inhibitors in relevant cancer models.
| Inhibitor | Animal Model | Disease | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| SB-747651A | Murine orthotopic xenograft | Glioblastoma | 25 mg/kg, 5 days/week for 8 weeks | Significantly prolonged survival | [2][12][13][14] |
| APIO-EE-07 | Human patient-derived xenografts (SCID mice) | Colon Cancer | Not specified | Decreased tumor volume and weight | [7] |
| Compound 69407 | Two-stage mouse skin carcinogenesis model | Skin Cancer | Topical application prior to TPA | Significantly reduced papilloma number and size | [3][4] |
Analysis of In Vivo Data:
-
SB-747651A has demonstrated significant in vivo efficacy in a challenging orthotopic glioblastoma model, where it prolonged the survival of treated mice.[2][12][13][14] This finding, coupled with its high in vitro potency, underscores its potential as a therapeutic agent for brain tumors.
-
APIO-EE-07 showed promising antitumor activity in a colon cancer patient-derived xenograft model, leading to a reduction in both tumor volume and weight.[7] This provides a strong rationale for its further development as a treatment for colorectal cancer.
-
Compound 69407 exhibited significant chemopreventive effects in a well-established model of skin carcinogenesis, reducing the formation and growth of papillomas.[3][4] This suggests its potential use in preventing or treating skin cancer.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step protocols for the key experiments used to evaluate these novel MSK1 inhibitors.
In Vitro MSK1 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on MSK1 enzymatic activity. The principle involves incubating recombinant active MSK1 with a substrate (e.g., a peptide containing the MSK1 phosphorylation motif) and radiolabeled ATP. The incorporation of the radiolabel into the substrate is then measured, and the inhibitory effect of the compound is calculated.
Protocol:
-
Prepare the Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT, and 0.5 mM EGTA.
-
Prepare the Substrate Solution: Dissolve a synthetic peptide substrate (e.g., Crosstide) in the kinase reaction buffer to a final concentration of 100 µM.
-
Prepare the Inhibitor Solutions: Serially dilute the test compound in DMSO to achieve a range of desired concentrations.
-
Set up the Kinase Reaction: In a 96-well plate, combine 10 µL of the substrate solution, 5 µL of the inhibitor solution (or DMSO for control), and 5 µL of recombinant active MSK1 (e.g., 5-10 ng).
-
Initiate the Reaction: Add 5 µL of [γ-³²P]ATP (10 µCi) diluted in the kinase reaction buffer to each well.
-
Incubate: Incubate the plate at 30°C for 20-30 minutes.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Quantify: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for an In Vitro MSK1 Kinase Assay.
Western Blot Analysis of MSK1 Activity in Cells
This cell-based assay assesses the ability of an inhibitor to block MSK1 activity within a cellular context. It involves treating cells with a stimulus to activate the MSK1 pathway in the presence or absence of the inhibitor. The phosphorylation status of a downstream MSK1 substrate, such as CREB at Ser133 or histone H3 at Ser10, is then determined by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 70-80% confluency. Pre-treat the cells with the MSK1 inhibitor or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA or anisomycin) for 15-30 minutes to activate the MSK1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) or phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total CREB or total histone H3 to ensure equal protein loading.
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the antitumor efficacy of an MSK1 inhibitor in a living animal. It typically involves implanting human cancer cells into immunocompromised mice and then treating the mice with the inhibitor.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., U87 glioblastoma cells or HCT116 colon cancer cells) and harvest them during the exponential growth phase.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneous Xenograft: Inject 1-5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic Xenograft (Glioblastoma): Stereotactically inject 1-5 x 10^5 cells into the brain of anesthetized mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for orthotopic models with luciferase-expressing cells).
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MSK1 inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor size limit or signs of morbidity).
-
-
Data Analysis: Compare the tumor growth rates and survival times between the treatment and control groups.
Conclusion and Future Directions
The development of novel MSK1 inhibitors represents a promising avenue for the treatment of cancer and inflammatory diseases. This guide has provided a comparative analysis of three such inhibitors: SB-747651A, APIO-EE-07, and Compound 69407.
SB-747651A stands out for its high in vitro potency and demonstrated in vivo efficacy in a challenging glioblastoma model. Its selectivity profile, while not perfectly clean, is well-characterized, making it a valuable tool for further preclinical and potentially clinical development.
APIO-EE-07 presents an interesting dual-targeting strategy against both RSK and MSK, which could offer broader efficacy in certain cancer types. Further characterization of its in vitro potency against MSK1 is warranted.
Compound 69407 , a natural product derivative, showcases the potential of natural compound libraries in drug discovery. Its multi-targeting nature, including the inhibition of Cdks, may contribute to its anticancer effects but also requires careful evaluation for potential off-target toxicities.
The transition from in vitro potency to in vivo efficacy is a complex process influenced by a multitude of factors, including the compound's pharmacokinetic and pharmacodynamic properties. The data presented here highlight the importance of a multi-faceted evaluation approach, combining robust in vitro assays with well-designed in vivo studies in relevant disease models.
Future research in this field should focus on:
-
Improving Selectivity: Designing MSK1 inhibitors with even greater selectivity to minimize off-target effects and improve their therapeutic window.
-
Elucidating In Vivo Mechanisms: Conducting detailed pharmacodynamic studies in vivo to confirm target engagement and understand the downstream consequences of MSK1 inhibition in the context of a whole organism.
-
Exploring Combination Therapies: Investigating the synergistic potential of MSK1 inhibitors with other targeted therapies or conventional chemotherapies to overcome drug resistance and enhance therapeutic outcomes.
By continuing to build upon the foundational knowledge and methodologies outlined in this guide, the scientific community can accelerate the development of safe and effective MSK1-targeted therapies for patients in need.
References
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Jin, G., et al. (2020). Discovery of a novel dual-target inhibitor against RSK1 and MSK2 to suppress growth of human colon cancer. Oncogene, 39(43), 6733–6746. [Link]
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Knudsen, A. M., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. Scientific Reports, 11(1), 6066. [Link]
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Liu, H., et al. (2014). A derivative of chrysin suppresses two-stage skin carcinogenesis by inhibiting mitogen- and stress-activated kinase 1. Cancer Prevention Research, 7(1), 74–85. [Link]
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Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal, 441(1), 347–357. [Link]
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Knudsen, A. M., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. University of Southern Denmark Research Portal. [Link]
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Knudsen, A. M., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. University of Copenhagen Research Portal. [Link]
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Knudsen, A. M., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. Odense University Hospital & University of Southern Denmark. [Link]
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Jin, G., et al. (2020). Discovery of a novel dual-target inhibitor against RSK1 and MSK2 to suppress growth of human colon cancer. Odense University Hospital & University of Southern Denmark. [Link]
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ResearchGate. (n.d.). APIO-EE-07 directly binds to RSK1 and MSK2. [Link]
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ResearchGate. (n.d.). Compound 69407 inhibits MSK1 kinase activity in vitro. [Link]
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Liu, H., et al. (2013). A chrysin derivative suppresses skin cancer growth by inhibiting cyclin-dependent kinases. Journal of Biological Chemistry, 288(36), 25856–25868. [Link]
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Liu, H., et al. (2013). A chrysin derivative suppresses skin cancer growth by inhibiting cyclin-dependent kinases. PubMed. [Link]
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ResearchGate. (n.d.). The signaling pathway of APIO-EE-07 induced apoptosis in colon cancer. [Link]
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ResearchGate. (n.d.). MSK1 inhibitors. Chemical structures and IC50 values of three of the.... [Link]
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Jin, G., et al. (2020). Discovery of a novel dual-target inhibitor against RSK1 and MSK2 to suppress growth of human colon cancer. PubMed. [Link]
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Liu, H., et al. (2014). A derivative of chrysin suppresses two-stage skin carcinogenesis by inhibiting mitogen- and stress-activated kinase 1. PubMed Central. [Link]
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Knudsen, A. M., et al. (2021). The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. PubMed Central. [Link]
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ResearchGate. (n.d.). A Chrysin Derivative Suppresses Skin Cancer Growth by Inhibiting Cyclin-dependent Kinases. [Link]
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ResearchGate. (n.d.). Inhibitory effects of compounds 2-5 on the multiplicity of papilloma in the mouse skin carcinogenesis test over 20 weeks of promotion. [Link]
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ResearchGate. (n.d.). Prolonged Inhibition of Glioblastoma Xenograft Initiation and Clonogenic Growth following In Vivo Notch Blockade. [Link]
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The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl). (2012). ResearchGate. [Link]
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The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. (2022). PubMed Central. [Link]
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O'Connell, M. J., et al. (2011). Validation of the 12-Gene Colon Cancer Recurrence Score in NSABP C-07 As a Predictor of Recurrence in Patients With Stage II and III Colon Cancer Treated With Fluorouracil and Leucovorin (FU/LV) and FU/LV Plus Oxaliplatin. Journal of Clinical Oncology, 29(28), 3768–3774. [Link]
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Introduction: The Critical Need for Selectivity in Epigenetic Drug Discovery
The field of epigenetic therapeutics has seen a surge of interest in targeting enzymes that modulate histone modifications, with Lysine-Specific Demethylase 1 (LSD1) emerging as a prominent target in oncology.[1][2] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, is responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[1][2] Its overexpression in various cancers has made it a compelling target for therapeutic intervention.[1] Recently, a novel class of potent LSD1 inhibitors characterized by a 3-(piperidin-4-ylmethoxy)pyridine scaffold has been developed, demonstrating significant anti-proliferative effects in cancer cell lines.[3][4]
However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity profile.[5] Off-target activity can lead to unforeseen side effects and toxicities, undermining the therapeutic potential of an otherwise promising drug candidate. For LSD1 inhibitors, a key area of concern for cross-reactivity lies with other FAD-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[6][7] These enzymes share structural and mechanistic similarities with LSD1, and are involved in the metabolism of neurotransmitters.[7] Therefore, a thorough investigation into the cross-reactivity of novel 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors with MAO-A and MAO-B is not merely a perfunctory step, but a crucial element in validating their therapeutic potential and ensuring a favorable safety profile.
This guide provides a comprehensive comparison of the inhibitory activity of a representative 3-(piperidin-4-ylmethoxy)pyridine-based compound against LSD1, MAO-A, and MAO-B. We will delve into the experimental protocols for assessing this cross-reactivity, present comparative inhibitory data, and discuss the structural rationale for the observed selectivity.
Understanding the Targets: LSD1, MAO-A, and MAO-B
LSD1, MAO-A, and MAO-B are all members of the flavin-dependent amine oxidase superfamily.[1][8] They utilize a FAD cofactor to catalyze the oxidation of amine substrates.[9]
-
LSD1 (Lysine-Specific Demethylase 1): Primarily located in the nucleus, LSD1's main function is to demethylate histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[5][10] It plays a crucial role in cellular processes such as proliferation, differentiation, and embryonic development.[1][11]
-
MAO-A (Monoamine Oxidase A): This enzyme is found on the outer mitochondrial membrane and is primarily responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[12] Inhibitors of MAO-A are used as antidepressants.[13]
-
MAO-B (Monoamine Oxidase B): Also located on the outer mitochondrial membrane, MAO-B preferentially metabolizes dopamine and phenylethylamine.[14] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[13]
The structural homology and shared FAD-dependent catalytic mechanism between LSD1 and the MAOs necessitate a rigorous assessment of cross-reactivity for any new LSD1 inhibitor.[7]
Methodology: A Guide to In Vitro Cross-Reactivity Profiling
To objectively assess the selectivity of 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors, a series of robust and validated in vitro enzyme inhibition assays are essential. The following protocols outline the key steps for determining the inhibitory potency (Ki or IC50) of a test compound against human recombinant LSD1, MAO-A, and MAO-B.
Experimental Workflow for Cross-Reactivity Assessment
Detailed Experimental Protocols
1. LSD1 Inhibition Assay (Fluorometric) [15][16]
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a di-methylated histone H3K4 peptide substrate.
-
Materials:
-
Human recombinant LSD1 enzyme
-
Di-methylated H3K4 peptide substrate
-
LSD1 assay buffer
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compound and control inhibitor (e.g., Tranylcypromine)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in LSD1 assay buffer.
-
To each well of the microplate, add the LSD1 enzyme and the test compound/inhibitor at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the di-methylated H3K4 peptide substrate, HRP, and the fluorescent probe.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. MAO-A and MAO-B Inhibition Assays (Fluorometric) [14][17]
These assays are based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of their respective substrates.
-
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
MAO-A/B assay buffer
-
MAO-A substrate (e.g., kynuramine or tyramine) or MAO-B substrate (e.g., benzylamine or tyramine)
-
HRP
-
Fluorescent probe
-
Test compound and control inhibitors (MAO-A: Clorgyline; MAO-B: Selegiline)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the appropriate MAO assay buffer.
-
Add the respective MAO enzyme (MAO-A or MAO-B) and the test compound/inhibitor to the wells of the microplate.
-
Incubate for 10 minutes at 37°C.
-
Prepare a substrate solution containing the appropriate substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the substrate solution to each well to start the reaction.
-
Measure the fluorescence kinetically for 10-40 minutes at 37°C (Ex/Em = 535/587 nm).
-
Determine the reaction rate and calculate the percent inhibition at each compound concentration to derive the IC50 value.
-
Comparative Inhibitory Data
The following table summarizes the inhibitory activity (Ki in µM) of representative 3-(piperidin-4-ylmethoxy)pyridine-based compounds against LSD1, MAO-A, and MAO-B. The data is compiled from published literature.[3]
| Compound ID | LSD1 (Ki, µM) | MAO-A (Ki, µM) | MAO-B (Ki, µM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Compound 5 | 0.058 | > 50 | 9.7 | > 862 | 167 |
| Compound 16 | 0.038 | > 50 | 18.7 | > 1316 | 492 |
| Compound 17 | 0.029 | > 50 | 11.2 | > 1724 | 386 |
| Compound 22 | 0.051 | > 50 | > 50 | > 980 | > 980 |
Discussion: Unraveling the Basis of Selectivity
The experimental data clearly demonstrates that the 3-(piperidin-4-ylmethoxy)pyridine scaffold yields highly potent and selective inhibitors of LSD1.[3] For the representative compounds, the Ki values against LSD1 are in the nanomolar range, while their inhibitory activity against MAO-A and MAO-B is significantly weaker, with Ki values in the micromolar range or exhibiting no significant inhibition at concentrations up to 50 µM.[3] This translates to an excellent selectivity profile, with selectivity ratios (Ki MAO / Ki LSD1) exceeding 160-fold.[3]
The remarkable selectivity can be attributed to the distinct structural features of the substrate-binding pockets of these enzymes. While all three enzymes possess a FAD-binding domain, the active site of LSD1 is a large, 1,245 ų cavity with a highly negative electrostatic potential, designed to accommodate the positively charged histone H3 tail.[18] In contrast, the active sites of MAO-A and MAO-B are more constrained and adapted for smaller amine neurotransmitters.
Docking studies of 3-(piperidin-4-ylmethoxy)pyridine-based inhibitors within the LSD1 active site suggest that the pyridine core and the piperidine moiety engage in specific interactions with key residues, while the extended substituents can be tailored to occupy distinct sub-pockets within the large active site.[3] These specific interactions are likely not as favorable within the more compact active sites of MAO-A and MAO-B, thus accounting for the observed high selectivity.
Conclusion: A Promising Scaffold for Selective LSD1 Inhibition
References
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- Gadda, G. (2012). Bioinformatic analysis of the flavin-dependent amine oxidase superfamily: adaptations for substrate specificity and catalytic diversity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383840/]
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- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38427248/]
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- Herraiz, T. (2014). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1142, 129-140. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-0402-2_10]
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- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. [URL: https://www.creative-biolabs.com/d/kit/monoamine-oxidase-b-inhibitor-screening-kit-fluorometric.htm]
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- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/291342621_3-Piperidin-4-ylmethoxy-pyridine_Containing_Compounds_Are_Potent_Inhibitors_of_Lysine_Specific_Demethylase_1]
- Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1777]
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940862/]
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- Lysine-specific demethylase 1 (LSD-1) - Proteopedia, life in 3D. (2025). [URL: https://proteopedia.org/wiki/index.php/Lysine-specific_demethylase_1_(LSD-1)]
- Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2665011/]
- Understanding the role of LSD1 in cellular processes and disease - News-Medical.Net. (2025). [URL: https://www.news-medical.net/news/20250308/Understanding-the-role-of-LSD1-in-cellular-processes-and-disease.aspx]
- Zhang, Y., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082352/]
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A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Piperidines: A Guide for Medicinal Chemists
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. Its prevalence in drugs—from the anticancer agent Niraparib to the antipsychotic Preclamol—underscores the critical importance of this scaffold. However, the synthesis of these sp³-rich, often chiral, structures presents significant challenges. The development of efficient, stereoselective, and scalable routes to access diverse libraries of 3-substituted piperidines is a paramount objective for researchers in drug discovery.
This guide provides a head-to-head comparison of the leading synthetic strategies for accessing 3-substituted piperidines. We will move beyond simple procedural lists to dissect the causality behind each method's strengths and weaknesses, offering field-proven insights to guide your synthetic planning. We will evaluate each route based on key performance indicators: yield, stereoselectivity, substrate scope, functional group tolerance, and scalability.
The Classical Approach: Reduction of Substituted Pyridines
The most conceptually direct path to a piperidine is the dearomatization of a corresponding pyridine ring. While straightforward, overcoming the aromatic stability of pyridine and managing functional group compatibility can be challenging.
Mechanistic Overview
This strategy involves the hydrogenation of a pre-functionalized pyridine. The choice of catalyst and reaction conditions is critical to achieving high conversion and, in some cases, diastereoselectivity.
-
Heterogeneous Catalysis: Traditional methods often employ catalysts like Rhodium-on-carbon (Rh/C) or Palladium-on-carbon (Pd/C) under hydrogen pressure. These reactions often favor the formation of cis-substituted piperidines due to the substrate's adsorption onto the catalyst surface.
-
Homogeneous Catalysis: More recent advances utilize homogeneous catalysts, such as iridium complexes for ionic hydrogenation. This approach offers exceptional chemoselectivity, allowing for the reduction of the pyridine ring while preserving highly sensitive functional groups like nitro, azido, bromo, and even alkynes, which are often incompatible with classical hydrogenation methods.
Performance Analysis
| Feature | Heterogeneous Catalysis (e.g., Rh/C) | Homogeneous Ionic Hydrogenation (e.g., Ir-catalyzed) |
| Yield | Good to Excellent | Excellent |
| Stereoselectivity | Often good diastereoselectivity (cis) | Substrate-dependent diastereoselectivity |
| Substrate Scope | Broad for simple substitutions | Broad, especially for multi-substituted pyridines |
| Functional Group Tolerance | Limited (reduces many common groups) | Outstanding (tolerates nitro, azido, bromo, alkyne) |
| Scalability | Well-established for large scale | Demonstrated on decagram scale |
| Key Advantage | Atom economy, directness | Unprecedented functional group tolerance |
| Key Limitation | Poor functional group tolerance | Requires specialized catalyst |
The Enantioselective Powerhouse: Rhodium-Catalyzed Asymmetric Cross-Coupling
For accessing enantioenriched 3-substituted piperidines, a landmark three-step strategy centered on a Rh-catalyzed asymmetric reductive Heck reaction has emerged as a generally useful and powerful method. This approach constructs the key C-C bond and sets the stereocenter with exceptional control.
Mechanistic Overview
This is a multi-step sequence that leverages the reactivity of a non-aromatic dihydropyridine intermediate.
-
Partial Reduction of Pyridine: Pyridine is first activated and reduced to a more reactive intermediate, phenyl pyridine-1(2H)-carboxylate.
-
Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A chiral rhodium complex catalyzes the reaction between the dihydropyridine and an sp²-hybridized boronic acid, forging the C3-aryl bond with high fidelity.
-
Reduction & Deprotection: The resulting 3-substituted tetrahydropyridine is fully saturated via hydrogenation, and subsequent deprotection yields the final chiral piperidine.
Caption: Workflow for Rh-catalyzed enantioselective synthesis.
Performance Analysis
This method excels where classical approaches fall short, particularly in generating high enantiopurity.
| Feature | Performance |
| Yield | High for the key coupling step and overall sequence |
| Stereoselectivity | Excellent enantioselectivity (often >95% ee) |
| Substrate Scope | Broad tolerance for various aryl, heteroaryl, and vinyl boronic acids |
| Functional Group Tolerance | Very good; compatible with a wide range of functional groups on the boronic acid |
| Scalability | Demonstrated on the gram scale |
| Key Advantage | A generally applicable route to highly enantioenriched 3-piperidines |
| Key Limitation | Multi-step process requiring a specialized catalytic system |
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
Catalyst Preparation: To a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and the chiral ligand (e.g., (S)-Segphos, 7 mol%).
-
Solvent Addition: Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).
-
Activation: Stir the catalyst solution at 70 °C for 10 minutes.
-
Reagent Addition: Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).
-
Reaction: Stir the mixture at 70 °C for 20 hours.
-
Workup: Cool the reaction to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel, washing with additional Et₂O.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
Ring Construction: Cyclization Strategies
Building the piperidine ring from acyclic precursors offers immense flexibility in substituent placement. Key strategies include the Dieckmann condensation, the aza-Diels-Alder reaction, and Ring-Closing Metathesis (RCM).
A. Dieckmann Condensation
This intramolecular condensation of a diester is a classic method for forming a six-membered ring, yielding a β-keto ester that is a versatile intermediate for further functionalization, particularly for piperidine-2,4-diones.
-
Mechanism: A base promotes the intramolecular cyclization of an N-substituted amino-diester. The regioselectivity of the cyclization is a key consideration.
-
Performance: This route is particularly effective for synthesizing 6-substituted piperidine-2,4-diones. Enantioselectivity can be achieved by employing chiral auxiliaries, such as Davies' α-methylbenzylamine auxiliary.
-
Verdict: Best suited for the synthesis of oxygenated piperidine scaffolds like piperidine-2,4-diones, with options for enantiocontrol.
B. Aza-Diels-Alder Reaction
This powerful [4+2] cycloaddition rapidly constructs the heterocyclic core by reacting an imine (the dienophile) with a diene.
-
Mechanism: The reaction can be truly concerted or proceed via a stepwise Mannich-Michael pathway, especially with oxygenated dienes. The reaction is often promoted by Lewis acid or Brønsted acid catalysts.
-
Performance: This is a highly convergent route to tetrahydropyridines, which can be subsequently reduced. It provides rapid access to complex piperidine scaffolds.
-
Verdict: An excellent choice for rapid assembly of the piperidine core, particularly when targeting 4-oxo-piperidines.
C. Ring-Closing Metathesis (RCM)
RCM has revolutionized the synthesis of cyclic compounds. Using robust ruthenium catalysts (e.g., Grubbs catalysts), an acyclic N-containing diene can be efficiently cyclized.
-
Mechanism: The ruthenium carbene catalyst facilitates an intramolecular olefin metathesis reaction, forming a cyclic alkene and releasing ethylene gas as the only byproduct.
-
Performance: RCM exhibits outstanding functional group tolerance and is applicable to the synthesis of a wide range of ring sizes (5- to 30-membered rings and larger). The resulting double bond in the tetrahydropyridine product can be easily hydrogenated to furnish the saturated piperidine.
-
Verdict: A highly versatile and reliable method for constructing the piperidine ring, especially for complex substrates where functional group tolerance is paramount.
Caption: Generalized mechanism for Ring-Closing Metathesis (RCM).
The Precision Tool: Direct C-H Functionalization
Instead of building the ring from scratch, direct C-H functionalization modifies an existing piperidine scaffold. This strategy is exceptionally powerful for late-stage diversification and analogue synthesis.
Mechanistic Overview
Rhodium-catalyzed C-H insertion of donor/acceptor carbenes allows for the direct formation of a C-C bond at a C-H site. The site selectivity (i.e., functionalization at C2, C3, or C4) is exquisitely controlled by the interplay between the N-protecting group and the steric and electronic properties of the chiral rhodium catalyst.
-
C2-Functionalization: Achieved with N-Boc or N-Brosyl protecting groups using specific Rh₂(TCPTAD)₄ or Rh₂(TPPTTL)₄ catalysts, respectively.
-
C4-Functionalization: Achieved by using a larger N-α-oxoarylacetyl protecting group which sterically blocks the C2 positions, directing the catalyst to the C4 position.
-
C3-Functionalization (Indirect): Direct C3 functionalization is challenging due to electronic deactivation. An indirect route involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the cyclopropane.
Caption: Site-selectivity in C-H functionalization of piperidines.
Performance Analysis
| Feature | Performance |
| Yield | Good to excellent for specific transformations |
| Stereoselectivity | High diastereoselectivity is achievable with chiral catalysts |
| Substrate Scope | Dependent on the specific C-H insertion reaction |
| Functional Group Tolerance | Generally good, a hallmark of modern C-H functionalization |
| Scalability | Primarily used for smaller scale, discovery chemistry |
| Key Advantage | Ideal for late-stage functionalization and analogue synthesis |
| Key Limitation | Site-selectivity is highly dependent on catalyst/substrate matching; C3-functionalization is indirect |
Comparative Summary and Strategic Recommendations
Choosing the optimal synthetic route depends entirely on the specific goals of the project: the desired substitution pattern, the requirement for stereochemical purity, and the availability of starting materials.
| Synthetic Route | Primary Application | Stereocontrol | Functional Group Tolerance | Scalability |
| Pyridine Reduction | Direct access to simple piperidines | Diastereoselective (cis) | Poor (Classical) to Excellent (Ionic) | High |
| Asymmetric Cross-Coupling | Enantiopure 3-aryl/vinyl piperidines | Excellent (Enantioselective) | Very Good | Moderate to High |
| Dieckmann Condensation | Oxygenated piperidines (piperidones) | Chiral auxiliary required | Moderate | Moderate |
| Aza-Diels-Alder | Rapid construction of the core ring | Substrate/Catalyst dependent | Good | Moderate |
| Ring-Closing Metathesis | Complex or constrained piperidines | Set by precursor | Excellent | High |
| C-H Functionalization | Late-stage diversification of scaffolds | High (Diastereoselective) | Good | Low (Discovery) |
Recommendations:
-
For rapid access to simple, achiral 3-substituted piperidines with robust functional groups, Iridium-catalyzed ionic hydrogenation of a substituted pyridine is a superior modern choice.
-
When the synthesis of an enantiomerically pure 3-aryl or 3-vinyl piperidine is the primary goal, the Rhodium-catalyzed asymmetric reductive Heck reaction is the current state-of-the-art and the method of choice.
-
For building complex scaffolds where functional group tolerance is critical , Ring-Closing Metathesis (RCM) offers unparalleled versatility.
-
For late-stage functionalization to create structure-activity relationship (SAR) libraries from a common piperidine core, direct C-H functionalization is the most efficient and atom-economical strategy.
By understanding the fundamental mechanisms and performance characteristics of these diverse synthetic routes, researchers can make more informed and strategic decisions, ultimately accelerating the discovery and development of new piperidine-based therapeutics.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4875. [Link]
-
Gao, Y., et al. (2006). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters, 8(13), 2723–2726. [Link]
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Bäckvall, J. E., et al. (2004). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 2(14), 2050-2054. [Link]
-
ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
ResearchGate. (2021). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. [Link]
-
Semantic Scholar. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2023). The importance of piperidines and their synthesis via reduction of pyridines. [Link]
-
Mayrargue, J., et al. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Synthetic Communications, 37(19), 3367-3379. [Link]
-
BIOENGINEER.ORG. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
-
ResearchGate. (2018). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
A Senior Application Scientist's Guide to Docking Studies of 3-(Piperidin-4-yl)pyridine Derivatives in the LSD1 Active Site
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed comparative guide on performing and interpreting molecular docking studies of 3-(Piperidin-4-yl)pyridine derivatives targeting the active site of Lysine-Specific Demethylase 1 (LSD1). As a pivotal epigenetic regulator, LSD1's overexpression is implicated in numerous cancers, making it a compelling therapeutic target.[1][2][3] This guide moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices, validation strategies, and a comparative analysis with other known LSD1 inhibitors.
Introduction: Why Target LSD1 with This Scaffold?
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is a hallmark of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), driving tumor progression and maintenance.[3]
The this compound scaffold has emerged as a particularly promising chemotype for developing potent and selective LSD1 inhibitors.[4][5][6] Studies have reported derivatives with impressive potency (Kᵢ values as low as 29 nM) and high selectivity against related monoamine oxidases (MAO-A and MAO-B), which is crucial for minimizing off-target effects and potential toxicity.[4][5][6][7] These compounds act as competitive inhibitors, suggesting they directly engage the enzyme's active site.[4][5]
This guide will provide a framework for computationally evaluating this scaffold, comparing its predicted binding interactions against established irreversible inhibitors (e.g., tranylcypromine derivatives) and other reversible inhibitors.
The LSD1 Active Site: A Tale of Two Pockets
A successful docking study hinges on a thorough understanding of the target's binding site. The LSD1 active site is a large cavity composed of two main domains: the FAD-binding domain and the substrate-binding domain.[8] A long helical "tower" domain protrudes from the structure, contributing to its overall architecture.[8][9]
Key features for inhibitor design include:
-
The FAD Cofactor: This is a large, buried molecule that is central to the demethylation chemistry. Irreversible inhibitors often form covalent adducts with FAD. Reversible inhibitors, like the this compound class, establish non-covalent interactions with the flavin ring and surrounding residues.[10]
-
Substrate-Binding Pocket: This is where the histone tail binds. It's a relatively spacious and somewhat hydrophobic channel. Key residues that frequently interact with inhibitors include Asp555, His564, Lys661, Tyr761, and Ala809 .[10] Hydrogen bonds with residues like Asp555 and Lys661 are often critical for anchoring inhibitors.[10]
-
Hydrophobic and Aromatic Interactions: The pyridine ring of the scaffold often engages in favorable hydrophobic and π-π stacking interactions with the FAD flavin ring and residues like Phe538 and Trp695.[10]
Comparative Docking Workflow: A Validated Protocol
The following protocol outlines a robust, self-validating workflow for docking this compound derivatives and comparing them with other inhibitors. The principle of "redocking" the native ligand is a critical first step to validate that the chosen parameters can replicate experimentally observed binding poses.[11][12][13]
Diagram of the Molecular Docking Workflow
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Methodology
Part 1: Preparation
-
Select Protein Structure: Choose a high-resolution crystal structure of human LSD1 from the Protein Data Bank (PDB). Structures co-crystallized with a ligand are ideal. Good starting points include PDB IDs: 6W4K (with a reversible inhibitor) or 5L3E .[14][15]
-
Protein Preparation:
-
Rationale: Raw PDB files contain non-essential molecules (water, ions) and lack hydrogen atoms, which are critical for calculating interactions. This step cleans the structure and prepares it for accurate force field application.
-
Protocol: Using software like AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard, perform the following:
-
Remove all water molecules and crystallographic additives.
-
Add polar hydrogens.
-
Assign atomic charges (e.g., Kollman charges).
-
Repair any missing side chains or loops if necessary.
-
Perform a brief energy minimization to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be converted into a 3D format with correct charges and protonation states to be recognized by the docking software.
-
Protocol:
-
Draw the this compound derivatives and selected comparator compounds (e.g., Tranylcypromine, GSK-LSD1) in a 2D chemical sketcher like ChemDraw.
-
Use a program like Open Babel or LigPrep to generate low-energy 3D conformations.
-
Assign partial charges (e.g., Gasteiger charges for AutoDock). Ensure the piperidine nitrogen is protonated, as it often forms a key salt bridge.
-
-
Part 2: Docking & Validation
-
Grid Generation:
-
Rationale: The grid defines the three-dimensional space in the active site where the docking algorithm will search for binding poses. A well-defined grid focuses the computational effort, increasing efficiency and accuracy.
-
Protocol: Center the grid box on the co-crystallized ligand in your chosen PDB structure. The box dimensions should be large enough to accommodate the ligands of interest (e.g., 60x60x60 points with a 0.375 Å spacing is a common starting point).[16]
-
-
Protocol Validation (Redocking):
-
Rationale: This is the most critical step for ensuring your docking parameters are trustworthy.[11][13] By docking the original co-crystallized ligand back into the active site, you verify that your protocol can reproduce the experimentally determined binding mode.[12][16]
-
Protocol:
-
Extract the co-crystallized ligand from the PDB file and prepare it as described in Step 3.
-
Dock this ligand into the prepared protein using your defined grid and docking parameters.
-
Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating your protocol is reliable.[12][13]
-
-
-
Docking of Novel Ligands:
-
Rationale: With a validated protocol, you can now confidently dock your compounds of interest.
-
Protocol: Using the same validated parameters, dock the library of this compound derivatives and comparator inhibitors. Software like AutoDock Vina will generate multiple binding poses for each ligand, ranked by a scoring function.
-
Part 3: Analysis & Comparison
-
Post-Docking Analysis:
-
Rationale: The docking score provides a quantitative estimate of binding affinity, but visual inspection is essential to understand the specific interactions driving that affinity.
-
Protocol:
-
Analyze the output files. The scoring function (e.g., AutoDock's ΔG in kcal/mol) provides a ranking of the poses. Lower, more negative values indicate a more favorable predicted binding affinity.[17]
-
Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to inspect the top-ranked poses.
-
Identify key interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking. Pay close attention to interactions with the key residues mentioned in Section 2.
-
-
-
Comparative Analysis:
-
Protocol: Consolidate your findings into a summary table for objective comparison.
Results: A Comparative Analysis of Binding Modes
The power of this workflow lies in the direct comparison of different inhibitor classes within the same computational framework. The following table illustrates the type of data you should generate to compare a representative this compound derivative against a known irreversible inhibitor.
Table 1: Comparative Docking Performance of LSD1 Inhibitors
| Compound Class | Representative Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic/Aromatic Interactions |
|---|---|---|---|---|
| This compound | Compound 11 (from ) | -9.5 to -11.0 | Protonated piperidine N with Asp555; Amine with Asn540. | Pyridine ring with FAD, Phe538, Tyr761; Cyanophenyl with Trp695, His564.[10] |
| Irreversible Covalent | Tranylcypromine (TCP) | -6.0 to -7.5 (non-covalent) | Amine group with Asp555, Ser336. | Phenyl ring with FAD, Tyr761. |
| Reversible Clinical Candidate | Seclidemstat (SP-2577) | -8.5 to -10.0 | Interactions with Asp555, Lys661. | Aromatic core with FAD, Phe538. |
Note: Binding energies are illustrative and will vary based on the specific software and force field used. The key is the relative ranking and interaction patterns.
Discussion of Results:
Docking studies consistently show that the protonated amine of the piperidine ring in the this compound scaffold is critical, forming a strong hydrogen bond or salt bridge with the acidic residue Asp555 .[10] This interaction acts as a key anchor. The pyridine ring typically orients towards the FAD cofactor, engaging in favorable hydrophobic and electrostatic interactions.[10]
In contrast, while irreversible inhibitors like tranylcypromine also interact with this region, their mechanism relies on the formation of a covalent bond with the FAD cofactor. Their initial non-covalent binding affinity may appear lower in docking scores, which do not account for the subsequent covalent reaction. Reversible clinical candidates like Seclidemstat often show similar interaction patterns to the this compound class, competing for the same substrate-binding pocket.[1][18]
Conclusion and Future Directions
Molecular docking provides an invaluable, cost-effective method for prioritizing and understanding the binding mechanisms of novel LSD1 inhibitors. The this compound scaffold demonstrates a compelling binding hypothesis, anchored by a key interaction with Asp555 and stabilized by extensive interactions within the substrate channel.
This guide provides a validated framework for performing these studies. By comparing new derivatives against known inhibitors in a systematic way, researchers can:
-
Elucidate structure-activity relationships (SAR).
-
Generate hypotheses for optimizing potency and selectivity.
-
Prioritize compounds for synthesis and in vitro testing.
Future computational work should involve molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time, providing a more dynamic and accurate picture of the inhibitor-enzyme complex.[19]
References
-
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]
-
Ma, L., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. National Institutes of Health. [Link]
-
RCSB PDB (2020). 6W4K: Crystal structure of Lysine Specific Demethylase 1 (LSD1) with CC-90011. RCSB Protein Data Bank. [Link]
-
RCSB PDB (2016). 5L3E: LSD1-CoREST1 in complex with quinazoline-derivative reversible inhibitor. RCSB Protein Data Bank. [Link]
-
Warren, G. L., et al. (2012). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
ResearchGate (2015). How can I validate a docking protocol?. ResearchGate. [Link]
-
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
-
Wang, T., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health. [Link]
-
Hoelz Lab. LSD1 Structure and Function. The Rockefeller University. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]
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A Comparative Benchmarking Guide to Novel 3-(Piperidin-4-yl)pyridine Analogs and Established COX-2 Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Rationale for Next-Generation COX-2 Inhibitors
The enzyme cyclooxygenase-2 (COX-2) is a cornerstone target in the management of pain and inflammation.[1] Unlike its constitutively expressed isoform, COX-1, which is crucial for gastric cytoprotection and platelet function, COX-2 is inducibly expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[1][2] This differential expression provides a clear therapeutic window. Selective COX-2 inhibitors, often called "coxibs," were developed to provide the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][3]
Established drugs like Celecoxib and Etoricoxib have demonstrated significant clinical efficacy by selectively blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2).[4][5][6] However, the quest for improved therapeutics is ongoing, driven by the need for compounds with enhanced selectivity, optimized pharmacokinetic profiles, and potentially lower risks of cardiovascular events that have been associated with some coxibs.[7]
This guide focuses on the preclinical benchmarking of a promising new class of compounds: 3-(Piperidin-4-yl)pyridine analogs . These novel structures offer unique chemical scaffolds that may confer superior potency and selectivity. Here, we provide a comprehensive framework for their head-to-head comparison against established inhibitors, complete with detailed experimental protocols and data interpretation insights to guide researchers in identifying lead candidates for further development.
Compound Profiles: The Incumbents and the Challengers
A successful benchmarking program begins with a thorough understanding of the compounds under investigation.
Established COX-2 Inhibitors (Reference Compounds)
-
Celecoxib : A diaryl-substituted pyrazole with a sulfonamide side chain, Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[2] Its mechanism relies on the polar sulfonamide group binding to a hydrophilic side pocket near the active site of the COX-2 enzyme.[2]
-
Etoricoxib : A pyridine-based compound, Etoricoxib is a highly selective COX-2 inhibitor, demonstrating a COX-1/COX-2 IC50 ratio significantly higher than Celecoxib in human whole blood assays.[8][9] This enhanced selectivity is a key feature of its clinical profile.[10]
Novel this compound Analogs (Test Compounds)
While specific proprietary structures cannot be disclosed, this class of compounds is characterized by a central pyridine ring linked to a piperidine moiety. This structural motif is designed to optimize interactions within the COX-2 active site. For the purpose of this guide, we will refer to our lead candidate as Analog-A . The primary hypothesis is that modifications to this scaffold can fine-tune binding affinity and selectivity, potentially leading to a more favorable therapeutic index. Isosteric replacement of moieties found in existing drugs, such as replacing a nitrobenzene ring with a pyridine nucleus, is a known strategy to improve safety profiles.[11]
Head-to-Head Benchmarking: A Multi-Tiered Experimental Approach
Objective comparison requires a suite of validated assays, progressing from fundamental enzyme kinetics to cellular and in vivo models. This tiered approach ensures that resources are focused on the most promising candidates.
Tier 1: In Vitro Enzyme Inhibition and Selectivity
The foundational experiment is to determine the direct inhibitory activity of the compounds on purified COX-1 and COX-2 enzymes. This provides the half-maximal inhibitory concentration (IC50) and the crucial COX-2 selectivity index.
Key Experimental Rationale: This assay isolates the drug-target interaction from cellular complexities, providing a clean measure of potency and selectivity. The selectivity index (IC50 COX-1 / IC50 COX-2) is a primary determinant of a compound's potential for reduced gastrointestinal toxicity.[3]
Workflow for In Vitro COX-1/COX-2 Inhibition Assay
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Detailed Protocol: In Vitro Colorimetric COX Inhibition Assay [12][13]
-
Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of hematin, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and arachidonic acid.[12] Prepare 10 mM stock solutions of Analog-A, Celecoxib, and Etoricoxib in DMSO, followed by serial dilutions.
-
Assay Plate Setup : In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of either human recombinant COX-1 or COX-2 enzyme to each well.[14]
-
Inhibitor Addition : Add 10 µL of the serially diluted test compounds, reference compounds, or DMSO (for 100% activity control) to the appropriate wells.
-
Pre-incubation : Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[14]
-
Reaction Initiation : Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.[12]
-
Data Acquisition : Immediately measure the change in absorbance at 590 nm over a 2-minute period using a plate reader.
-
Data Analysis : Calculate the rate of reaction. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[12]
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog-A | >100 | 0.035 | >2857 |
| Celecoxib | 8.2[15] | 0.04[16] | ~205 |
| Etoricoxib | 15.9[17] | 0.15[17] | 106[9] |
Data for reference compounds are sourced from literature. Data for Analog-A is hypothetical for illustrative purposes.
Interpretation: The data clearly indicates that Analog-A possesses superior potency against COX-2 and a significantly improved selectivity index compared to both Celecoxib and Etoricoxib. This profile suggests a potentially wider therapeutic window with a lower risk of COX-1-mediated side effects.
Tier 2: Cell-Based Assay for Target Engagement
To confirm that the enzymatic activity translates to a cellular context, we use a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production.
Key Experimental Rationale: This assay validates target engagement within a living cell, accounting for factors like cell permeability and potential off-target effects. The murine macrophage cell line, RAW 264.7, is an excellent model as it robustly expresses COX-2 upon stimulation with lipopolysaccharide (LPS).[18][19]
Detailed Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Cells [18][19]
-
Cell Culture : Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[19]
-
Compound Treatment : Pre-treat the cells with various concentrations of Analog-A, Celecoxib, or Etoricoxib for 1 hour.[18]
-
Inflammatory Stimulus : Induce COX-2 expression and PGE2 production by stimulating the cells with 1 µg/mL of LPS for 24 hours.[18][19]
-
Supernatant Collection : After incubation, collect the cell culture supernatants. Centrifuge at 1,000 x g for 15-20 minutes to remove cellular debris.[19][20]
-
PGE2 Quantification : Measure the concentration of PGE2 in the supernatants using a validated competitive ELISA kit according to the manufacturer's instructions.[19][21]
-
Data Analysis : Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value from the dose-response curve.
Table 2: Comparative Inhibition of PGE2 Production in RAW 264.7 Cells
| Compound | Cellular IC50 for PGE2 Inhibition (µM) |
| Analog-A | 0.095 |
| Celecoxib | 0.5 |
| Etoricoxib | 0.45 |
Data are hypothetical and for illustrative purposes.
Interpretation: Analog-A demonstrates superior potency in a cellular environment, confirming its ability to effectively penetrate cells and inhibit the COX-2 enzyme to block the synthesis of the key inflammatory mediator, PGE2.
Tier 3: In Vivo Model of Acute Inflammation
The final preclinical validation step involves testing the compound's efficacy in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[22][23]
Key Experimental Rationale: This model assesses the compound's overall in vivo performance, integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. The late phase of this inflammatory response (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[22]
The COX-2 Inflammatory Signaling Pathway
Caption: Simplified COX-2 signaling pathway leading to inflammation.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats [22][24]
-
Animal Acclimation & Grouping : Acclimate male Wistar rats for one week. Randomly assign them to groups (n=6): Vehicle Control, Analog-A (e.g., 10 mg/kg), Celecoxib (30 mg/kg), and Etoricoxib (30 mg/kg).
-
Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[25]
-
Compound Administration : Administer the compounds or vehicle orally (p.o.) one hour before inducing inflammation.[22]
-
Induction of Edema : Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[24][26]
-
Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
-
Data Analysis : Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group, especially at the 3-hour and 4-hour marks.
Table 3: Comparative In Vivo Anti-Inflammatory Efficacy
| Treatment Group (p.o.) | Dose (mg/kg) | % Inhibition of Paw Edema at 4 hr |
| Vehicle Control | - | 0% |
| Analog-A | 10 | 65% |
| Celecoxib | 30 | 55% |
| Etoricoxib | 30 | 60% |
Data are hypothetical and for illustrative purposes.
Interpretation: In the in vivo model, Analog-A demonstrates superior anti-inflammatory efficacy at a dose three times lower than the established reference compounds. This potent activity confirms that its excellent in vitro and cellular profiles translate into a robust therapeutic effect in a complex biological system.
Conclusion and Future Directions
This structured, multi-tiered benchmarking approach provides clear, actionable data for decision-making in drug development. The hypothetical this compound analog, Analog-A , consistently outperformed the established inhibitors Celecoxib and Etoricoxib across all key preclinical assays. It exhibited:
-
Superior Potency and Selectivity : A significantly higher in vitro selectivity index suggests a lower propensity for COX-1 related side effects.
-
Robust Cellular Activity : Potent inhibition of PGE2 production in a relevant cell model confirms target engagement and functional activity.
-
Potent In Vivo Efficacy : Strong anti-inflammatory effects in an acute animal model at a lower dose highlight its potential as a best-in-class therapeutic.
Based on these compelling results, Analog-A is a strong candidate for advancement into further preclinical development, including comprehensive pharmacokinetic studies, toxicology screening, and evaluation in chronic inflammation and pain models. This guide provides the foundational framework for such evaluations, ensuring a rigorous and objective assessment of new chemical entities in the competitive landscape of COX-2 inhibition.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-4-yl)pyridine
For professionals engaged in the intricate work of drug development and scientific research, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-(Piperidin-4-yl)pyridine. The procedures outlined herein are synthesized from established safety protocols for pyridine derivatives and hazardous chemical waste management, ensuring a robust and trustworthy framework for your laboratory's safety operations.
The fundamental principle guiding the disposal of this compound is to treat it unequivocally as hazardous waste. This is due to the inherent chemical properties of its pyridine and piperidine moieties. Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or if they come into contact with skin, and they can cause significant skin and eye irritation.[1][2] Therefore, all materials contaminated with this compound—from the pure substance to trace residues on labware and personal protective equipment (PPE)—must be managed through a dedicated hazardous waste stream.[1][3]
Hazard Assessment and Waste Identification
Before handling, it is crucial to understand the specific hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks.[4] This initial assessment is the causal basis for the stringent handling and disposal protocols that follow. Any material that has come into contact with this compound must be presumed contaminated and classified as hazardous chemical waste.[3]
Data Summary: Hazard Profile and Disposal Parameters
The table below summarizes the critical safety and disposal information for this compound, based on GHS classifications and standard disposal protocols for pyridine-containing compounds.
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Due to the toxicological profile of the pyridine functional group.[1][3] |
| Primary Hazards | Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319).[4] | These classifications mandate careful handling to prevent exposure and dictate the necessity of comprehensive PPE. |
| Required PPE | Chemical safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., double-layered nitrile or butyl rubber).[1][5] | To prevent dermal, ocular, and clothing contamination. |
| Compatible Container | High-Density Polyethylene (HDPE) or other chemically resistant, sealable containers.[1] | To ensure the integrity of the waste container and prevent leaks or reactions with the container material. |
| Disposal Method | Licensed hazardous waste incineration.[3][6][7] | High-temperature incineration with scrubbers is the recommended method to ensure complete destruction of the compound and its hazardous byproducts.[6][7] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following steps provide a clear, actionable procedure for managing this compound waste from generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[1] All handling of the compound, including weighing and preparing for disposal, should be conducted within a certified laboratory chemical fume hood to minimize inhalation risk.[5]
Step 2: Segregate Waste at the Source
Proper segregation prevents accidental chemical reactions and ensures compliant disposal. Do not mix this compound waste with other incompatible waste streams, particularly strong acids or oxidizers.[5][7]
-
Solid Waste: Collect unused or expired solid this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated, robust hazardous waste container made of a compatible material like HDPE.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a clearly labeled, leak-proof hazardous waste container.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated protective gear in a designated hazardous waste bag or container.[1]
Step 3: Label Waste Containers Correctly
Proper labeling is a regulatory requirement and a critical safety communication tool. All waste containers must be clearly and securely labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "solid waste," "solution in methanol")
Step 4: Store Waste Securely
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials. Ensure containers are tightly closed to prevent the release of vapors.[8][9]
Step 5: Manage Spills and Contamination
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate non-essential personnel from the area.[10]
-
Ensure the area is well-ventilated, and if safe to do so, work within a fume hood.[5]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials.
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[7][11]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]
-
Collect all cleaning materials as hazardous waste.
Step 6: Final Disposal Arrangement
The final disposal of hazardous waste must be handled by professionals. Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10] Never dispose of this compound or its containers in the general trash or down the drain.[8][12] The standard and recommended method for final disposal is controlled high-temperature incineration.[3][6]
Workflow and Logic Visualization
To ensure clarity and reinforce the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
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A Comprehensive Guide to the Safe Handling of 3-(Piperidin-4-yl)pyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. For scientists and drug development professionals, ensuring a safe and controlled laboratory environment is not merely a procedural formality but a foundational pillar of scientific integrity and success. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 3-(Piperidin-4-yl)pyridine, a heterocyclic amine compound often utilized in pharmaceutical research and development. Our objective is to empower you with the knowledge to manage this substance responsibly, safeguarding both your research outcomes and, most importantly, your personal well-being.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is paramount. This compound is classified with several key hazards that dictate our handling procedures. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause significant skin and eye irritation.[1][3][4] The causality behind these classifications lies in its chemical nature as a pyridine derivative and a secondary amine, which can interact with biological tissues.
These hazards are not to be taken lightly. Skin contact can lead to irritation, characterized by redness, itching, and inflammation.[4] Eye contact is particularly concerning, with the potential for serious irritation.[1][3] Inhalation of aerosols or dusts can irritate the respiratory tract, and ingestion can lead to systemic toxic effects.[1][4] Therefore, our entire safety protocol is designed to minimize these exposure routes through a multi-layered defense system of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound.[5] Each component of your PPE ensemble serves a specific purpose, working in concert to create a barrier between you and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[6][7] | Protects against accidental splashes of the compound, which can cause serious eye irritation.[1][3] The face shield offers an additional layer of protection for the entire face.[6] |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended.[5] | Provides a chemical-resistant barrier to prevent skin contact. Pyridine and its derivatives can be absorbed through the skin.[8] Nitrile and neoprene offer superior resistance compared to latex.[5] |
| Body Protection | A fully-buttoned laboratory coat.[5] Chemical-resistant apron for large-scale operations. | Protects the skin and personal clothing from contamination in the event of a spill.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][8] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9] | Minimizes the risk of inhaling harmful vapors or aerosols of the compound.[1] |
Visualizing Your PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
Step-by-Step Operational Protocol
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[8]
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure the fume hood is functioning correctly.
-
Weighing: When weighing the solid compound, use a spatula and weigh it onto a tared weigh boat or paper. Minimize the creation of dust.[9]
-
Container Handling: Keep the primary container of this compound tightly closed when not in use to prevent the release of vapors.[5][10]
Solution Preparation and Reaction
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid to minimize splashing.
-
Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Reaction Monitoring: Ensure all reaction vessels are properly secured and monitored.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is a critical component of a safe laboratory environment.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Small Spills: For small spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spilled compound.[11]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[8]
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed, and compatible container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Final Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste.[12] Current practices for pyridine waste often involve incineration at high temperatures.[13]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your team.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]
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American Elements. (n.d.). This compound. Available at: [Link]
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University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Available at: [Link]
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ETH Zurich. (n.d.). Laboratory Safety Guidelines. Available at: [Link]
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Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]
-
Crash Course. (2013, July 8). Lab Techniques & Safety: Crash Course Chemistry #21. YouTube. Available at: [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]
Sources
- 1. This compound | C10H14N2 | CID 4690390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FCKeditor - Resources Browser [mfa.gov.by]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. kishida.co.jp [kishida.co.jp]
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- 13. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
